Aminothiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14097-00-8 |
|---|---|
Molecular Formula |
H3NS |
Molecular Weight |
49.1 g/mol |
IUPAC Name |
thiohydroxylamine |
InChI |
InChI=1S/H3NS/c1-2/h2H,1H2 |
InChI Key |
RSPCKAHMRANGJZ-UHFFFAOYSA-N |
SMILES |
NS |
Canonical SMILES |
NS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Aminothiols
For Researchers, Scientists, and Drug Development Professionals
Aminothiols are a class of organic compounds containing both an amine and a thiol functional group. Their unique chemical properties, largely dictated by the nucleophilic and redox-active nature of the thiol group, position them as critical molecules in biological systems and as key targets in drug development. This guide provides a comprehensive overview of the core chemical properties of aminothiols, methods for their characterization, and their roles in cellular signaling.
Acidity and Basicity: The pKa of Aminothiols
The reactivity of the thiol and amine groups is highly dependent on their protonation state, which is governed by their respective pKa values. The thiol group (R-SH) can be deprotonated to the more nucleophilic thiolate anion (R-S⁻), a transformation that is crucial for many of its biological functions. The pKa of the thiol group in aminothiols is influenced by the proximity of the amino group and other structural features.
| Aminothiol | Thiol Group (pKa) | Amino Group (pKa) | Carboxyl Group (pKa) | Reference(s) |
| Cysteine | 8.00 - 8.37 | 10.25 - 10.78 | 1.71 - 2.05 | [1][2][3][4][5] |
| Glutathione (B108866) (GSH) | 8.66 - 9.2 | 8.78 - 9.65 (γ-Glu) | 2.12 - 3.53 | [6][7][8] |
| Penicillamine | 7.9 - 10.5 | 7.9 | 1.8 | [9][10][11] |
| Cysteamine | 8.19 - 9.42 | 10.4 - 10.75 | N/A | [12][13][14] |
Redox Properties
The thiol group of aminothiols can undergo reversible oxidation-reduction (redox) reactions, most notably the conversion between a thiol (R-SH) and a disulfide (R-S-S-R). This property is central to their role in maintaining cellular redox homeostasis and in redox signaling pathways. The standard redox potential (E₀') of the thiol/disulfide couple provides a measure of its tendency to be oxidized or reduced.
| Thiol/Disulfide Couple | Standard Redox Potential (E₀' at pH 7.0-7.4) | Reference(s) |
| Cysteine / Cystine | -220 mV to -250 mV | [15][16][17] |
| Glutathione (GSH) / GSSG | -240 mV | [18] |
| OxyR (Cys199-Cys208) | -185 mV | [19] |
Nucleophilicity and Common Chemical Reactions
The deprotonated thiolate form of aminothiols is a potent nucleophile, readily reacting with electrophilic compounds. This high reactivity is fundamental to their biological functions, including enzymatic catalysis and detoxification.
Oxidation
Thiols can be oxidized by various reactive oxygen species (ROS) to form a range of products. The initial and often reversible oxidation product is a sulfenic acid (RSOH), which can then react with another thiol to form a disulfide bond. Further irreversible oxidation can lead to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.
Alkylation
The nucleophilic thiolate anion readily participates in S-alkylation reactions with electrophiles, such as haloalkanes. A common laboratory application is the alkylation of cysteine residues with iodoacetamide (B48618) to prevent the reformation of disulfide bonds after reduction.[20][21][22] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Behavior as Ligands
The soft Lewis basicity of the sulfur atom in the thiol group makes aminothiols excellent ligands for soft Lewis acidic transition metal ions.[23] They can coordinate with metals through the thiol, amine, and, if present, carboxylate groups, forming stable chelate complexes.[24][25] This property is crucial for the function of metalloproteins and has applications in chelation therapy.
Role in Signaling Pathways
The reversible oxidation of cysteine residues in proteins serves as a molecular "switch" in various cellular signaling pathways, particularly in response to oxidative stress.
The OxyR Signaling Pathway
In prokaryotes, the transcription factor OxyR acts as a sensor for hydrogen peroxide (H₂O₂). Upon exposure to H₂O₂, specific cysteine residues (Cys199 and Cys208 in E. coli) within OxyR are oxidized to form an intramolecular disulfide bond.[19][26] This conformational change activates OxyR, leading to the transcription of antioxidant genes.[27] The activated OxyR is subsequently reduced and inactivated by glutaredoxin 1 (Grx1).[19]
The Yap1 Signaling Pathway
In yeast (Saccharomyces cerevisiae), the transcription factor Yap1 mediates the response to oxidative stress. H₂O₂ activates Yap1 through a glutathione peroxidase (Gpx3)-mediated mechanism.[28] Gpx3 senses H₂O₂ and facilitates the formation of an intramolecular disulfide bond in Yap1, which masks a nuclear export signal.[29][30] This leads to the nuclear accumulation of Yap1 and the activation of antioxidant gene expression.[31]
Experimental Protocols
Quantification of Free Thiols using the DTNB (Ellman's) Assay
This colorimetric assay is used to determine the concentration of free thiol groups in a sample. It is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, quantifiable by its absorbance at 412 nm.[32]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Thiol Standard: L-cysteine solution of a known concentration (e.g., 1.5 mM) in Reaction Buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Standards: Perform serial dilutions of the L-cysteine stock solution in Reaction Buffer to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).
-
Sample Preparation: Dilute unknown samples with Reaction Buffer to ensure the final thiol concentration is within the linear range of the standard curve.
-
Assay Setup: To separate wells of the 96-well plate, add 200 µL of each standard or diluted unknown sample. It is recommended to run all samples and standards in triplicate.
-
Reaction Initiation: Add 50 µL of the DTNB Stock Solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (0 mM standard) from all other readings.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples using the linear regression equation from the standard curve.
-
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amino Acids [vanderbilt.edu]
- 4. peptideweb.com [peptideweb.com]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutathion | 70-18-8 [m.chemicalbook.com]
- 9. Penicillamine - Wikipedia [en.wikipedia.org]
- 10. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Penicillamine [drugfuture.com]
- 12. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 60-23-1 CAS MSDS (Cysteamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Showing Compound Cysteamine (FDB023091) - FooDB [foodb.ca]
- 15. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]
- 17. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Activation of the OxyR transcription factor by reversible disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 22. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 23. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. ucj.org.ua [ucj.org.ua]
- 26. Role of OxyR as a Peroxide-Sensing Positive Regulator in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Yap1 activation by H2O2 or thiol-reactive chemicals elicits distinct adaptive gene responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. H2O2 sensing through oxidation of the Yap1 transcription factor | The EMBO Journal [link.springer.com]
- 30. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
An In-depth Technical Guide to Endogenous Aminothiol Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core endogenous aminothiol synthesis pathways, including the transsulfuration pathway for cysteine synthesis, the de novo synthesis of glutathione, and the production of taurine (B1682933). The content is structured to provide in-depth information on the biochemical reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of these vital metabolic routes.
The Transsulfuration Pathway: Cysteine Biosynthesis
The transsulfuration pathway is a critical metabolic route for the synthesis of the sulfur-containing amino acid cysteine from the essential amino acid methionine. This pathway plays a central role in sulfur metabolism and redox homeostasis.
The pathway involves the conversion of methionine to homocysteine, which is then condensed with serine to form cystathionine (B15957). Cystathionine is subsequently cleaved to produce cysteine.
Core Pathway and Enzymes
The key enzymes involved in the transsulfuration pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL or CTH).[1]
-
Methionine Adenosyltransferase (MAT): Converts methionine to S-adenosylmethionine (SAM).
-
Methyltransferases (MTs): Utilize SAM as a methyl group donor, producing S-adenosylhomocysteine (SAH).
-
SAH Hydrolase (SAHH): Hydrolyzes SAH to homocysteine and adenosine.
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. This is a key regulatory point in the pathway.[1][2]
-
Cystathionine γ-lyase (CGL/CTH): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1][2]
Pathway Diagram
Caption: The Transsulfuration Pathway for Cysteine Synthesis.
Quantitative Data
| Metabolite | Typical Plasma Concentration (μM) | Reference |
| Homocysteine | 5 - 15 | [3] |
| Cysteine | 200 - 300 | [4] |
| Cystathionine | 0.1 - 0.5 | [3] |
| Enzyme | Species | K_m (Homocysteine) (mM) | K_m (Serine) (mM) | Reference |
| CBS | Human | 0.5 - 2.5 | 1.5 - 4.5 | [5] |
| CGL/CTH | Human | 0.7 - 1.2 (for Cystathionine) | - | [5] |
Experimental Protocols
1.4.1. Quantification of Plasma Aminothiols by HPLC with Coulometric Electrochemical Detection
This method allows for the simultaneous quantification of free and total aminothiols after chemical reduction.[3]
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma.
-
For total this compound measurement, treat plasma with a reducing agent like dithiothreitol (B142953) (DTT) to reduce disulfide bonds.
-
Deproteinize the plasma sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortex, and centrifuge to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 μm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of a phosphate (B84403) buffer containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid) and an organic modifier (e.g., acetonitrile).
-
Detection: Coulometric electrochemical detector with a series of electrodes set at increasing potentials to specifically detect thiols.
-
-
Quantification:
-
Generate standard curves for each this compound of interest (homocysteine, cysteine, etc.).
-
Calculate the concentration in the samples by comparing the peak areas to the standard curves.
-
Glutathione (GSH) Synthesis Pathway
Glutathione is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine (B1666218), and it is the most abundant non-protein thiol in mammalian cells.[6] Its synthesis occurs in two ATP-dependent steps in the cytosol.[6][7]
Core Pathway and Enzymes
-
Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in GSH synthesis.[6] It catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[8]
-
Glutathione Synthetase (GS): This enzyme adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[6][7]
Pathway Diagram
Caption: The two-step enzymatic synthesis of glutathione.
Quantitative Data
| Metabolite | Typical Intracellular Concentration (mM) | Reference |
| Glutathione (GSH) | 1 - 10 | [9] |
| Glutamate | 2 - 5 | |
| Cysteine | 0.03 - 0.2 | |
| Glycine | 0.5 - 1 |
| Enzyme | Species | K_m (Glutamate) (mM) | K_m (Cysteine) (mM) | K_m (γ-Glutamylcysteine) (mM) | K_m (Glycine) (mM) | Reference |
| GCL | Human | ~1.8 | ~0.3 | - | - | [6] |
| GS | Human | - | - | ~0.1 | ~1.7 | [6] |
Experimental Protocols
2.4.1. Glutathione Synthetase (GS) Activity Assay
This is a coupled enzyme assay that measures the production of ADP, which is then used to quantify GS activity.[6]
-
Reagents:
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing KCl, MgCl₂, and ATP.
-
Substrates: γ-glutamylcysteine and glycine.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, coupling enzymes, PEP, and NADH.
-
Add the protein sample (cell lysate or purified enzyme) to initiate the reaction.
-
The ADP produced by GS is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express GS activity as nmol of ADP produced per minute per mg of protein.
-
Taurine Synthesis Pathway
Taurine is a highly abundant amino acid in many mammalian tissues and is synthesized from cysteine.[10] The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid.
Core Pathway and Enzymes
-
Cysteine Dioxygenase (CDO): This enzyme catalyzes the oxidation of cysteine to cysteine sulfinic acid. This is considered a key regulatory step.[11][12]
-
Cysteinesulfinate Decarboxylase (CSD) or Sulfinoalanine Decarboxylase (SAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine (B1206854).[11]
-
Hypotaurine Dehydrogenase/Flavin-containing monooxygenase 1 (FMO1): The final step is the oxidation of hypotaurine to taurine. While historically attributed to a putative hypotaurine dehydrogenase, recent evidence points to FMO1 as the enzyme responsible for this conversion.[10][11]
Pathway Diagram
Caption: The major pathway for taurine synthesis from cysteine.
Quantitative Data
| Metabolite | Typical Concentration in Brain (μmol/g) | Reference |
| Taurine | 5 - 15 | [11] |
| Hypotaurine | 0.1 - 0.5 | [11] |
| Enzyme | Species | k_cat (min⁻¹) | K_M (mM) | Reference |
| FMO1 | Human | 55 | 4 | [10] |
Experimental Protocols
3.4.1. Analysis of Taurine and its Precursors by HPLC-Mass Spectrometry (MS)
This method provides high sensitivity and specificity for the quantification of taurine and its precursors in biological samples.[13]
-
Sample Preparation:
-
Homogenize tissue samples or deproteinize plasma/cell lysates with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) or acid (e.g., TCA).
-
Centrifuge to remove precipitated proteins.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for each analyte are monitored.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response.
-
Generate calibration curves for each analyte and quantify based on the peak area ratios of the analyte to its corresponding internal standard.
-
Concluding Remarks
The synthesis of endogenous aminothiols is fundamental to cellular function, with critical roles in protein structure, antioxidant defense, detoxification, and cellular signaling. A thorough understanding of these pathways, their regulation, and the methods to study them is paramount for researchers in basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating these vital metabolic networks and exploring their potential as therapeutic targets in a wide range of diseases.
References
- 1. Transsulfuration, minor player or critical for cysteine homeostasis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Concentrations of Selected Aminothiols in Patients after COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glutathione - Wikipedia [en.wikipedia.org]
- 8. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Determination of the main low molecular weight aminothiols in blood plasma using HPLC-MS method | Patogenez (Pathogenesis) [pathogenesis.pro]
The Discovery and Isolation of Aminothiols: A Technical Guide for Researchers
Abstract
Aminothiols, a class of organic compounds containing both an amine and a thiol functional group, are of paramount importance in biological systems and drug development. Their roles as antioxidants, in enzyme catalysis, and in redox signaling pathways underscore the necessity for robust and efficient methods for their discovery and isolation. This technical guide provides an in-depth overview of the core techniques employed by researchers and scientists for the identification, purification, and quantification of aminothiols from complex biological matrices. It details experimental protocols for key methodologies, presents quantitative data for comparative analysis, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of these critical molecules.
Introduction to Aminothiols
Aminothiols, such as the proteinogenic amino acid cysteine and the tripeptide glutathione (B108866), are integral to cellular function and defense. The nucleophilic and redox-active nature of the thiol group makes these molecules key players in a multitude of physiological and pathological processes. The discovery of novel aminothiols and the precise quantification of known ones are crucial for advancing our understanding of disease mechanisms and for the development of new therapeutic agents. This guide will explore the principal techniques used in the field, from initial detection to final quantification.
Discovery and Detection Techniques
The initial step in studying aminothiols often involves their detection within a complex biological sample. This is typically achieved through the use of specific chemical probes that react with the thiol group, rendering the molecule detectable by various analytical methods.
Fluorescent and Colorimetric Probes
Fluorescent and colorimetric probes offer a sensitive and often real-time method for detecting aminothiols. These probes are designed with a reactive moiety that specifically targets the thiol group, leading to a change in their spectral properties.
Maleimide-Based Probes: Maleimides are highly selective for thiols, reacting via a Michael addition to form a stable thioether bond.[1][2] This reaction is often accompanied by a "turn-on" fluorescence response, where a non-fluorescent probe becomes highly fluorescent upon reacting with a thiol.[3][4]
Monobromobimane (mBBr): mBBr is another widely used fluorescent labeling agent that reacts with thiols to form stable, highly fluorescent derivatives.[5][6] This method is particularly popular for the quantification of low-molecular-weight thiols by High-Performance Liquid Chromatography (HPLC).[7][8]
Isolation and Purification Techniques
Once detected, aminothiols often need to be isolated from the complex biological matrix for further characterization.
Affinity Chromatography
Affinity chromatography is a powerful technique for the selective isolation of thiol-containing molecules.
Thiopropyl Sepharose: This resin contains reactive 2-thiopyridyl disulfide groups that specifically react with thiols in the sample to form a mixed disulfide, covalently linking the aminothiol to the resin.[9] After washing away non-thiol components, the bound aminothiols can be eluted by adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[9][10]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique used for sample clean-up and concentration of aminothiols prior to analysis. Various sorbents can be used, including reversed-phase (e.g., C18) and ion-exchange resins, to selectively retain aminothiols based on their polarity and charge.[11] The choice of sorbent and elution conditions is critical for achieving high recovery and purity.
Quantification Techniques
Accurate quantification of aminothiols is essential for understanding their biological roles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of aminothiols.[12] Due to the lack of a strong chromophore in most aminothiols, a pre-column derivatization step with a fluorescent or UV-active label is typically required.[7]
Table 1: Comparison of HPLC Derivatization Reagents for this compound Analysis
| Derivatization Reagent | Detection Method | Advantages | Disadvantages | Detection Limit (Example) |
| Monobromobimane (mBBr) | Fluorescence | High sensitivity, stable derivatives[5][6] | Requires specific excitation/emission wavelengths | 0.1 pmol (GSH)[13] |
| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | UV-Vis (Colorimetric) | Simple, widely used (Ellman's assay)[3] | Lower sensitivity than fluorescence methods | - |
| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescence | Rapid derivatization, good separation[14] | Can have reagent-derived interferences | 1-10 µM (linear range for various thiols)[14] |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the identification and quantification of aminothiols.[15][16] MS-based methods can provide structural information and are capable of analyzing complex mixtures. Isotope-coded affinity tags (ICAT) are a well-established MS-based method for quantifying cysteine-containing peptides.[17]
Table 2: Performance of Selected this compound Quantification Methods
| Method | Analyte | Matrix | Linearity Range | Accuracy (%) | Reference |
| HPLC-FLD (ABD-F derivatization) | Cys, CysGly, Hcys, γ-GluCys, GSH | Pig Tissue | 1-100 µM (Cys, CysGly, Hcys, γ-GluCys), 10-1000 µM (GSH) | 89.0 - 107.8 | [14] |
| LC-MS/MS (IPCF derivatization) | Homocysteine, Cysteine, Glutathione, Cysteinylglycine | Human Blood | r² > 0.98 | - | [15] |
Experimental Protocols
Protocol: Maleimide Labeling of Protein Thiols
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[1][2]
-
Reduction of Disulfides (Optional): To label cysteine residues involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[1][18]
-
Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in an organic co-solvent like DMSO or DMF to a stock concentration of 1-10 mg in 100 µL.[1][2]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[1][19]
-
Purification: Remove the unreacted dye by gel filtration (e.g., Sephadex column), dialysis, or ultrafiltration.[1][18]
Protocol: Isolation of Thiol-Containing Peptides using Thiopropyl Sepharose
-
Resin Preparation: Swell the Thiopropyl Sepharose 6B resin in distilled water.[9] Wash and equilibrate the resin with a binding buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).[4]
-
Sample Preparation: Digest the protein sample with an appropriate protease (e.g., trypsin). Ensure that any existing disulfide bonds are reduced.
-
Binding: Apply the peptide digest to the equilibrated resin. Allow the thiol-containing peptides to bind to the resin through disulfide exchange. This can be done in a batch format or in a column.
-
Washing: Wash the resin extensively with the binding buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured cysteine-containing peptides by incubating the resin with a buffer containing a reducing agent, such as 25 mM DTT.[10]
-
Alkylation: The eluted peptides, now with free thiol groups, should be alkylated with a reagent like iodoacetamide (B48618) to prevent re-oxidation.[10]
Protocol: HPLC Analysis of Aminothiols with mBBr Derivatization
-
Sample Extraction: Extract low-molecular-weight thiols from the biological sample using a suitable procedure, such as acid extraction to precipitate proteins.[13]
-
Reduction (for total thiols): To measure total thiols (reduced + oxidized), treat the sample with a reducing agent like DTT to convert disulfides to free thiols.[7][8]
-
Derivatization: Adjust the pH of the sample to ~8.0-9.0 with a buffer (e.g., HEPPS). Add mBBr solution and incubate in the dark for a specified time (e.g., 7.5 minutes).[7][8] The reaction is then stopped by acidification.[13]
-
HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[5] Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile).[5]
-
Detection: Monitor the fluorescence of the eluting mBBr-thiol adducts at the appropriate excitation and emission wavelengths (e.g., 378 nm excitation, 492 nm emission).[5]
-
Quantification: Quantify the aminothiols by comparing the peak areas to those of known standards.
This compound Signaling Pathways
Aminothiols, particularly cysteine and glutathione, are central to cellular redox signaling. They act as sensors and transducers of oxidative stress, modulating the activity of various proteins and signaling pathways.
The Cysteine-Glutathione Axis
Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH).[20] The interplay between cysteine availability and GSH synthesis is critical for maintaining cellular redox homeostasis and for regulating signaling pathways such as the mTORC1 pathway and the integrated stress response (ISR).[21]
Glutathione itself participates in signaling through S-glutathionylation, the reversible formation of mixed disulfides between GSH and protein cysteine residues.[22] This modification can alter protein function and is a key mechanism in redox regulation.
Conclusion
The discovery and isolation of aminothiols are fundamental to many areas of biomedical research and drug development. The techniques outlined in this guide, from fluorescent probing and affinity chromatography to advanced HPLC and mass spectrometry methods, provide a powerful toolkit for scientists. The choice of method will depend on the specific research question, the nature of the sample, and the available instrumentation. By providing detailed protocols and comparative data, this guide aims to empower researchers to effectively explore the complex and vital world of aminothiols.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. prep-hplc.com [prep-hplc.com]
- 10. Proteomics based on selecting and quantifying cysteine containing peptides by covalent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Protein identification with a single accurate mass of a cysteine-containing peptide and constrained database searching. | Semantic Scholar [semanticscholar.org]
- 18. biotium.com [biotium.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk between cystine and glutathione is critical for the regulation of amino acid signaling pathways and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Aminothiols in Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate balance between oxidative and reductive processes, known as redox homeostasis, is fundamental to cellular function and survival. At the heart of this delicate equilibrium lies a class of molecules known as aminothiols, with glutathione (B108866) (GSH) and cysteine being the most prominent. These molecules are not merely passive antioxidants but are active participants in a complex network of pathways that regulate signaling, detoxification, and overall cellular health. This technical guide provides an in-depth exploration of the core functions of aminothiols in cellular redox homeostasis, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to support advanced research and therapeutic development.
Core Concepts in Aminothiol-Mediated Redox Regulation
Cellular redox homeostasis is maintained by a sophisticated interplay of enzymatic and non-enzymatic systems. Aminothiols, characterized by the presence of a sulfhydryl (-SH) group, are central to these systems.
Glutathione (GSH): The Master Antioxidant
Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[1] Its ubiquitous nature and high concentration underscore its critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and regulation of cell proliferation and apoptosis.[1][2]
The antioxidant function of GSH is multifaceted. It can directly scavenge reactive oxygen species (ROS) and is a crucial cofactor for several antioxidant enzymes, most notably glutathione peroxidases (GPxs). GPxs catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting them to water and alcohols, respectively, while oxidizing GSH to glutathione disulfide (GSSG).[1] The enzyme glutathione reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent manner, thus maintaining a high GSH/GSSG ratio, which is a key indicator of the cellular redox state.[3]
Cysteine: A Critical Precursor and Redox-Active Residue
Cysteine is a sulfur-containing amino acid that serves as the rate-limiting precursor for GSH synthesis.[[“]] The availability of cysteine is a major determinant of the cell's capacity to produce GSH.[1] Beyond its role in GSH synthesis, the thiol group of cysteine residues within proteins is a primary target for redox modifications. These modifications, such as the formation of disulfide bonds and S-glutathionylation, can alter protein structure and function, thereby acting as molecular switches in signaling pathways.[5]
The Thioredoxin and Glutaredoxin Systems
In addition to the glutathione system, cells possess two other major thiol-dependent reductase systems: the thioredoxin (Trx) and glutaredoxin (Grx) systems.
-
The Thioredoxin System: This system comprises thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH. TrxR, a selenoenzyme, reduces the active site disulfide of Trx using NADPH as an electron donor. Reduced Trx then reduces oxidized cysteine residues in target proteins.[2][6]
-
The Glutaredoxin System: This system consists of glutaredoxin (Grx), glutathione, glutathione reductase, and NADPH. Grxs are glutathione-dependent oxidoreductases that catalyze the reduction of protein-glutathione mixed disulfides (protein-SSG), a process known as deglutathionylation.[2][7]
These three systems work in concert to maintain a reducing intracellular environment and to regulate a vast array of cellular processes.[6]
Quantitative Data on Cellular Aminothiols
The concentration and redox state of aminothiols can vary significantly depending on the cell type, subcellular compartment, and physiological conditions. The following table summarizes typical concentrations and ratios found in mammalian cells.
| This compound/Ratio | Cytosolic Concentration | Mitochondrial Concentration | Plasma Concentration | Notes |
| Glutathione (GSH) | 1 - 15 mM[8] | 5 - 10 mM[8] | ~25 µM[9] | The liver has the highest concentration, ranging from 6 to 8 mM.[10] |
| Cysteine | ~55 µM (liver)[9] | - | ~35 µM[9] | Intracellular and extracellular levels are comparable. |
| GSH/GSSG Ratio | >100:1[3] | - | ~6:1 (rat)[10] | A significant decrease in this ratio is an indicator of oxidative stress.[3] |
Key Signaling Pathways Regulated by Aminothiols
Aminothiols are integral components of cellular signaling networks, translating redox signals into specific cellular responses.
Glutathione Biosynthesis Pathway
The de novo synthesis of glutathione occurs in the cytosol through two ATP-dependent enzymatic steps.[1][[“]] The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[1][[“]] The second step involves the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GS) to form GSH.[1][[“]] The availability of cysteine is a primary regulatory point for GSH synthesis.[1]
Figure 1. The two-step enzymatic pathway of glutathione biosynthesis.
Thioredoxin and Glutaredoxin Redox Cycles
The thioredoxin and glutaredoxin systems are crucial for maintaining the reduced state of cellular proteins. Both systems ultimately rely on NADPH as the source of reducing equivalents.
Figure 2. The catalytic cycles of the Thioredoxin and Glutaredoxin systems.
S-Glutathionylation: A Key Post-Translational Modification
S-glutathionylation is the reversible formation of a mixed disulfide between a protein cysteine residue and glutathione.[11] This post-translational modification can protect cysteine thiols from irreversible oxidation and can also act as a regulatory switch, altering protein activity, localization, and interaction with other proteins.[5][12] S-glutathionylation can occur through several mechanisms, including the reaction of a protein thiol with GSSG or with a sulfenic acid intermediate.[12] The reverse reaction, deglutathionylation, is primarily catalyzed by glutaredoxin.[12]
Figure 3. The process and functional outcomes of protein S-glutathionylation.
Experimental Protocols for this compound Analysis
Accurate quantification of cellular aminothiols and their redox states is crucial for understanding their roles in health and disease. Below are detailed methodologies for key experiments.
Quantification of Glutathione and Cysteine by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is a widely used method for the simultaneous quantification of GSH and cysteine.
Materials:
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for protein precipitation
-
Derivatizing agent (e.g., monobromobimane (B13751) (mBBr) for fluorescence detection or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for UV detection)
-
HPLC system with a C18 reverse-phase column
-
Appropriate mobile phase (e.g., acetonitrile/water gradient with an ion-pairing agent)
-
Standards for GSH and cysteine
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a protein precipitation agent (e.g., 5% PCA) on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the acid-soluble thiols.
-
-
Derivatization:
-
Adjust the pH of the supernatant to the optimal range for the chosen derivatizing agent.
-
Add the derivatizing agent and incubate in the dark at room temperature for the recommended time (e.g., 30 minutes for mBBr).
-
Stop the reaction by adding an acid (e.g., methanesulfonic acid).
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiol derivatives using a suitable gradient elution program on a C18 column.
-
Detect the derivatives using a fluorescence or UV detector at the appropriate wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized GSH and cysteine standards.
-
Determine the concentration of GSH and cysteine in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the protein concentration of the initial cell lysate.
-
Measurement of Total Thiols using Ellman's Reagent
Ellman's reagent (DTNB) provides a simple and rapid colorimetric method for measuring the total concentration of free sulfhydryl groups in a sample.[13]
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or GSH standards
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of a cysteine or GSH standard in the reaction buffer (e.g., 0.1 to 1.0 mM).
-
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the HPLC method.
-
Dilute the samples in the reaction buffer to ensure the sulfhydryl concentration falls within the range of the standard curve.
-
-
Assay:
-
To a microplate well or cuvette, add the reaction buffer and the sample or standard.
-
Add the Ellman's Reagent solution to initiate the reaction.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of a blank (reaction buffer + Ellman's reagent) from the sample and standard readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the total thiol concentration in the samples from the standard curve.
-
Experimental Workflow for this compound Analysis
The following diagram outlines a general workflow for the analysis of cellular aminothiols, from sample collection to data interpretation.
Figure 4. A generalized experimental workflow for the analysis of cellular aminothiols.
Conclusion and Future Directions
Aminothiols are indispensable players in the maintenance of cellular redox homeostasis. Their roles extend far beyond simple antioxidant defense to encompass intricate regulatory functions in a multitude of signaling pathways. A thorough understanding of the mechanisms governing this compound metabolism and function is paramount for elucidating the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this compound-related pathways. Future research will likely focus on developing more sophisticated tools for the real-time, in vivo imaging of this compound dynamics and on identifying novel drug candidates that can selectively modulate specific aspects of this compound metabolism for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Thioredoxin and glutaredoxin systems in plants: molecular mechanisms, crosstalks, and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bmglabtech.com [bmglabtech.com]
Aminothiol Derivatives and Their Structural Analogues: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiol derivatives are a class of compounds characterized by the presence of both an amine and a thiol group. These compounds and their structural analogues have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse biological activities.[1] This guide provides a comprehensive overview of the core aspects of this compound derivatives, including their synthesis, mechanisms of action, and key applications, with a particular focus on their role as radioprotective agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step processes, starting from commercially available precursors. A general approach involves the introduction of a protected thiol group onto an amino-containing backbone, followed by deprotection to yield the final this compound.
For instance, the synthesis of the promising radioprotector PrC-210, 3-(methylamino)-2-((methylamino)methyl)propane-1-thiol, begins with the double displacement of chloride from a starting material using N-methyl mesitylenesulfonamide and sodium hydride. This is followed by hydroboration, conversion to a mesylate, and subsequent treatment with potassium thioacetate. The final deprotection step, which also hydrolyzes the thioacetate, yields PrC-210.[2]
A detailed synthetic scheme for a novel this compound compound, designated as compound 12, involves the protection of L-cysteine, followed by a series of condensation and deprotection reactions to build the linear alkylamino backbone with three terminal thiol groups.[1] The use of protecting groups for both the amine and thiol functionalities is a common strategy to control reactivity and achieve the desired final structure.[1]
Core Biological Activities and Mechanisms of Action
This compound derivatives exhibit a wide range of biological activities, primarily attributed to the nucleophilic nature of the thiol group and the ability of the amino group to interact with biological macromolecules.[1]
Antioxidant and Radioprotective Effects
One of the most extensively studied properties of this compound derivatives is their ability to protect against the damaging effects of ionizing radiation.[1][2] This radioprotective effect is largely attributed to their potent antioxidant activity.[1]
The primary mechanism of radioprotection involves the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water in biological tissues.[1] The thiol group can directly donate a hydrogen atom to neutralize these harmful free radicals before they can damage critical cellular components like DNA.[1]
Furthermore, the positively charged amine groups in the alkyl backbone of many this compound derivatives can interact with the negatively charged phosphate (B84403) backbone of DNA.[1] This interaction is thought to concentrate the compound in close proximity to the DNA, enhancing its ability to scavenge ROS in the immediate vicinity of this critical cellular target.[2]
Modulation of Signaling Pathways
This compound derivatives can also exert their biological effects by modulating key intracellular signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.
Ionizing radiation-induced DNA damage leads to the activation of the tumor suppressor protein p53.[3] Activated p53 can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, induce apoptosis.[3][4] Some this compound derivatives have been shown to modulate this pathway. For example, a novel this compound compound (compound 12) was found to decrease the expression of p53 and its downstream target p21 in irradiated cells, thereby alleviating G2/M cell cycle arrest.[3] This compound also suppressed p53-dependent apoptosis by decreasing the levels of the pro-apoptotic protein Bax and increasing the levels of the anti-apoptotic protein Bcl-2.[3]
The transcription factor NF-κB plays a crucial role in regulating inflammatory responses.[5] The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes.[6][7] Some thiol-containing compounds have been shown to modulate NF-κB signaling. For instance, certain molecules can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[8] This suggests that this compound derivatives, through their thiol group, could potentially influence inflammatory processes by interfering with the NF-κB signaling cascade.
Structure-Activity Relationships (SAR)
The radioprotective efficacy and toxicity of this compound derivatives are significantly influenced by their chemical structure. Key structural features that impact their activity include the length of the alkylamine backbone, the number and charge of the amine groups, and the nature and position of the thiol group.[2]
Studies on a family of 17 this compound analogs revealed that the most effective radioprotectors had a 4-6 carbon backbone with 1-2 amine groups and a single terminal thiol group.[2][9] The presence of a short alkyl side chain that projects the thiol group away from the DNA-interacting backbone appears to be a crucial design element for optimal ROS scavenging.[2] Capping the thiol group with a methyl or acetyl group can also influence the compound's properties.[2]
Quantitative Data on Efficacy and Toxicity
The following tables summarize key quantitative data for several this compound derivatives, providing a basis for comparison of their efficacy and toxicity profiles.
Table 1: Radioprotective Efficacy of Selected this compound Derivatives
| Compound | Animal Model | Radiation Dose (Gy) | Administration Route | Dose | Survival Rate (%) | Dose Reduction Factor (DRF) | Reference(s) |
| Amifostine | Mouse | - | - | - | - | 1.6 | [2] |
| PrC-210 | Mouse | 8.63 (LD95) | IP | 0.5 MTD | 100 | 1.6 | [2] |
| Compound 12 | Mouse | 8.0 | Oral | 1200 mg/kg | 80 | - | [3] |
| HL-003 | Mouse | 8.0 | Oral | 1600 mg/kg | 85.71 | - | [10] |
Table 2: Toxicity of Selected this compound Derivatives
| Compound | Animal Model | Administration Route | MTD/LD50 | Adverse Effects | Reference(s) |
| Amifostine | Mouse | Oral | MTD: 600 mg/kg | Nausea, vomiting, hypotension | [1][10] |
| PrC-210 | Mouse | IP | MTD: 504 µg/g | Lacks nausea/emesis and hypotension side effects of amifostine | [2] |
| HL-003 | Mouse | Oral | MTD: 1800 mg/kg | Better tolerated than amifostine | [10] |
| DRDE-07 | Mouse | Oral | LD50: 1248 mg/kg | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives. Below are protocols for key in vitro and in vivo assays.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add a specific volume of the this compound derivative solution (or standard antioxidant, e.g., ascorbic acid) to a tube or microplate well.
-
Add an equal volume of the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the this compound derivative.
Plasmid DNA Nicking Assay
This assay is used to assess the ability of a compound to protect DNA from damage induced by ROS.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Fenton's reagent (FeSO₄ and H₂O₂) to generate hydroxyl radicals.
-
The this compound derivative at various concentrations.
-
A suitable buffer (e.g., Tris-HCl).
-
-
Controls:
-
Negative Control: Plasmid DNA in buffer only.
-
Positive Control: Plasmid DNA with Fenton's reagent but without the this compound derivative.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Gel Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto an agarose (B213101) gel.
-
Run the gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, open circular, and linear).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light.
-
The protective effect of the this compound derivative is determined by the reduction in the amount of nicked (open circular) and linear DNA and the preservation of the supercoiled form compared to the positive control.
-
In Vivo Radioprotection Studies in Mice
These studies are essential to evaluate the radioprotective efficacy of a compound in a whole-animal model.
Standard Operating Procedure:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or ICR), with animals of a specific age and weight range.[2][11]
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[11]
-
Drug Administration:
-
Dissolve the this compound derivative in a suitable vehicle (e.g., sterile saline).
-
Administer the compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time point before irradiation (e.g., 30 minutes).[2][10]
-
Include a vehicle control group that receives only the vehicle.
-
-
Irradiation:
-
Post-Irradiation Monitoring:
-
Endpoint Analysis:
-
Survival: The primary endpoint is typically the 30-day survival rate.
-
Hematological Parameters: At specific time points, blood samples can be collected to analyze complete blood counts to assess hematopoietic injury.
-
Histopathology: Tissues (e.g., bone marrow, intestine, spleen) can be collected for histopathological examination to assess radiation-induced damage and the protective effects of the compound.
-
Biomarker Analysis: Tissues can be analyzed for markers of oxidative stress, DNA damage (e.g., γ-H2AX), and apoptosis (e.g., TUNEL assay).[3]
-
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly as radioprotective agents. Their multifaceted mechanisms of action, including direct ROS scavenging and modulation of critical signaling pathways, make them attractive candidates for further drug development. A thorough understanding of their synthesis, structure-activity relationships, and comprehensive evaluation through robust experimental protocols are essential for translating their potential into clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Radioprotective efficacy and toxicity of a new family of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel this compound Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 9. Radioprotective efficacy and toxicity of a new family of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. queensu.ca [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Irradiation | Animals in Science [queensu.ca]
natural sources of bioactive aminothiol molecules
An in-depth technical guide to the , their biological significance, and methods for their analysis.
Introduction to Bioactive Aminothiols
Bioactive aminothiols are a class of organic compounds containing both an amine (-NH2) and a thiol (-SH) functional group. The thiol group, with its reactive sulfur atom, is central to their diverse biological activities. These molecules are pivotal in cellular metabolism, antioxidant defense, and redox signaling.[1][2] Key aminothiols such as glutathione (B108866), cysteine, and homocysteine play indispensable roles in maintaining cellular homeostasis. This guide provides a comprehensive overview of the natural sources of these molecules, their involvement in critical signaling pathways, and the experimental protocols used for their extraction and quantification.
Glutathione (GSH)
Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and is often referred to as the body's "master antioxidant".[3][4] It exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[5]
Natural Sources of Glutathione
The human body can synthesize glutathione, but dietary sources can help maintain optimal levels.[6] Glutathione is present in many foods, although its bioavailability from dietary sources can be limited due to digestion.[6] Additionally, consuming foods rich in sulfur-containing amino acids, like cysteine and methionine, can boost the body's natural production of GSH.[6][7]
Table 2.1: Glutathione Content in Various Food Sources
| Food Source | Glutathione Content | Notes |
|---|---|---|
| Asparagus | 28.3 mg per 100g | One of the richest dietary sources.[6] |
| Spinach | 11.4 mg per 100g | Fresh spinach contains measurable direct glutathione.[3][6] |
| Avocado | 19 mg per medium avocado | A significant fruit source of glutathione.[8] |
| Okra | 10.5 mg per 100g | A good vegetable source.[6] |
| Mushrooms | Varies by species | Among the most significant dietary sources of glutathione.[7] |
| Meats (Poultry, Beef) | High in precursors | Provide the amino acid building blocks for GSH synthesis.[3][9] |
| Whey Protein | Rich in cysteine | Can increase glutathione levels and reduce oxidative stress.[8] |
Biological Significance and Signaling Pathways
Glutathione's primary roles include neutralizing free radicals, detoxifying xenobiotics, and maintaining the cellular redox environment.[4][7] It is a cofactor for several antioxidant enzymes, such as glutathione peroxidase (GPx), and is involved in the regeneration of other antioxidants like vitamins C and E.[5]
Glutathione Synthesis and Redox Cycling: GSH synthesis is a two-step, ATP-dependent process:
-
Step 1: Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step.[1][10]
-
Step 2: Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione.[1][10]
The antioxidant function of GSH involves its oxidation to GSSG by enzymes like glutathione peroxidase. Glutathione reductase (GR) then reduces GSSG back to GSH, using NADPH as a reducing agent, thus maintaining the cellular pool of reduced glutathione.[5]
Caption: Glutathione synthesis from amino acid precursors and its redox cycle.
Cysteine
Cysteine is a semi-essential, sulfur-containing amino acid.[11] While it can be synthesized in the body from methionine, dietary intake is important, especially in infants and the elderly.[11] Its defining feature is the thiol side chain, which allows it to form disulfide bonds, a critical element in protein structure and folding.[11]
Natural Sources of Cysteine
Cysteine is found in a variety of high-protein foods.[11]
Table 3.1: Cysteine/Cystine Content in Various Food Sources
| Food Source | Form/Notes |
|---|---|
| Poultry (Chicken, Turkey) | High in cysteine.[11][12] |
| Beef and Pork | Rich sources of cysteine.[11][13] |
| Eggs | Egg yolks are a notable source.[14] |
| Dairy Products | Milk, yogurt, and cheese contain cysteine.[7][12] |
| Legumes (Soybeans, Lentils) | Excellent plant-based sources.[13][15] |
| Whole Grains (Oats, Wheat Germ) | Good sources of cysteine.[11][14] |
| Cruciferous Vegetables (Broccoli, Brussels Sprouts) | Contain cysteine.[12][14] |
| Nuts and Seeds (Sunflower Seeds) | Provide a good amount of cysteine.[13] |
| Onions and Garlic | Notable for their sulfur compounds, including cysteine.[12][14] |
Biological Significance and Signaling Pathways
Cysteine plays several vital roles:
-
Protein Structure: Cysteine residues form disulfide bonds that stabilize the tertiary and quaternary structures of proteins.[11]
-
Glutathione Precursor: Cysteine is the rate-limiting precursor for the synthesis of glutathione.[16]
-
Metabolic Intermediate: It serves as a precursor for other important molecules like coenzyme A and taurine.[17]
-
Redox Signaling: The thiol group of cysteine residues in proteins can undergo reversible oxidative modifications (e.g., sulfenylation, glutathionylation), which act as molecular switches to regulate protein function in response to cellular redox state.[18]
Caption: The central roles of cysteine in cellular functions.
Homocysteine
Homocysteine is a non-proteinogenic amino acid that is an intermediate in the metabolism of methionine.[19] It is not obtained from the diet but is synthesized from methionine.[20][21] While essential for metabolic processes, elevated levels of homocysteine in the blood (hyperhomocysteinemia) are recognized as a risk factor for various diseases.[22]
Natural Modulation of Homocysteine Levels
Homocysteine levels are not influenced by its presence in food, but rather by the dietary intake of its metabolic precursor, methionine, and the vitamins that act as cofactors in its metabolism.[21] High intake of methionine-rich foods, such as red meat and dairy products, can increase homocysteine production.[23][24] Conversely, adequate intake of specific B vitamins is crucial for keeping homocysteine levels in a healthy range.
Table 4.1: Nutrients and Food Sources for Modulating Homocysteine Metabolism
| Nutrient | Role in Homocysteine Metabolism | Key Food Sources |
|---|---|---|
| Folate (Vitamin B9) | Cofactor for the remethylation of homocysteine to methionine.[19] | Leafy green vegetables (spinach), legumes (lentils, beans), asparagus, fortified cereals.[25] |
| Vitamin B12 (Cobalamin) | Essential cofactor for methionine synthase in the remethylation pathway.[19] | Meat, fish, eggs, dairy products.[25][26] |
| Vitamin B6 (Pyridoxine) | Cofactor for cystathionine (B15957) β-synthase in the transsulfuration pathway, converting homocysteine to cysteine.[19][27] | Chicken, fish, potatoes, bananas, chickpeas.[25] |
| Betaine | Provides an alternative remethylation pathway, particularly in the liver.[19] | Wheat bran, beets, spinach. |
| Choline | Precursor to betaine. | Egg yolks, soybeans, meat.[23] |
Biological Significance and Signaling Pathways
Homocysteine sits (B43327) at a critical metabolic junction, where its fate is determined by two major pathways:[19]
-
Remethylation Pathway: Homocysteine is recycled back to methionine. This pathway is dependent on folate and vitamin B12.[28]
-
Transsulfuration Pathway: Homocysteine is irreversibly converted to cysteine. This pathway requires vitamin B6 and ultimately contributes to the synthesis of glutathione and taurine.[27][28]
The balance between these pathways is crucial for maintaining methyl group homeostasis and sulfur amino acid metabolism.
Caption: Metabolic pathways of homocysteine: remethylation and transsulfuration.
Experimental Protocols: Extraction and Quantification
Accurate quantification of aminothiols in biological samples is essential for research. A common approach involves sample preparation, reduction of disulfide bonds, derivatization for detection, and chromatographic separation.[29]
General Workflow
The analysis of aminothiols like cysteine, homocysteine, and glutathione from tissues typically follows these key steps:
-
Sample Homogenization: The tissue is mechanically disrupted in a buffer, often on ice, to release intracellular contents.
-
Deproteinization: Proteins are precipitated and removed, usually with an acid like trichloroacetic acid (TCA) or metaphosphoric acid (MPA), as they can interfere with analysis.[29][30]
-
Reduction: Disulfide bonds (e.g., GSSG, cystine) are reduced to free thiols using a reducing agent like tris-(2-carboxyethyl)-phosphine (TCEP).[29]
-
Derivatization: The free thiol groups are labeled with a fluorescent tag, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), to enable sensitive detection.[29]
-
Chromatographic Separation & Detection: The derivatized aminothiols are separated using a technique like Ultra-High Performance Liquid Chromatography (UPLC) and quantified with a fluorescence detector.[29]
Caption: General experimental workflow for aminothiol quantification in tissue.
Detailed Sample Preparation Protocol (Example)
This protocol is adapted from methodologies for analyzing aminothiols in tissue.[29][30]
-
Homogenization:
-
Weigh approximately 100-500 mg of frozen tissue.[30]
-
Add a cold extraction solution (e.g., 5% (w/v) metaphosphoric acid with 1 mM EDTA).[30] The ratio of tissue to solution should be consistent (e.g., 1:5 w/v).
-
Homogenize the sample using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
-
Deproteinization and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble aminothiols.
-
For rigorous extraction, the remaining pellet can be re-suspended in the extraction solution and centrifuged again. The supernatants are then combined.[30]
-
-
Reduction and Derivatization:
-
To a known volume of the supernatant, add an internal standard (e.g., 2-mercaptopropionylglycine) to correct for experimental variability.[29]
-
Add a reducing agent solution (e.g., TCEP in a suitable buffer) and incubate to reduce all disulfide bonds to free thiols.
-
Add the derivatizing agent (e.g., ABD-F) and incubate in the dark at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete. The reaction creates stable, fluorescent derivatives.[29]
-
-
Analysis by UPLC:
-
After derivatization, the samples are ready for injection into the UPLC system.
-
Column: A reversed-phase C18 column is typically used.[29]
-
Mobile Phase: A gradient elution using two solvents (e.g., Solvent A: aqueous buffer like acetate (B1210297) or formate; Solvent B: an organic solvent like acetonitrile (B52724) or methanol) is employed to separate the different this compound derivatives.
-
Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivatizing agent (e.g., for ABD-F derivatives).
-
Quantification: The concentration of each this compound is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of the analytes.[29]
-
Conclusion
Bioactive aminothiols are fundamental to cellular health, acting as key antioxidants, protein components, and metabolic intermediates. While the body endogenously synthesizes these molecules, dietary intake of aminothiols and their precursors from natural sources like fruits, vegetables, and high-protein foods is crucial for maintaining optimal levels. Glutathione, cysteine, and homocysteine are interlinked through complex metabolic and signaling pathways, with B-vitamins playing a critical regulatory role. Understanding these pathways, along with robust analytical methods for their quantification, is essential for researchers and drug development professionals aiming to leverage the therapeutic potential of these vital molecules.
References
- 1. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 2. Multiple roles of cysteine in biocatalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. wellbeingnutrition.com [wellbeingnutrition.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 Natural Ways to Increase Your Glutathione Levels [healthline.com]
- 7. How to increase glutathione levels: 4 natural ways [medicalnewstoday.com]
- 8. chicnutrix.com [chicnutrix.com]
- 9. solage.fr [solage.fr]
- 10. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine - Wikipedia [en.wikipedia.org]
- 12. Which Foods Are Highest in N-Acetyl Cysteine (NAC)? [everydayhealth.com]
- 13. Top 10 Foods Highest in Cystine (Cysteine) [myfooddata.com]
- 14. restorativemedicine.org [restorativemedicine.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Physiological and Pathophysiological Role of Cysteine Metabolism in Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]
- 19. Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease | Musculoskeletal Key [musculoskeletalkey.com]
- 20. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health [mdpi.com]
- 21. Homocysteine: Understanding Its Role and Natural Ways to Lower Levels | National Nutrition Articles - National Nutrition Articles [nationalnutrition.ca]
- 22. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homocysteine Reduction: Causes & Treatments - Life Extension [lifeextension.com]
- 24. What Foods Cause High Homocysteine Levels? [xcode.life]
- 25. familydoctor.org [familydoctor.org]
- 26. foodforthebrain.org [foodforthebrain.org]
- 27. altmedrev.com [altmedrev.com]
- 28. DSpace [dr.lib.iastate.edu]
- 29. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review [mdpi.com]
Spectroscopic Characterization of Novel Aminothiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of novel aminothiols. Aminothiols, compounds containing both an amine and a thiol functional group, are of significant interest in drug development and biomedical research due to their roles in redox signaling, detoxification, and as potential therapeutic agents.[1] Accurate and thorough characterization is paramount for understanding their structure, purity, and function. This document details the experimental protocols for various spectroscopic methods, presents quantitative data in a structured format, and visualizes key workflows and concepts.
Overview of Spectroscopic Techniques
A multi-faceted approach utilizing several spectroscopic techniques is often necessary for the unambiguous characterization of novel aminothiols. Each technique provides unique insights into the molecular structure, functional groups, and chiral properties of the compound. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Circular Dichroism (CD).[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule in solution.[4] For aminothiols, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the novel aminothiol in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). The choice of solvent is critical to avoid exchange of the labile thiol and amine protons with solvent protons.
-
Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).[5] Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.[6][7]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Protons adjacent to the amine and thiol groups will show characteristic chemical shifts.
Quantitative Data: Typical ¹H NMR Chemical Shifts for this compound Moieties
| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiol (-SH) | 1.0 - 2.5 | Broad Singlet | Position is variable and can be confirmed by D₂O exchange. |
| α-CH (to -SH) | 2.5 - 3.5 | Multiplet | Coupling with adjacent protons. |
| α-CH (to -NH₂) | 2.7 - 3.8 | Multiplet | Coupling with adjacent protons. |
| Amine (-NH₂) | Variable | Broad Singlet | Position is highly variable and depends on solvent and pH. |
Note: These are general ranges and can vary significantly based on the specific molecular structure.
Workflow for NMR-based Structural Elucidation
Caption: Workflow for structural elucidation of aminothiols using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of novel aminothiols.[8] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the this compound (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonia (B1221849) to promote ionization.
-
Derivatization (Optional but Recommended): To prevent disulfide bond formation and improve ionization efficiency, the thiol group can be alkylated using reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618).[9]
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system for separation of mixtures.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is crucial for accurate mass determination and elemental formula prediction.[10]
-
Tandem MS (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight. For high-resolution data, calculate the elemental composition. Analyze the MS/MS fragmentation pattern to confirm the structure.
Quantitative Data: Common Adducts and Derivatives in MS
| Species | m/z | Ionization Mode | Notes |
| Protonated Molecule | [M+H]⁺ | Positive | Common in ESI. |
| Deprotonated Molecule | [M-H]⁻ | Negative | Common in ESI. |
| Sodium Adduct | [M+Na]⁺ | Positive | Often observed, especially with MALDI.[11] |
| NEM Derivative | [M+125.0477+H]⁺ | Positive | Derivatization with N-ethylmaleimide (C₆H₇NO₂). |
| Iodoacetamide Derivative | [M+57.0215+H]⁺ | Positive | Derivatization with iodoacetamide (C₂H₄INO). |
Logical Flow for this compound Identification via LC-MS/MS
Caption: Logical flow for the identification and structural confirmation of aminothiols using LC-MS/MS.
UV-Visible and Fluorescence Spectroscopy
These techniques are particularly useful for quantitative analysis and for studying the interaction of aminothiols with other molecules. Since many simple aminothiols do not have strong chromophores or fluorophores, derivatization is often required.[10]
Experimental Protocol: UV-Vis Spectroscopy with Derivatization
-
Reagent Selection: Choose a thiol-reactive chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[12]
-
Sample and Reagent Preparation: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7-8) of the this compound. Prepare a stock solution of the derivatizing agent.
-
Reaction: Mix the this compound solution with the derivatizing agent and allow the reaction to proceed to completion. The reaction of a thiol with DTNB releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Measurement: Measure the absorbance of the solution at the λ_max of the product (412 nm for TNB²⁻) using a spectrophotometer.[12]
-
Quantification: Use a calibration curve prepared with a known thiol standard (e.g., cysteine or glutathione) to determine the concentration of the novel this compound.
Quantitative Data: Common Chromogenic and Fluorogenic Probes
| Probe | Analyte | λ_abs (nm) | λ_em (nm) | Notes |
| DTNB | Thiols | 412 | N/A | Colorimetric; measures free thiol concentration.[12] |
| ABD-F | Thiols | 390 | 510 | Fluorogenic; forms fluorescent adducts.[10] |
| Monobromobimane | Thiols | ~380 | ~480 | Fluorogenic; requires separation of adducts.[12] |
| NIR Probes | Thiols | >650 | >700 | Near-infrared probes for in vivo imaging.[13] |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups.[14][15] It is useful for confirming the presence of key functional groups like S-H, N-H, and C-S.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. No extensive sample preparation is usually required.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Quantitative Data: Characteristic Vibrational Frequencies
| Functional Group | Mode | Typical Frequency (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300 - 3500 | Medium-Weak |
| S-H (Thiol) | Stretch | 2550 - 2600 | Weak |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-S | Stretch | 600 - 800 | Weak-Medium |
Note: Raman spectroscopy is complementary to FTIR and is particularly advantageous for aqueous samples due to the weak Raman scattering of water.[14][15]
Circular Dichroism (CD) Spectroscopy
For novel aminothiols that are chiral, CD spectroscopy is an invaluable tool for confirming the enantiomeric identity and studying its conformation.[16]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the chiral this compound in a suitable solvent (that does not absorb in the region of interest) to a known concentration.
-
Instrument Setup: Use a spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.
-
Data Acquisition: Place the sample in a quartz cuvette of known path length. Record the CD spectrum over the desired wavelength range (e.g., 190-320 nm).
-
Data Analysis: The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and magnitude of the CD signals (Cotton effects) are characteristic of the stereochemistry of the molecule.
Signaling Pathway Visualization: Redox Cycling of Aminothiols
Aminothiols are central to cellular redox homeostasis. The following diagram illustrates the basic principle of their action as antioxidants.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel this compound Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. rsc.org [rsc.org]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfrbm.org [sfrbm.org]
- 9. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural characterization of novel extracellular liamocins (mannitol oils) produced by Aureobasidium pullulans strain NRRL 50380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photoelectron Circular Dichroism in the Photodetachment of Amino Acid Anions - PMC [pmc.ncbi.nlm.nih.gov]
theoretical and computational studies of aminothiol reactivity
An In-depth Technical Guide on the Theoretical and Computational Studies of Aminothiol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the reactivity of aminothiols. Aminothiols, characterized by the presence of both an amine and a thiol functional group, are crucial in various biological processes and hold significant therapeutic potential. Their reactivity is central to their roles as antioxidants, radioprotectants, and nucleophiles in biological systems. Understanding the underlying mechanisms of their reactions is paramount for the rational design of novel drugs and therapeutic agents. This document summarizes key quantitative data, details common experimental and computational protocols, and visualizes important pathways and workflows.
Core Principles of this compound Reactivity
Aminothiols, such as the amino acid cysteine, are highly reactive molecules due to the nucleophilic nature of the thiol group (or more accurately, the thiolate anion) and the basicity of the amino group. The reactivity of the thiol group is significantly influenced by its pKa value; deprotonation to the more nucleophilic thiolate (RS⁻) is a key determinant of its reaction rate in many biological contexts.[1][2][3] The proximity of the amino group can influence the thiol pKa through electrostatic interactions.[1][3]
Key reactions involving aminothiols include:
-
Nucleophilic Addition: The thiolate anion is a potent nucleophile that can participate in Michael-type addition reactions with α,β-unsaturated carbonyl compounds.[1][3]
-
Nucleophilic Substitution: Aminothiols readily engage in nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
Redox Chemistry and Radical Scavenging: Aminothiols are effective radical scavengers, a property central to their role as antioxidants and radioprotectants.[6][7] They can donate a hydrogen atom to neutralize free radicals, leading to the formation of a thiyl radical (RS•).[7][8]
-
Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond (RS-SR), a critical reaction for protein folding and stability. Conversely, the reduction of disulfide bonds is a key regulatory mechanism.[9]
Quantitative Data on this compound Reactivity
The following tables summarize key quantitative parameters from various theoretical and experimental studies, providing a basis for comparing the reactivity of different aminothiols and their derivatives under various conditions.
Table 1: Reaction Rate Constants
| Reactant 1 | Reactant 2 | Reaction Type | Rate Constant (k) | Conditions | Reference(s) |
| Glutathione (GSH) | Secondary alkyl peroxyl radical | Radical Scavenging | 4.24 × 10³ M⁻¹s⁻¹ | 37°C, nonpolar solution | [7] |
| Cysteine | Secondary alkyl peroxyl radical | Radical Scavenging | 1.07 × 10⁴ M⁻¹s⁻¹ | 37°C, nonpolar solution | [7] |
| Cumyl-SSH | Peroxyl radicals | Radical Scavenging | 2 × 10⁵ M⁻¹s⁻¹ | 37°C, pH 7.4 (PBS), egg phosphatidylcholine liposomal membranes | [7] |
| Di-tert-butyl tetrasulfide | Peroxyl radical | Radical Scavenging | 2.3 × 10⁵ M⁻¹s⁻¹ | 100°C | [7] |
| Peroxiredoxins | Hydrogen Peroxide (H₂O₂) | Enzymatic Reduction | 10⁵ - 10⁸ M⁻¹s⁻¹ | - | [9] |
| 2-formylphenyl boronic acid (2-FPBA) | N-terminal Cysteine | Bioconjugation | up to 5500 M⁻¹s⁻¹ | - | [10] |
| 2-cyanobenzothiazole (CBT) | N-terminal Cysteine | Bioconjugation | ~10 M⁻¹s⁻¹ | Physiological conditions | [10] |
Table 2: Thiol pKa Values
| This compound/Peptide | pKa | Notes | Reference(s) |
| Glutathione (GSH) | 8.93 | - | [7] |
| Cysteine (in Peptides) | Modulated by nearby charged amino acids | Positive charges (e.g., Arginine) decrease pKa; negative charges (e.g., Aspartic Acid) increase pKa. | [1][3] |
| Human Glutaredoxin (Cys22) | ~3.5 | Low pKa is due to stabilization of the thiolate by Lys19 and Thr21. | [11] |
Table 3: Computational Parameters for Cysteine Adsorption on Gold Clusters
| System | Adsorption Energy (Gas Phase) | Adsorption Energy (Water) | Computational Method | Reference(s) |
| Cysteine on Au₆ | 20.2 kcal/mol | 19.6 kcal/mol | Density Functional Theory (DFT) | [12] |
| Cysteine on Au₈ | 24.4 kcal/mol | 25.6 kcal/mol | Density Functional Theory (DFT) | [12] |
Methodologies and Protocols
Experimental Protocols for Studying this compound Reactivity
A typical experimental workflow to characterize the kinetics and mechanism of an this compound reaction involves the following steps:
-
Reaction Setup: Reactions are often conducted in aqueous buffers (e.g., PBS at pH 7.4) to mimic physiological conditions. For studying pH effects, a range of buffers is used.[13][14] Concentrations of reactants are carefully controlled, often with one reactant in large excess to achieve pseudo-first-order kinetics.[15]
-
Monitoring the Reaction: The progress of the reaction is monitored over time using various analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Used to identify the structures of intermediates and final products. Reactions are often run directly in NMR tubes using deuterated solvents (e.g., D₂O).[13][14]
-
UV-Vis Spectroscopy: Changes in the absorbance spectrum can be used to follow the consumption of reactants or the formation of products, particularly if they contain a chromophore.[4][5][15]
-
Mass Spectrometry (e.g., ESI-MS, HRMS): Used to confirm the mass of products and intermediates, helping to elucidate reaction pathways.[4][5][13][14]
-
High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the reactants and products over time, allowing for the determination of reaction rates.[16]
-
-
Data Analysis:
-
The obtained data (e.g., concentration vs. time) are fitted to appropriate kinetic models (e.g., one-phase decay) to determine the observed rate constant (kobs).[15]
-
For pseudo-first-order conditions, the second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the excess reactant.[15]
-
A Brønsted-type plot analysis, correlating reaction rates with the pKa of the aminothiols, can provide insights into the reaction mechanism.[4]
-
Computational Protocols for Studying this compound Reactivity
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and rationalize experimental observations at the molecular level.
-
Model System Setup: A model system representing the reaction is constructed. For instance, to study the reaction of a nitrile with a cysteine residue in a protein, a smaller model like cysteamine (B1669678) can be used to reduce computational cost.[16]
-
Quantum Mechanics (QM) Methods:
-
Density Functional Theory (DFT): DFT is a widely used method to study the electronic structure and energetics of molecules.[12][16][17] Functionals like B3LYP are common, but others such as ωB97X-D or M06-2X may be required for better accuracy in describing certain interactions.[18] The choice of basis set (e.g., 6-311++G(d,p)) is also crucial.[16]
-
Semi-empirical Methods (e.g., PM3, AM1): These are less computationally expensive than DFT and can provide a qualitative description of reaction mechanisms, though the energetics may not be quantitatively reliable.[18]
-
-
Calculation of Key Parameters:
-
Reaction Energetics: The energies of reactants, transition states (TS), intermediates, and products are calculated to map out the potential energy surface. This allows for the determination of activation energies (Ea) and reaction energies (ΔE).[16][18]
-
Thermodynamic Properties for Antioxidant Activity: Parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE) are calculated to evaluate antioxidant mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).[17]
-
-
Solvent Effects: Implicit solvent models (e.g., Polarizable Continuum Model - PCM) are often used to account for the effect of the solvent (e.g., water) on the reaction.[16] For higher accuracy, explicit solvent molecules can be included in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.[18]
-
Reactivity Prediction: Calculated parameters, such as activation energies or electrophilicity indices, can be correlated with experimental reaction rates to build predictive models for the reactivity of new compounds.[16]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound reactivity.
References
- 1. Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Biology: Computational Approaches to the Investigation of Functional Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational and mutational analysis of human glutaredoxin (thioltransferase): probing the molecular basis of the low pKa of cysteine 22 and its role in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A computational study of thiol-containing cysteine amino acid binding to Au6 and Au8 gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Quantification of Aminothiols using HPLC with Fluorescence Detection
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Aminothiol-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of aminothiol-functionalized nanoparticles, a critical process for various biomedical and biotechnological applications, including drug delivery, medical diagnostics, and catalysis.[1] The functionalization with this compound ligands imparts unique properties to the nanoparticles, such as modulated dispersion and adsorption characteristics, and facilitates the immobilization of biological molecules like proteins and nucleic acids.[1]
Two common and effective protocols are detailed below: the functionalization of gold nanoparticles with cysteamine (B1669678) and the functionalization of silica (B1680970) nanoparticles with 3-aminopropyltriethoxysilane (B1664141) (APTES).
Quantitative Data Summary
The following table summarizes key quantitative parameters from representative synthesis protocols for this compound-functionalized nanoparticles.
| Nanoparticle Type | Ligand | Core Size (Bare) | Functionalized Size | Zeta Potential | Key Application |
| Gold (Au) | Cysteamine | 13.8 ± 1.2 nm[2][3] | Not specified | Not specified | Gene delivery[4] |
| Gold (Au) | L-cysteine | 10-60 nm (size controlled by ligand concentration)[5] | Not specified | Confirmed presence of ligand[5] | General functionalization[5] |
| Silica (SiO2) | 3-aminopropyltriethoxysilane (APTES) | 40 nm[6][7] | Not specified | 4.4 amine groups per nm²[6][7] | Laboratory standards[8] |
| Magnetic (Fe3O4@SiO2) | Aminosilane coupling agent | Not specified | Not specified | Not specified | Catalysis[9] |
Experimental Protocols
Protocol 1: Synthesis of Cysteamine-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a one-pot synthesis of positively charged gold nanoparticles functionalized with cysteamine.[4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Cysteamine
-
Deionized water
-
Glassware
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Prepare a solution of gold(III) chloride trihydrate in deionized water. For example, dissolve 40 mg of gold(III) chloride trihydrate in 100 mL of distilled water.[10]
-
Heat the solution to boiling under reflux in a round-bottom flask.[10]
-
Rapidly add a solution of trisodium citrate dihydrate (e.g., 112 mg in 10 mL of distilled water) to the boiling gold solution.[10]
-
Continue heating for 15 minutes until the solution color changes to a stable ruby red, indicating the formation of gold nanoparticles.[10]
-
Allow the solution to cool to room temperature.
-
-
Functionalization with Cysteamine:
-
To the synthesized gold nanoparticle solution, add cysteamine to achieve the desired final concentration.
-
Stir the mixture at room temperature overnight to allow for the formation of a self-assembled monolayer of cysteamine on the gold nanoparticle surface through gold-thiol bonds.[10]
-
The resulting cysteamine-functionalized gold nanoparticles will have a positive surface charge due to the exposed amine groups.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 13,000 rpm for 30 minutes).[1]
-
Remove the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps at least twice to remove excess reagents.[1]
-
Finally, resuspend the purified nanoparticles in the desired buffer or solvent.
-
Protocol 2: Synthesis of Amino-Functionalized Silica Nanoparticles (ASNPs)
This protocol details the functionalization of pre-synthesized silica nanoparticles with 3-aminopropyltriethoxysilane (APTES).[6][8]
Materials:
-
Amorphous silica nanoparticles (SiO₂ NPs)
-
Ethanol (B145695) (95%)
-
3-aminopropyltriethoxysilane (APTES)
-
Magnetic stirrer
-
Sonicator
-
Glass vial
Procedure:
-
Preparation of Silica Nanoparticle Suspension:
-
Amino-Functionalization:
-
While stirring the sonicated suspension with a magnetic stirrer, add the desired amount of APTES. For the example above, add 450 µL of APTES.[8]
-
Continue stirring the mixture at room temperature for at least 8 hours to allow for the covalent grafting of APTES onto the silica nanoparticle surface.[8]
-
-
Purification:
-
Purify the amino-functionalized nanoparticles by centrifugation. Amicon Ultra-15 filters with a molecular weight cutoff of 50 kDa can be used for this purpose.[8]
-
Wash the nanoparticles with ethanol to remove unreacted APTES and byproducts.
-
Dry the purified amino-functionalized silica nanoparticles before characterization.
-
Visualizations
Experimental Workflow for Cysteamine-AuNP Synthesis
Caption: Workflow for synthesizing cysteamine-functionalized gold nanoparticles.
Logical Relationship of this compound Functionalization on a Gold Nanoparticle
Caption: Interaction between a gold nanoparticle and an this compound ligand.
References
- 1. biomedres.us [biomedres.us]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Cysteamine functionalized gold nanoparticles exhibit high efficiency delivery of genetic materials in embryonic stem cells majorly via clathrin mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. Fabrication of magnetic amino-functionalized nanoparticles for S-arylation of heterocyclic thiols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Using Aminothiols as Radioprotective Agents in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation (IR) is a critical modality in cancer therapy, but its efficacy is often limited by damage to surrounding healthy tissues. This off-target effect is primarily mediated by the generation of reactive oxygen species (ROS), which cause extensive damage to cellular macromolecules, particularly DNA. Radioprotective agents are compounds designed to mitigate this damage in normal tissues. Among these, aminothiols have been extensively studied for their ability to protect cells from the cytotoxic effects of IR.[1][2]
This document provides a comprehensive overview of the application of aminothiols in cell culture, detailing their mechanisms of action, summarizing their efficacy, and providing detailed protocols for their experimental use. The most well-studied aminothiol is amifostine (B1664874) (WR-2721), a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.[3][4] Other aminothiols, such as N-acetylcysteine (NAC) and novel developmental compounds, also show significant radioprotective potential.[5][6]
Mechanisms of Radioprotection by Aminothiols
The protective effects of aminothiols are multifactorial, involving both direct chemical reactions and the modulation of cellular signaling pathways. The primary mechanisms include:
-
Free Radical Scavenging: The thiol group (-SH) is an excellent scavenger of radiation-induced free radicals, such as hydroxyl radicals (•OH), neutralizing them before they can damage critical cellular components.[4][7][8]
-
Hydrogen Atom Donation: Aminothiols can chemically repair damaged DNA by donating a hydrogen atom to DNA radicals, restoring the molecule's integrity.[1][8]
-
Induction of Hypoxia: Some aminothiols can induce a state of temporary, localized hypoxia (low oxygen) in tissues, which makes cells less sensitive to the damaging effects of radiation.[4][8]
-
DNA Binding and Stabilization: The positively charged amino group of aminothiols can interact with the negatively charged phosphate (B84403) backbone of DNA.[8][9] This binding can condense the chromatin structure, making it less accessible to damaging radicals.[10]
-
Modulation of Cellular Processes: The active metabolite of amifostine, WR-1065, can influence cell cycle progression and DNA repair pathways.[11] It has been shown to activate p53 and the NFκB transcription factor, leading to cell cycle arrest and the upregulation of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD).[3][12][13]
Caption: Mechanism of Amifostine/WR-1065 radioprotection.
Data Presentation: Efficacy of this compound Radioprotectors in Cell Culture
The following table summarizes quantitative data from various studies, demonstrating the radioprotective effects of different aminothiols on cultured cells.
| This compound | Cell Line | Concentration | Radiation | Endpoint Measured | Key Finding / Efficacy | Citations |
| WR-1065 | V79 Chinese Hamster | 4 mM | Gamma-rays | DNA Double-Strand Breaks | Reduced strand scission factors by 1.44 to 1.77. | [14][15][16] |
| WR-1065 | RKO36 Human Colon Carcinoma | 4 mM | X-rays, Iron Ions | Clonogenic Survival | Provided significant radioprotection against cell death. | [3][13] |
| WR-1065 | CHO AA8 | 4 mM | 2 Gy | Clonogenic Survival | Significantly increased the surviving fraction of irradiated cells. | [17] |
| Amifostine | Human Lymphocytes | 250 - 5,000 µg/mL | Not specified | DNA Damage (Comet Assay) | Showed a significant radioprotective effect (mean Dose-Modifying Factor of 0.87). | [18] |
| N-Acetylcysteine (NAC) | Human PBMCs | 3 mg/mL | 1.0 Gy | DNA Double-Strand Breaks (γ-H2AX) | Up to a 76% reduction in DNA double-strand breaks compared to untreated cells. | [19] |
| N-Acetylcysteine (NAC) | PLHC-1 Fish Cell Line | 0.05 - 10 mM | 50 - 100 Gy | Cell Viability (MTT Assay) | Prevented radiation-induced cell death and prevented the decrease in intracellular GSH. | [20] |
| N-Acetylcysteine (NAC) | Human Bone Marrow Cells | 2 mg/mL | Not specified | Granulocyte/Macrophage Colony Formation | Increased the D₀ value (dose to reduce survival to 37%) by a factor of 1.56. | [21] |
| PrC-210 | Diploid Human Fibroblasts | 4.1 mM | Not applicable | Cell Growth Inhibition (IC₇₀) | Induced a reversible G1/S cell-cycle block. | [22] |
| 20-PRA | K562 Human Leukemia | 1 nM | 5 Gy | Cell Viability | A 58% protective effect was observed 24 hours after irradiation. | [23][24] |
Experimental Protocols
A typical workflow for assessing this compound radioprotection in vitro involves pre-treating cultured cells with the compound, exposing them to a controlled dose of radiation, and then evaluating the outcome using one or more endpoint assays.
Caption: General experimental workflow for in vitro radioprotection studies.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for assessing the effects of ionizing radiation on cell reproductive integrity.[25][26]
Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after irradiation, with and without this compound pre-treatment.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm tissue culture plates
-
This compound compound of interest (e.g., WR-1065, N-acetylcysteine)
-
Calibrated radiation source (e.g., X-ray or gamma-ray irradiator)
-
Fixation solution: 6% (v/v) glutaraldehyde (B144438)
-
Staining solution: 0.5% (w/v) crystal violet in methanol (B129727) or water
Procedure:
-
Cell Plating:
-
Harvest a log-phase cell culture using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells accurately using a hemocytometer or automated cell counter.
-
Calculate the number of cells to be plated for each radiation dose. This is critical and dose-dependent; higher doses require more cells to be plated to yield a countable number of colonies (typically 50-150).
-
Plate the calculated number of cells in triplicate into 6-well plates and allow them to attach overnight.[27]
-
-
This compound Treatment:
-
Prepare a stock solution of the this compound.
-
On the day of the experiment, replace the medium in the plates with a fresh medium containing the desired concentration of the this compound.
-
Incubate for the specified pre-treatment time (e.g., 30-60 minutes at 37°C). Include a "radiation only" control group without the this compound.
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the plates to graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate serves as the plating efficiency control.
-
-
Colony Formation:
-
After irradiation, remove the this compound-containing medium, wash the cells once with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks (depending on the cell line's doubling time) at 37°C in a humidified incubator.[28]
-
-
Fixing and Staining:
-
When colonies are visible to the naked eye (and contain at least 50 cells), remove the medium and gently wash the plates with PBS.
-
Fix the colonies by adding glutaraldehyde solution for 10-15 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE): (Average number of colonies in 0 Gy control) / (Number of cells plated).
-
Calculate the Surviving Fraction (SF) for each dose: (Average number of colonies) / (Number of cells plated x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve. Compare the curves for radiation alone versus this compound + radiation.
-
Protocol 2: Assessment of DNA Damage (γ-H2AX Foci Formation)
Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Visualizing γ-H2AX foci via immunofluorescence is a sensitive method to quantify DNA damage.
Objective: To quantify the number of radiation-induced DNA DSBs in cells, with and without this compound pre-treatment.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound compound
-
Radiation source
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the this compound for the desired duration (e.g., 30 minutes).
-
-
Irradiation:
-
Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).
-
-
Post-Irradiation Incubation and Fixation:
-
Incubate the cells for a short period (e.g., 30 minutes to 1 hour) to allow for foci formation.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
-
Antibody Staining:
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
-
Data Analysis:
-
Count the number of distinct fluorescent foci within the nucleus of each cell.
-
Analyze at least 50-100 cells per condition.
-
Calculate the average number of foci per cell for each treatment group. A significant reduction in the average number of foci in the this compound-treated group compared to the radiation-only group indicates radioprotection.[29]
-
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel this compound Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioprotective efficacy and toxicity of a new family of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. auntminnie.com [auntminnie.com]
- 20. kns.org [kns.org]
- 21. Radioprotective effect ofN-acetylcysteine on granulocyte/macrophage colony-forming cells of human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ROS-scavenger and radioprotective efficacy of the new PrC-210 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 28. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 29. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Role of Aminothiols in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminothiols, particularly the amino acid cysteine, are fundamental building blocks in modern solid-phase peptide synthesis (SPPS). Their unique chemical reactivity, centered around the nucleophilic thiol group, enables a range of powerful techniques for the chemical synthesis of complex peptides and proteins. Beyond their role in forming native disulfide bonds, aminothiols are instrumental in strategies like Native Chemical Ligation (NCL) for assembling large proteins, the creation of peptide mimetics such as peptoids and thioether-linked peptides, and advanced macrocyclization techniques. These applications have significantly expanded the capabilities of SPPS, allowing for the creation of novel therapeutic and research agents with enhanced stability, conformational rigidity, and biological activity. This document provides detailed application notes and experimental protocols for the key uses of aminothiols in SPPS.
Application 1: Native Chemical Ligation (NCL)
Application Note
Native Chemical Ligation (NCL) is a cornerstone technique for the synthesis of large peptides and proteins, enabling the assembly of targets that are beyond the reach of conventional stepwise SPPS (~50 amino acids).[1] The method involves the chemoselective reaction of two unprotected peptide fragments in an aqueous solution at neutral pH.[2] One fragment is synthesized with a C-terminal thioester, while the other possesses an N-terminal cysteine, a naturally occurring aminothiol.
The reaction proceeds via a two-step mechanism:
-
Transthioesterification: The nucleophilic thiol side-chain of the N-terminal cysteine residue attacks the C-terminal thioester of the first peptide, forming a new thioester intermediate that links the two fragments.[3]
-
S-N Acyl Shift: This intermediate undergoes a rapid, spontaneous intramolecular rearrangement where the α-amino group of the cysteine attacks the newly formed thioester carbonyl. This S-N acyl shift results in the formation of a stable, native amide bond at the ligation site.[3][4]
A key advantage of NCL is its high chemoselectivity, as the reaction occurs between the specific functional groups without the need for side-chain protecting groups.[2] While the classic method requires a cysteine at the ligation junction, variations using thiol-bearing auxiliaries followed by desulfurization have expanded the scope to ligation at other amino acid residues.[3][4] The purity of the peptide fragments is paramount to the success of NCL reactions.[2]
Diagram: Native Chemical Ligation Workflow
Caption: The mechanism of Native Chemical Ligation.
Protocol: Native Chemical Ligation of Two Peptide Segments
This protocol is adapted from standard NCL procedures.[2][5] It describes the condensation of a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine.
Materials:
-
Purified Peptide 1 with C-terminal thioester (e.g., -SR, where R is an alkyl or aryl group).
-
Purified Peptide 2 with N-terminal cysteine.
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5.
-
Thiol Catalyst (optional, for alkyl thioesters): 4-mercaptophenylacetic acid (MPAA) or thiophenol.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Reversed-phase HPLC (RP-HPLC) for monitoring and purification.
-
Mass spectrometer (e.g., ESI-MS) for analysis.
Procedure:
-
Peptide Preparation: Ensure both peptide fragments are of high purity (>95%), as determined by RP-HPLC and MS analysis.
-
Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Reduction: Add TCEP to the solution to a final concentration of 5-10 mM to ensure the cysteine thiol remains in its reduced state.
-
Catalyst Addition (for alkyl thioesters): If Peptide 1 is an alkyl thioester, add a thiol catalyst such as MPAA (20-30 mM) to facilitate in-situ formation of a more reactive aryl thioester.
-
Ligation Reaction: Incubate the reaction mixture at room temperature (or up to 37°C for slow ligations). Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and MS.
-
Purification: Once the reaction is complete, purify the final ligated protein product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by MS analysis and analytical RP-HPLC.
Data Summary: Ligation Rates at Xaa-Cys Junctions
The rate of NCL can be influenced by the identity of the amino acid (Xaa) at the C-terminus of the thioester fragment. The following data, based on studies of model peptides, illustrates this variability.[5]
| C-terminal Amino Acid (Xaa) | Relative Ligation Rate | Notes |
| Glycine (B1666218) (Gly) | Fast | Generally the most favorable ligation site. |
| Alanine (Ala) | Fast | Favorable ligation site. |
| Phenylalanine (Phe) | Moderate | Good ligation efficiency. |
| Lysine (Lys) | Moderate | Good ligation efficiency. |
| Valine (Val) | Slow | Steric hindrance from the β-branched side chain slows the reaction. |
| Isoleucine (Ile) | Slow | Steric hindrance slows the reaction. |
| Proline (Pro) | Very Slow | The secondary amine makes S-N acyl shift difficult. |
Application 2: Solid-Phase Synthesis of Peptide-Peptoid Hybrids
Application Note
Aminothiols can be used to incorporate N-substituted glycine residues (peptoids) into a peptide sequence directly on the solid support.[6] This creates peptide-peptoid hybrids, which can exhibit enhanced proteolytic stability and altered conformational properties. The "submonomer" method is a common and efficient two-step procedure for this purpose.
First, the N-terminal amine of the resin-bound peptide is acylated with bromoacetic acid. Second, an S-protected this compound is used as a nucleophile to displace the bromide, forming the N-mercaptoalkylglycine residue. The use of acid-labile S-protecting groups like Trityl (Trt) or Methoxytrityl (Mmt) ensures compatibility with standard Fmoc/tBu SPPS strategies.[6] This approach allows for the precise placement of thiol-containing peptoid units within a peptide chain.
Diagram: Peptoid Submonomer Synthesis Workflow
Caption: On-resin synthesis of N-mercaptoalkylglycine peptoids.
Protocol: On-Resin Incorporation of an N-mercaptoalkylglycine Residue
This protocol describes the two-step submonomer method for incorporating a thiol-containing peptoid unit into a peptide sequence synthesized on 2-chlorotrityl resin using an Fmoc/tBu strategy.[6]
Materials:
-
Fmoc-deprotected peptide-resin (e.g., on 2-chlorotrityl resin).
-
Bromoacetic acid.
-
N,N'-Diisopropylcarbodiimide (DIC).
-
S-Trityl (or S-Mmt) protected this compound (e.g., S-Trt-cysteamine).
-
N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
Procedure:
-
Resin Preparation: Start with the peptide-resin following a standard Fmoc-deprotection step to expose the free N-terminal amine. Wash the resin thoroughly with DMF.
-
Step 1: Bromoacetylation
-
Dissolve bromoacetic acid (5-10 equivalents relative to resin loading) in DMF.
-
Add DIC (5-10 equivalents) to the bromoacetic acid solution and pre-activate for 5 minutes.
-
Add the activated solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin extensively with DMF and DCM to remove excess reagents.
-
-
Step 2: Nucleophilic Displacement
-
Dissolve the S-protected this compound (e.g., S-Trt-cysteamine, 10-15 equivalents) and DIPEA (10-15 equivalents) in DMF.
-
Add the solution to the bromoacetylated peptide-resin.
-
Shake at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continuation of SPPS: The resulting peptide-peptoid hybrid resin can be carried forward for further peptide elongation cycles or proceed to final cleavage and deprotection.
Application 3: Synthesis of Thioether-Containing Peptides
Application Note
Thioether linkages serve as stable, non-hydrolyzable mimics of disulfide or amide bonds, offering a strategy to create constrained peptides with enhanced stability. Aminothiols are key reagents for introducing these linkages during SPPS. One common method involves the on-resin reaction of a peptide containing a haloacetyl group with an N-Fmoc protected this compound.[7][8]
In this approach, a peptide is first assembled and then its N-terminus is acylated with a haloacid like bromoacetic acid. Subsequently, an N-Fmoc protected this compound reacts via nucleophilic attack of the thiol on the α-carbon of the haloacetyl group, displacing the halide and forming the thioether bond. After this step, the Fmoc group can be removed to allow for further peptide chain elongation from the newly introduced amine.[8]
Diagram: Synthesis of Thioether Peptides (Route B)
Caption: On-resin synthesis of a thioether-containing peptide.
Protocol: On-Resin Thioether Bond Formation
This protocol outlines the synthesis of a thioether-containing peptide on 2-chlorotrityl resin by reacting a bromoacetylated peptide with an N-Fmoc this compound.[8]
Materials:
-
Fmoc-deprotected peptide-resin.
-
Bromoacetic anhydride (B1165640) or Bromoacetic acid/DIC.
-
N-Fmoc protected this compound (e.g., Fmoc-cysteamine).
-
DIPEA.
-
Solvents: DMF, DCM.
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection.
Procedure:
-
Resin Preparation: Begin with the fully assembled peptide-resin after the final Fmoc deprotection and wash steps.
-
Haloacetylation:
-
Swell the resin in DMF.
-
Add a solution of bromoacetic anhydride (3-5 equivalents) and DIPEA (3-5 equivalents) in DMF to the resin. Alternatively, use bromoacetic acid pre-activated with DIC.
-
Shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Thioether Formation:
-
Dissolve the N-Fmoc this compound (2 equivalents) and DIPEA (2 equivalents) in DMF.
-
Add the solution to the haloacetylated resin.
-
Shake the mixture at room temperature. The reaction time can vary from 1 to 12 hours; monitor for completion if possible (e.g., via a test cleavage).
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection and Elongation (Optional):
-
To continue peptide synthesis from the this compound's amino group, treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Proceed with standard Fmoc-SPPS coupling cycles.
-
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., for 2-chlorotrityl resin, a mild solution of AcOH/TFE/DCM can be used to yield the fully protected peptide).[8]
General SPPS Considerations for this compound-Containing Peptides
Thiol Protecting Groups
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection crucial during SPPS. The choice of protecting group depends on the overall synthetic strategy (Boc vs. Fmoc) and the intended application.
| Protecting Group | Abbreviation | Cleavage Condition | Compatibility/Notes |
| Trityl | Trt | Standard acidolysis (e.g., TFA) | Most common for Fmoc-SPPS. Stable to piperidine. |
| 4-Methoxytrityl | Mmt | Mild acid (e.g., 1% TFA in DCM) | More acid-labile than Trt; allows for selective deprotection on-resin.[6] |
| Acetamidomethyl | Acm | Iodine, Silver salts | Orthogonal to both Fmoc and Boc strategies. Used for selective disulfide bond formation. |
| 3-nitro-2-pyridylsulfenyl | Npys | Thiol reagents, HF | Stable to Boc-SPPS conditions but not fully compatible with Fmoc strategy. Useful for direct peptide-protein conjugation.[9] |
| t-Butylmercapto | S-t-Bu | Reducing agents (e.g., TCEP) | Used to overcome problems in synthesis of N-terminal cysteine peptides.[10] |
Protocol: Standard Fmoc-SPPS Cycle
This is a generalized protocol for a single coupling cycle in manual Fmoc-based SPPS.[11][12]
Materials:
-
Peptide-resin in a reaction vessel.
-
Fmoc-protected amino acid.
-
Coupling Reagent: e.g., HATU, HBTU.
-
Base: DIPEA or 2,4,6-Collidine.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Solvents: DMF, DCM.
Procedure:
-
Swelling: Swell the resin in DMF for 20-30 minutes.
-
Fmoc Deprotection:
-
Drain the solvent. Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. Re-couple if necessary.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A simple procedure for solid-phase synthesis of peptide nucleic acids with N-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Aminothiol-Based Biosensors in Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of aminothiol-based biosensors for the detection of heavy metals. Aminothiols, such as cysteine and glutathione (B108866), offer high affinity and selectivity for heavy metal ions, making them excellent biorecognition elements in biosensing platforms.[1][2][3] This document outlines the principles, experimental procedures, and data interpretation for various types of this compound-based biosensors, including colorimetric, fluorescent, and electrochemical methods.
Overview of this compound-Based Biosensors
This compound compounds possess a thiol (-SH) group that exhibits a strong affinity for heavy metal ions, forming stable complexes. This interaction serves as the fundamental principle for their use in biosensors. The binding of a heavy metal ion to the this compound can induce a measurable signal, which can be optical (colorimetric or fluorescent) or electrochemical.
Key Aminothiols in Biosensing:
-
L-Cysteine: A naturally occurring amino acid that has been utilized in sensors for detecting heavy metals like lead (Pb²⁺) and mercury (Hg²⁺).[4][5]
-
Glutathione (GSH): A tripeptide that plays a crucial role in cellular defense against heavy metals like cadmium (Cd²⁺).[6] Its strong binding affinity for Cd²⁺ has been exploited in the development of sensitive biosensors.[7]
Common Detection Platforms:
-
Colorimetric Biosensors: These sensors rely on a visible color change upon the interaction of the this compound with the target metal ion. Gold and silver nanoparticles functionalized with aminothiols are commonly used for this purpose.[4][5][8]
-
Fluorescent Biosensors: These biosensors utilize the quenching or enhancement of a fluorophore's signal upon binding of the heavy metal to the this compound.
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential) resulting from the interaction between the this compound and the heavy metal ion at an electrode surface.[7][9][10]
Quantitative Performance of this compound-Based Biosensors
The following table summarizes the performance of various this compound-based biosensors for heavy metal detection, providing a comparative overview of their key analytical parameters.
| This compound | Target Metal | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| L-Cysteine | Lead (Pb²⁺) | Colorimetric (AuNPs) | 100–500 ppb | 290 ppb | [4][5] |
| L-Cysteine | Mercury (Hg²⁺) | Colorimetric (AuNPs) | 100–500 ppb | 140.35 ppb | [4][5] |
| L-Cysteine | Mercury (Hg²⁺) | Colorimetric (AgNPs) | - | 45.39 x 10⁻⁹ M | [8] |
| L-Cysteine | Lead (Pb²⁺) | Colorimetric (AgNPs) | - | 49.39 x 10⁻⁹ M | [8] |
| L-Cysteine | Mercury (Hg²⁺) | Fluorescence (Competition Assay) | Variable | - | [11] |
| Glutathione | Cadmium (Cd²⁺) | Electrochemical (DPV) | 5–120 µg/L | 0.1 µg/L | [7] |
| 4-Aminothiophenol | Cobalt (Co²⁺) | Colorimetric (AuNPs) | 15 x 10⁻³ to 1 x 10⁻³ M | 5.79 x 10⁻⁵ M | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound-based biosensors.
Protocol 1: Colorimetric Detection of Lead and Mercury using L-Cysteine Functionalized Gold Nanoparticles (AuNPs)
This protocol is based on the principle that L-cysteine functionalized AuNPs aggregate in the presence of Pb²⁺ and Hg²⁺, leading to a visible color change and a shift in the surface plasmon resonance (SPR) peak.[4][5]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
L-cysteine
-
Lead nitrate (B79036) (Pb(NO₃)₂)
-
Mercury(II) chloride (HgCl₂)
-
Deionized (DI) water
Instrumentation:
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM) (for characterization)
-
pH meter
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a boil while stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
Continue boiling and stirring for 15 minutes until the solution color changes to a stable ruby red.
-
Allow the solution to cool to room temperature. The synthesized AuNPs should have a characteristic SPR peak around 525 nm.
-
-
Functionalization of AuNPs with L-Cysteine:
-
Add a specific volume of L-cysteine solution (e.g., 1 mM) to the AuNP solution. The optimal concentration of L-cysteine should be determined experimentally.
-
Stir the mixture for a designated time (e.g., 30 minutes) to allow for the self-assembly of L-cysteine on the AuNP surface.
-
-
Colorimetric Detection of Pb²⁺ and Hg²⁺:
-
Prepare a series of standard solutions of Pb²⁺ and Hg²⁺ of known concentrations.
-
Add a fixed volume of the L-cysteine functionalized AuNP solution to each standard solution.
-
Incubate the mixtures for a specific time (e.g., 10-15 minutes) at room temperature.
-
Observe the color change of the solutions.
-
Measure the UV-Vis spectra of the solutions. The aggregation of AuNPs will cause a red-shift in the SPR peak (e.g., to around 725 nm for Pb²⁺ and 700 nm for Hg²⁺).[4][5]
-
Construct a calibration curve by plotting the absorbance ratio at two different wavelengths (e.g., A₇₂₅/A₅₂₅ for Pb²⁺) against the concentration of the metal ion.
-
Protocol 2: Electrochemical Detection of Cadmium using a Glutathione-Modified Electrode
This protocol describes the fabrication of a glutathione-modified electrochemical sensor for the sensitive detection of Cd²⁺ using differential pulse voltammetry (DPV).[7]
Materials:
-
Glutathione (GSH)
-
Ferric oxide nanoparticles (Fe₃O₄)
-
Anodic aluminum oxide (AAO) nanochannel membrane
-
Screen-printed carbon electrode (SPCE)
-
Cadmium standard solution
-
Acetate-acetic acid buffer (pH 5.0)
Instrumentation:
-
Electrochemical workstation
-
Scanning Electron Microscope (SEM) (for characterization)
Procedure:
-
Preparation of GSH@Fe₃O₄ Composite:
-
Synthesize or procure Fe₃O₄ nanoparticles.
-
Disperse the Fe₃O₄ nanoparticles in a solution of glutathione to form the GSH@Fe₃O₄ composite. The specific concentrations and reaction conditions should be optimized.
-
-
Fabrication of the Modified Electrode (GSH@Fe₃O₄/GSH@AAO/SPCE):
-
Modify the AAO nanochannel membrane with the GSH@Fe₃O₄ composite.
-
Further modify the membrane with a solution of glutathione.
-
Integrate the modified AAO membrane with a screen-printed carbon electrode (SPCE).
-
-
Electrochemical Detection of Cd²⁺:
-
Prepare a series of Cd²⁺ standard solutions in acetate-acetic acid buffer (pH 5.0) within the desired concentration range (e.g., 5–120 µg/L).[7]
-
Apply a 100 µL aliquot of each standard solution onto the surface of the modified electrode.
-
Perform differential pulse voltammetry (DPV) measurements using the electrochemical workstation.
-
Typical DPV parameters: calibration time of 1 s, testing voltage from -0.5 V to 0 V, step potential of 0.01 V, and scan rate of 0.002 V/s.[7]
-
Record the peak current response for each Cd²⁺ concentration.
-
Construct a calibration curve by plotting the peak current against the Cd²⁺ concentration. The relationship should be linear within a specific range.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the protocols.
Caption: Signaling pathway for colorimetric heavy metal detection.
Caption: Experimental workflow for electrochemical cadmium detection.
Caption: Logical relationship of components in this compound-based sensing.
References
- 1. Utilization of Heavy Metal Complexes As Phosphorogenic Sensors for the Detection of Amino Acids, (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. A review of metal ion complexation/decomplexation reaction-based fluorescent sensors for detecting biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Glutathione, a first line of defense against cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Sensitive and Selective Competition Assay for the Detection of Cysteine Using Mercury-Specific DNA, Hg2+ and Sybr Green I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminothiol Conjugation Chemistry for Drug Delivery Systems
Introduction
Aminothiol conjugation chemistry is a cornerstone in the development of advanced drug delivery systems (DDS), including antibody-drug conjugates (ADCs) and targeted nanoparticles. This strategy utilizes molecules containing both an amine and a thiol group, such as the amino acid L-cysteine, to link therapeutic agents to carrier molecules. The thiol group provides a highly reactive handle for specific conjugation reactions, most notably forming disulfide bonds or thioether linkages. Disulfide bonds are particularly advantageous as they are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, allowing for targeted drug release.[1][2] The amine group offers a versatile point of attachment to carboxyl groups on polymers or drugs through stable amide bonds. These application notes provide an overview of the core chemical strategies, quantitative data, and detailed protocols for researchers engaged in the development of next-generation drug delivery platforms.
Section 1: Core Chemical Strategies
The versatility of this compound linkers stems from the distinct reactivity of the thiol and amine groups. This allows for precise, multi-step conjugation schemes to create sophisticated drug delivery constructs.
1.1 Amide Bond Formation via EDC/NHS Chemistry
The initial step in many this compound-based strategies involves attaching the this compound linker to a drug or a carrier molecule. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking method to form a stable amide bond between a carboxyl group and a primary amine. The reaction proceeds in two steps: EDC first activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester, which then efficiently couples with the primary amine of the this compound linker. The use of the water-soluble analog, Sulfo-NHS, is often preferred for reactions in aqueous solutions.
1.2 Thiol-Maleimide Conjugation
One of the most common methods for conjugating thiol-containing molecules is the Michael addition reaction with a maleimide (B117702) group.[] This reaction is highly specific for thiols under physiological pH conditions (pH 7-7.5) and proceeds rapidly to form a stable thioether bond.[4] However, a known drawback is the potential for a retro-Michael reaction, where the thioether bond can reverse, especially in the presence of other thiols like glutathione (B108866), leading to premature drug release.[5][6] Strategies to overcome this include using linkers that undergo transcyclization to form a more stable derivative.[5][7]
1.3 Disulfide Bond Formation and Cleavage
Disulfide bonds are a key component of redox-responsive DDS.[8] They can be formed by the oxidation of two thiol groups, either to crosslink polymers within a nanocarrier or to attach a drug to a thiolated carrier.[1] These bonds are relatively stable in the extracellular environment and bloodstream, where the concentration of the reducing agent glutathione (GSH) is low (2-20 µM).[1] However, upon entering a cell, particularly a tumor cell, the disulfide bond is exposed to a much higher GSH concentration (1-10 mM), leading to its rapid cleavage via a thiol-disulfide exchange reaction and subsequent release of the therapeutic payload.[1][2][8]
Section 2: Data Summary
The following tables summarize key quantitative parameters associated with this compound conjugation strategies, compiled from various studies.
Table 1: Comparison of Recommended Reaction Conditions
| Parameter | EDC/NHS Coupling | Thiol-Maleimide Reaction |
|---|---|---|
| Activation pH | 4.5 - 6.0 | N/A |
| Coupling pH | 7.2 - 8.0[9] | 7.0 - 7.5 |
| Recommended Buffer | MES (activation), PBS (coupling)[10] | PBS, HEPES, Tris (thiol-free)[4] |
| EDC Concentration | 2 - 10 mM[9] | N/A |
| NHS/Sulfo-NHS Conc. | 5 - 10 mM[9] | N/A |
| Molar Excess of Dye | N/A | 10-20x recommended starting point |
| Reaction Time | 2 hours to overnight[9] | 2 hours to overnight |
| Temperature | 4°C to Room Temp | 4°C to Room Temp |
Table 2: Performance Characteristics of Thiolated Drug Delivery Systems
| Polymer System | Thiol Content (µmol/g) | Stability Improvement | Drug Release Profile | Reference |
|---|---|---|---|---|
| Thiolated Polycarbophil (PCP) | 100 ± 8 | Stable > 48h (vs. 2h for unmodified) | Controlled release of rifampicin | [11] |
| Thiolated Carboxymethylcellulose (CMC) | 1280 ± 84 | Stable for 6.2h (vs. 2h for unmodified) | Controlled release of rifampicin | [11] |
| Carboxymethyl Dextran-Cysteine | 273 ± 20 | Tablets stable for 160 min (vs. 15 min) | Controlled release over 6h | [12] |
| Poly(acrylic acid)-Cysteine Nanoparticles | Not specified | High cohesive properties due to disulfide cross-linking | Initial burst followed by extended release |[13] |
Table 3: Drug Loading Content (DLC) in Conjugated Systems
| Delivery System | Drug | Linkage Type | Drug Loading Content (wt%) | Reference |
|---|---|---|---|---|
| Star Polymer Micelles | Doxorubicin | Aromatic Imine (pH-sensitive) | 7.3 - 37.6% (controllable) | [14][15] |
| Mesoporous Silica Nanoparticles (MSNPs) | Carvedilol | Adsorption | 26.2 ± 2.1% | [14][15] |
| Hollow MSNPs | Carvedilol | Adsorption | 37.5 ± 2.8% | [14][15] |
| Silk Fibroin Nanoparticles | Naringenin | Adsorption | 0.3 - 1.0% (quantification limit) |[16] |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of this compound-conjugated drug delivery systems.
Protocol 1: Two-Step Thiolation of a Carboxyl-Containing Polymer using Cysteine (EDC/NHS Chemistry)
This protocol describes the covalent attachment of L-cysteine to a polymer backbone containing carboxylic acid groups, such as poly(acrylic acid) or carboxymethylcellulose.[11][17]
-
Polymer Dissolution: Dissolve the carboxyl-containing polymer (e.g., 100 mg) in 50 mL of 0.1 M MES buffer, pH 5.5. Stir until fully dissolved.
-
Activator Preparation: Immediately before use, prepare fresh solutions of EDC (e.g., 40 mg/mL) and Sulfo-NHS (e.g., 60 mg/mL) in MES buffer. These reagents are moisture-sensitive.[9]
-
Activation Step: Add EDC (to a final concentration of ~4 mM) and Sulfo-NHS (to a final concentration of ~10 mM) to the polymer solution.[9] Stir at room temperature for 15-30 minutes to activate the carboxyl groups.
-
Cysteine Addition: Dissolve L-cysteine in PBS (pH 7.2) and add it to the activated polymer solution in a 5-fold molar excess relative to the carboxyl groups. Adjust the pH of the reaction mixture to 7.2-7.5 with 0.5 M NaOH.
-
Coupling Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted cysteine and byproducts by extensive dialysis (MWCO 12-14 kDa) against 5 mM HCl for 2 days, followed by dialysis against deionized water for 1 day.
-
Lyophilization: Freeze-dry the purified polymer conjugate to obtain a white, fluffy solid. Store at -20°C.
Protocol 2: Conjugation of a Thiolated Carrier to a Maleimide-Activated Drug
This protocol details the conjugation of a thiolated carrier (from Protocol 1) to a drug that has been functionalized with a maleimide group.[4]
-
Reagent Preparation:
-
Dissolve the thiolated carrier in a degassed, thiol-free buffer (e.g., 100 mM PBS, pH 7.2) to a concentration of 1-10 mg/mL.[4]
-
Dissolve the maleimide-activated drug in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Optional Reduction: If the thiolated carrier has formed disulfide bonds during storage, add a 10-100x molar excess of TCEP (tris-carboxyethylphosphine) to the carrier solution. Incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols.
-
Conjugation: Add the maleimide-drug solution to the thiolated carrier solution while gently stirring. A 10-20 fold molar excess of the maleimide compound is a common starting point.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove the unreacted drug and byproducts using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis, using a buffer appropriate for the final application.
-
Storage: For short-term storage (up to 1 week), store the purified conjugate at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
Protocol 3: Quantification of Free Thiol Groups via Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify free sulfhydryl groups on the modified polymer.[18]
-
Standard Curve: Prepare a standard curve using L-cysteine solutions of known concentrations (e.g., 0-100 µM) in 0.5 M phosphate (B84403) buffer, pH 8.0.
-
Sample Preparation: Accurately weigh and dissolve the thiolated polymer (approx. 0.5 mg) in 0.5 mL of 0.5 M phosphate buffer, pH 8.0.[18]
-
Reaction: Add 0.5 mL of Ellman's reagent (0.3 mg/mL in the same buffer) to the sample and standard solutions.[18]
-
Incubation: Incubate all solutions for 2 hours at room temperature, protected from light.[18]
-
Measurement: Measure the absorbance of the resulting yellow solution at 445 nm using a UV-Vis spectrophotometer.[18]
-
Calculation: Calculate the concentration of thiol groups in the polymer sample by comparing its absorbance to the cysteine standard curve. The results are typically expressed as micromoles of thiol per gram of polymer.
Protocol 4: Determination of Drug Loading Content (DLC)
DLC is the weight percentage of the drug relative to the total weight of the drug delivery system. An indirect method is commonly used.[16]
-
Preparation: Prepare a stock solution of the free drug at a known concentration in an appropriate solvent.
-
Standard Curve: Create a calibration curve by measuring the absorbance (using UV-Vis spectroscopy) or fluorescence of a series of dilutions of the drug stock solution.
-
Conjugation/Loading: After the drug conjugation/loading procedure (e.g., Protocol 2), centrifuge the nanoparticle suspension to pellet the drug-loaded carriers.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the unreacted or unloaded drug.
-
Measurement: Measure the absorbance or fluorescence of the supernatant.
-
Calculation:
-
Use the calibration curve to determine the concentration, and thus the total mass, of the free drug in the supernatant (W_free).
-
The total weight of the drug initially added to the formulation is known (W_initial).
-
The weight of the loaded drug is calculated: W_loaded = W_initial - W_free.
-
The total weight of the drug-loaded nanoparticles (W_total) is measured after lyophilization.
-
Calculate DLC using the formula: DLC (%) = (W_loaded / W_total) x 100
-
Section 4: Visualized Experimental Workflow
The development of an this compound-conjugated DDS follows a logical progression of synthesis, purification, and characterization steps.
References
- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of controlled drug release systems based on thiolated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, mucoadhesion and biocompatibility of thiolated carboxymethyl dextran-cysteine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Aminothiol Levels in Plasma: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate measurement of aminothiols in plasma is crucial for understanding cellular redox status, oxidative stress, and various pathological conditions. This document provides detailed protocols for the quantification of key aminothiols such as cysteine, homocysteine, and glutathione (B108866) in plasma samples using high-performance liquid chromatography (HPLC) with fluorescence detection, a widely used and robust method.
Introduction
Low-molecular-weight aminothiols are critical components of the intracellular and extracellular antioxidant defense systems.[1] Their thiol groups (-SH) are highly reactive and play a central role in maintaining redox homeostasis.[1] Alterations in the plasma levels of aminothiols have been implicated in various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer, making them important biomarkers for clinical and translational research.[2][3]
This application note details a validated method for the simultaneous determination of total plasma concentrations of homocysteine, cysteine, cysteinylglycine (B43971), and glutathione.[1] The protocol involves the reduction of disulfide bonds, protein precipitation, and derivatization with a fluorogenic reagent, followed by separation and quantification using reversed-phase HPLC.[1][2]
Data Presentation: Typical Aminothiol Concentrations in Human Plasma
The following table summarizes the typical concentration ranges for major low-molecular-weight aminothiols in healthy human plasma, as reported in the literature. These values can serve as a reference for expected results.
| This compound | Typical Concentration Range (µM) | Reference |
| Cysteine (Total) | 136 - 360 | [3][4] |
| Homocysteine (Total) | 3.3 - 15 | [3][4] |
| Glutathione (Total) | 4.1 - 9.9 | [4][5] |
| Cysteinylglycine (Total) | 20.5 - 41.0 | [4] |
Experimental Workflow
The overall experimental workflow for the analysis of plasma aminothiols by HPLC with fluorescence detection is depicted below.
Experimental workflow for plasma this compound analysis.
Experimental Protocols
Materials and Reagents
-
Standards: L-Cysteine, L-Homocysteine, Glutathione (reduced form), Cysteinylglycine
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Derivatizing Agent: 4-Amino-7-fluorobenzofurazan (ABD-F) or Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)[2][6]
-
Protein Precipitant: Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Buffers: Boric acid buffer (0.1 M, pH 9.3), Potassium dihydrogen phosphate (B84403) buffer (0.1 M, pH 2.15)[6]
-
Solvents: Acetonitrile (HPLC grade), Ultrapure water
-
Plasma Collection Tubes: EDTA or heparin-containing tubes[6]
Protocol 1: Quantification of Plasma Aminothiols by HPLC with Fluorescence Detection
This protocol is adapted from established methods utilizing ABD-F as the derivatizing agent.[6]
1. Reagent Preparation
-
Thiol Standard Stock Solutions (1 mM): Dissolve the appropriate amount of each thiol standard (cysteine, homocysteine, glutathione) in 0.1 M HCl. Store aliquots at -20°C.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in 0.1 M HCl to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).[6]
-
0.5 M Perchloric Acid (PCA): Carefully add 43.1 mL of 70% perchloric acid to approximately 900 mL of ultrapure water and bring the final volume to 1 L. Store at 4°C.[6]
-
10 mg/mL TCEP Solution: Dissolve 10 mg of TCEP in 1 mL of ultrapure water. Prepare this solution fresh daily.[6]
-
0.1 M Boric Acid Buffer (pH 9.3): Dissolve 6.18 g of boric acid in 900 mL of ultrapure water. Adjust the pH to 9.3 with 1 M NaOH and bring the final volume to 1 L.[6]
-
1 mg/mL ABD-F Solution: Dissolve 1 mg of ABD-F in 1 mL of acetonitrile. Prepare this solution fresh and protect it from light.
2. Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes.[6]
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.[6]
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of ice-cold 0.5 M PCA. Vortex for 30 seconds.[6]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the supernatant for the next steps.
3. Reduction and Derivatization
-
Reduction: To 50 µL of the deproteinized supernatant, add 10 µL of the 10 mg/mL TCEP solution. Vortex and incubate at room temperature for 30 minutes.[6]
-
Derivatization:
-
Cooling: After incubation, immediately cool the samples on ice.[6]
-
Transfer: Transfer the samples to autosampler vials for HPLC analysis.[6]
4. HPLC-Fluorescence Detection
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate buffer, pH 2.15.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Fluorescence Detection: Excitation λ = 385 nm, Emission λ = 515 nm.[6]
-
Gradient Elution: A suitable gradient should be optimized to ensure the separation of all derivatized aminothiols. An example gradient can be found in the literature.[6]
5. Data Analysis
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of each this compound in the plasma samples by interpolating their fluorescence values on the respective standard curve.
Signaling Pathway and Logical Relationships
The diagram below illustrates the central role of aminothiols in cellular redox metabolism, highlighting the interconversion between reduced and oxidized forms and their involvement in antioxidant defense.
This compound metabolism and redox cycling.
Conclusion
The protocol described provides a reliable and sensitive method for the quantification of major aminothiols in plasma. Adherence to proper sample handling and preparation techniques is critical to prevent the auto-oxidation of thiols and ensure accurate results.[7] This methodology is well-suited for high-throughput analysis in clinical research settings to investigate the role of oxidative stress in various disease states.
References
- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated homocysteine, glutathione and cysteinylglycine concentrations in patients homozygous for the Chuvash polycythemia VHL mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Aminothiols as Antioxidants in Biochemical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to Aminothiol Antioxidants
Aminothiols are a class of organosulfur compounds containing both an amine (-NH₂) and a thiol (-SH) functional group. In biological systems, these molecules are critical for maintaining cellular redox homeostasis and protecting against oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies. Aminothiols counteract oxidative stress through several mechanisms, making them invaluable tools in biochemical research and therapeutic development.
Key Mechanisms of Antioxidant Action:
-
Direct Radical Scavenging: The thiol group can directly donate a hydrogen atom to neutralize highly reactive free radicals.
-
Glutathione (B108866) (GSH) Precursors: Certain aminothiols, most notably N-acetylcysteine (NAC), serve as precursors for the synthesis of glutathione (GSH), the most abundant and important intracellular antioxidant.[1]
-
Reduction of Disulfide Bonds: Aminothiols can reduce disulfide bonds within proteins, restoring their function and releasing other thiol antioxidants.
This document provides detailed application notes and protocols for utilizing common aminothiols, such as N-acetylcysteine (NAC), cysteamine (B1669678), and cystamine (B1669676), as antioxidants in various biochemical assays.
Application Note 1: N-Acetylcysteine (NAC) as a Cellular Antioxidant
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and is widely used both as a pharmaceutical agent and a research tool. Its primary antioxidant function stems from its role as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of intracellular glutathione (GSH).[2] By replenishing GSH stores, NAC enhances the cell's endogenous defense against oxidative damage.
Quantitative Data: Efficacy of NAC and Related Compounds
The antioxidant capacity of NAC and its derivatives can be quantified and compared using various in vitro and cell-based assays.
| Compound | Assay | Model / System | Result / Efficacy |
| N-Acetylcysteine (NAC) | H₂O₂ Scavenging | In vitro | Lower scavenging capacity than NACA at high concentrations, but better at lower concentrations.[3] |
| Platelet Aggregation | Human Platelets | Significantly reduced thrombin and ADP-induced aggregation at 10-100 µM.[2] | |
| Glutathione Peroxidase (GPx) | SIEC02 Cells | Restored GPx activity that was reduced by zearalenone (B1683625) toxicity.[4] | |
| Malondialdehyde (MDA) | SIEC02 Cells | Significantly reduced the increase in MDA levels induced by zearalenone.[4] | |
| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | In vitro | Higher scavenging ability than NAC at all tested concentrations.[3] |
| H₂O₂ Scavenging | In vitro | Greater scavenging capacity than NAC at the highest concentration tested.[3] |
Protocol 1: Measurement of Intracellular Glutathione (GSH) with Monochlorobimane (MCB)
This protocol describes a fluorometric method to measure intracellular GSH levels in cultured cells following treatment with an this compound like NAC.
Principle: Monochlorobimane (MCB) is a cell-permeable dye that is virtually non-fluorescent until it reacts with the thiol group of GSH. This reaction, catalyzed by the intracellular enzyme Glutathione S-transferase (GST), produces a highly fluorescent GSH-MCB adduct. The fluorescence intensity is directly proportional to the intracellular GSH concentration and can be measured using a fluorescence plate reader.[5][6]
Reagents and Materials:
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)
-
Cultured cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate
-
N-Acetylcysteine (NAC)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~470 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare fresh solutions of NAC in complete cell culture medium at various concentrations (e.g., 0.5, 1, 5, 10 mM).
-
Remove the old medium from the cells and add the NAC-containing medium. Include untreated control wells.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for cellular uptake and GSH synthesis.
-
-
GSH Staining:
-
Measurement:
-
After incubation, wash the cells once with PBS to remove excess MCB.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader (Ex: 380 nm, Em: 460-480 nm).[8]
-
Data Analysis:
-
Subtract the fluorescence of blank wells (wells with no cells) from all readings.
-
Express the results as a percentage of the untreated control or normalize to cell number/protein content.
-
Plot the fluorescence intensity against the concentration of NAC to observe the dose-dependent increase in intracellular GSH.
Application Note 2: Cysteamine and Cystamine in Radioprotection Assays
Cysteamine and its oxidized disulfide form, cystamine, are potent radioprotectors and antioxidants.[9] They are particularly effective at scavenging free radicals generated by the radiolysis of water during exposure to ionizing radiation.[10] Their efficacy can be quantitatively assessed using chemical systems like the Fricke dosimeter, which provides a model for studying the competitive reactions between an antioxidant and a target molecule for radiation-induced radicals.[11][12]
Comparative Efficacy:
-
Cysteamine: Highly effective at reducing the adverse effects of ionizing radiation in aerated (oxygen-rich) conditions at concentrations above ~1 mM.[9] Its efficacy is minimal in hypoxic (oxygen-poor) environments.[9]
-
Cystamine: Provides robust protective effects in both oxygen-rich and oxygen-poor conditions.[9] At low concentrations (~1 mM), cystamine shows markedly higher radioprotective efficacy than cysteamine.[13]
Quantitative Data: Radioprotective Effects in the Fricke Assay
The reduction in the radiolytic yield of ferric ions, G(Fe³⁺), indicates the scavenging of oxidizing radicals by the this compound. A lower G(Fe³⁺) value signifies greater protection.
| This compound (1 mM) | Condition | G(Fe³⁺) Reduction | Protective Efficacy |
| Cystamine | Aerated, Low-LET | G-value drops from ~15.5 to ~8.5 | High |
| Cysteamine | Aerated, Low-LET | G-value drops from ~15.5 to ~14.0 | Moderate |
Data derived from Monte Carlo simulations of Fricke dosimeter radiolysis.[13]
Protocol 2: Fricke Dosimeter Assay for Antioxidant Capacity
Principle: The Fricke dosimeter is an aqueous solution of ferrous sulfate (B86663) in sulfuric acid. When exposed to ionizing radiation, the water is radiolyzed, producing oxidizing species (•OH, H₂O₂, HO₂•) that oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The concentration of Fe³⁺, which can be measured spectrophotometrically at ~304 nm, is directly proportional to the radiation dose. When a radical scavenger like cysteamine is added, it competes with Fe²⁺ for the oxidizing radicals, thus reducing the yield of Fe³⁺.[10][12] This reduction is a direct measure of the compound's radioprotective and antioxidant capacity.
Reagents and Materials:
-
Ferrous sulfate (FeSO₄) or Ferrous ammonium (B1175870) sulfate
-
Sulfuric acid (H₂SO₄), analytical grade
-
Sodium chloride (NaCl) (optional, to suppress organic impurities)
-
High-purity water
-
This compound compound to be tested (e.g., cysteamine)
-
Radiation source (e.g., ⁶⁰Co γ-ray source)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Solution Preparation (Standard Fricke Solution):
-
Prepare a solution containing 1 mM Ferrous Sulfate, 0.4 M Sulfuric Acid, and 1 mM Sodium Chloride in high-purity water.
-
For aerated conditions, bubble the solution with pure oxygen or air for 15-20 minutes. For deaerated (hypoxic) conditions, bubble with high-purity nitrogen.
-
-
Sample Preparation:
-
Prepare a series of Fricke solutions containing different concentrations of the this compound (e.g., 10⁻⁶ M to 0.1 M).[14]
-
Always include a "zero-antioxidant" control.
-
-
Irradiation:
-
Place the solutions in suitable vials and expose them to a known dose of ionizing radiation.
-
-
Measurement:
-
Within one hour of irradiation, measure the absorbance of the solutions at the ferric ion absorption maximum (~304 nm) using a UV-Vis spectrophotometer.
-
Use a non-irradiated sample of the same composition as the blank.
-
-
Data Analysis:
-
Calculate the concentration of Fe³⁺ ions using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for Fe³⁺ at 304 nm.
-
Calculate the radiolytic yield, G(Fe³⁺), which is the number of moles of Fe³⁺ produced per joule of absorbed energy.
-
Plot G(Fe³⁺) as a function of the this compound concentration to determine its protective effect. A decrease in G(Fe³⁺) indicates antioxidant activity.[10]
-
General Protocols for In Vitro Antioxidant Capacity
The following are standard, widely used protocols for assessing the direct radical scavenging ability of aminothiols.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[15][16]
Reagents and Materials:
-
DPPH
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
This compound sample and a positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[1]
-
Sample Preparation: Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
Reaction:
-
To a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Include a control (methanol + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of each well at 517 nm.[1]
Calculation:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % scavenging activity against the sample concentration.[1]
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•⁺), a stable blue-green radical. Antioxidants capable of donating a hydrogen atom or electron will reduce the ABTS•⁺, causing decolorization. The reduction in absorbance at ~734 nm is proportional to the antioxidant's activity.[17][18]
Reagents and Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or PBS (pH 7.4)
-
This compound sample and a positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•⁺ Radical Preparation:
-
Working Solution Preparation:
-
Before the assay, dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Reaction:
-
Add a small volume of the sample dilutions to the wells of a 96-well plate (e.g., 10 µL).
-
Add a large volume of the diluted ABTS•⁺ working solution (e.g., 190 µL).
-
-
Incubation: Incubate at room temperature for 6-7 minutes.[1][19]
-
Measurement: Measure the absorbance at 734 nm.
Calculation:
-
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of the ferrous sulfate (Fricke) dosimeter for evaluating the radioprotective potential of cystamine: experiment and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminothiol Functionalization of Gold Surfaces for SPR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. The sensitivity and specificity of SPR analysis are critically dependent on the proper functionalization of the gold sensor surface. This document provides detailed application notes and protocols for the functionalization of gold surfaces with aminothiols to create a robust platform for the immobilization of biomolecules. The formation of a self-assembled monolayer (SAM) of aminothiols provides a versatile surface chemistry, enabling the covalent attachment of ligands such as proteins, peptides, and nucleic acids, which is essential for a wide range of applications in research and drug development.
Overview of Aminothiol Functionalization
The functionalization process involves the spontaneous organization of this compound molecules on a gold surface, forming a dense and ordered monolayer. The sulfur headgroup of the thiol has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The terminal amine groups are then available for subsequent covalent coupling of biomolecules. This process is illustrated in the workflow diagram below.
Experimental Protocols
Cleaning of Gold Sensor Surfaces
A pristine gold surface is paramount for the formation of a high-quality, well-ordered SAM. The following protocols are recommended for cleaning gold-coated SPR sensor chips.
Protocol 3.1.1: Piranha Solution Cleaning (for bare gold chips, use with extreme caution)
-
Prepare piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this procedure in a certified chemical fume hood.
-
Immerse the gold chip in the freshly prepared piranha solution for 1-2 minutes.
-
Carefully remove the chip using acid-resistant tweezers and rinse extensively with deionized water.
-
Rinse with absolute ethanol (B145695).
-
Dry the chip under a gentle stream of high-purity nitrogen gas.
Protocol 3.1.2: Ammonia-Peroxide-Water Mixture
-
Prepare a cleaning solution by mixing deionized water, 30% ammonia (B1221849) (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1.5:1.5 ratio.
-
Heat the solution to 70-100°C.
-
Immerse the gold chip in the hot solution for 5-10 minutes.
-
Rinse thoroughly with deionized water and then with pure ethanol.
-
Dry the chip under a stream of nitrogen gas.
Protocol 3.1.3: UV/Ozone Cleaning
-
Place the gold sensor chip in a UV/Ozone cleaner.
-
Expose the surface to UV radiation for 10-20 minutes to remove organic contaminants.
-
The chip is ready for immediate use after cleaning.
Preparation of this compound Solutions and SAM Formation
This protocol describes the formation of a self-assembled monolayer of an this compound, such as cysteamine, on a clean gold surface.
Protocol 3.2.1: this compound Solution Preparation
-
Prepare a 1-10 mM solution of the desired this compound (e.g., cysteamine) in a high-purity solvent. Anhydrous ethanol is commonly used.
-
For amine-terminated thiols, it is recommended to adjust the pH of the solution to approximately 12 by adding a small amount of a suitable base like triethylamine (B128534) to ensure the amine group is deprotonated.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
Protocol 3.2.2: SAM Formation by Immersion
-
Immediately after cleaning, immerse the gold chip into the prepared this compound solution.
-
To prevent contamination and solvent evaporation, place the immersion container in a sealed vessel. It is also recommended to purge the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.
-
After incubation, remove the chip from the solution and rinse it thoroughly with the same solvent used for the solution preparation (e.g., ethanol) to remove any physisorbed molecules.
-
Dry the functionalized chip under a gentle stream of high-purity nitrogen gas.
Characterization of the Functionalized Surface
Characterization of the this compound SAM is a critical step to ensure a high-quality surface for subsequent ligand immobilization.
Data Presentation: Quantitative Analysis of this compound SAMs
The following table summarizes typical quantitative data obtained from the characterization of this compound SAMs on gold surfaces.
| This compound | Monolayer Thickness (nm) | Advancing Water Contact Angle (°) | SPR Response (RU) upon Immobilization |
| Cysteamine | ~0.5 - 1.0 | 30 - 50 | 100 - 300 |
| 11-Amino-1-undecanethiol (AUT) | ~1.5 - 2.0 | 40 - 60 | 300 - 500 |
| 4-Aminothiophenol (ATP) | ~0.7 - 1.2 | 50 - 70 | 150 - 350 |
Note: The values presented are typical ranges and can vary depending on the specific experimental conditions, including the cleanliness of the gold surface, the purity of the thiol, and the self-assembly time.
Application Example: Studying Signaling Pathways
This compound-functionalized gold surfaces are widely used in drug discovery and cell signaling research. For instance, they can be used to immobilize specific antibodies or proteins to study protein-protein interactions within a signaling cascade, such as the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, including cancer.[1][2][3][4][5]
In an SPR-based assay, an antibody specific to a phosphorylated form of a kinase in this pathway could be immobilized on the this compound-functionalized surface. The binding of the activated kinase from a cell lysate to the immobilized antibody can then be monitored in real-time, providing quantitative data on the kinetics of the interaction and the extent of kinase activation under different conditions.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful this compound functionalization of gold surfaces for SPR analysis. The ability to create a stable and reactive amine-terminated surface is a fundamental requirement for a wide array of SPR-based applications, from basic research into biomolecular interactions to high-throughput screening in drug development. By following these detailed procedures, researchers can ensure the generation of high-quality, reproducible data.
References
- 1. A real-time biosensor for ERK activity reveals signaling dynamics during C. elegans cell fate specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the inference of ERK signaling dynamics from protein biosensor measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optogenetic actuator – ERK biosensor circuits identify MAPK network nodes that shape ERK dynamics | Molecular Systems Biology [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Aminothiol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining the stability of aminothiol solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are aminothiols and why is their stability a concern?
Aminothiols are organic compounds containing both an amine (-NH2) and a thiol (-SH) functional group. The thiol group is highly reactive and susceptible to oxidation, which is the primary degradation pathway.[1] This instability can lead to a loss of the compound's biological activity, affecting experimental reproducibility and the reliability of results.
Q2: What is the main cause of this compound solution instability?
The primary cause of instability in this compound solutions is the oxidation of the thiol group (-SH). This process leads to the formation of a disulfide bond (-S-S-), creating a dimer of the original this compound.[1] For example, cysteine is oxidized to cystine, which is significantly less soluble in aqueous solutions at neutral pH and can precipitate.[1] This oxidation is accelerated by the presence of oxygen, metal ions, and exposure to light.[1]
Q3: How does pH affect the stability of this compound solutions?
The pH of a solution is a critical factor in this compound stability. Generally, aminothiols are more susceptible to oxidation at neutral to alkaline pH.[1] Acidic conditions (e.g., pH 1-2.5 for L-cysteine) can significantly slow the rate of oxidation. This is because the thiolate anion (RS-), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (RSH).
Q4: What is the impact of temperature on this compound solutions?
Higher temperatures accelerate the degradation of aminothiols.[2] Therefore, it is recommended to store this compound solutions at reduced temperatures, such as in a refrigerator (2-8°C) for short-term storage or frozen (-20°C or -80°C) for long-term storage, to maintain their stability.[1]
Q5: Why is it important to use the hydrochloride salt of an this compound?
The hydrochloride salt form of an this compound, such as L-Cysteine hydrochloride monohydrate, enhances its solubility and stability in aqueous solutions.[1][3] The salt helps to maintain a lower, more acidic pH, which slows the rate of oxidation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
Issue 1: My this compound solution is rapidly losing potency.
-
Possible Cause: Oxidation due to exposure to oxygen.
-
Solution: Prepare solutions fresh before each experiment whenever possible. Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers with minimal headspace to reduce oxygen exposure.[1]
-
-
Possible Cause: Inappropriate pH of the solution.
-
Solution: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting it to a more acidic pH, if compatible with your experimental design. For instance, L-cysteine solutions are more stable at a pH between 1.0 and 2.5.
-
-
Possible Cause: High storage temperature.
-
Solution: Ensure that your solutions are stored at the recommended low temperatures. For short-term use, refrigeration at 2-8°C is advisable, while for long-term storage, freezing at -20°C or below is recommended.[1]
-
-
Possible Cause: Contamination with metal ions.
-
Solution: Use high-purity water and reagents to prepare your solutions. Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer to sequester trace metal ions that can catalyze oxidation.[1]
-
Issue 2: A white precipitate has formed in my L-Cysteine solution.
-
Possible Cause: This is a common indication of L-Cysteine oxidation to L-Cystine. L-Cystine has poor solubility at neutral pH and will precipitate out of the solution.[1]
-
Solution: The most effective way to prevent this is to prepare the L-Cysteine solution immediately before use.[1] Additionally, using deoxygenated solvents and adding a chelating agent like EDTA can help minimize oxidation and subsequent precipitation.[1] If your experiment allows, maintaining a lower pH will also slow the rate of oxidation.[1]
-
Issue 3: My this compound solution has turned a yellowish or brownish color.
-
Possible Cause: The development of a yellow or brown color can indicate the degradation of the this compound.[4] This can be a result of oxidation, which can produce colored byproducts.[4] Another possibility is the Maillard reaction, a chemical reaction between amino acids and reducing sugars that can produce colored compounds.[4]
Data Presentation: Stability of Common Aminothiols
The following tables summarize the stability of Cysteine and Cysteamine under various conditions.
Table 1: Stability of L-Cysteine Solutions
| Parameter | Condition | Observation | Citation |
| pH | Acidic (pH 1-2.5) | Increased stability, reduced oxidation rate. | |
| Neutral to Alkaline | Accelerated oxidation to the less soluble L-Cystine. | [1] | |
| Temperature | Refrigerated (2-8°C) | Suitable for short-term storage. | |
| Frozen (-20°C or -80°C) | Recommended for long-term storage. | ||
| Additives | EDTA (Chelating Agent) | Sequesters metal ions that catalyze oxidation. | [1] |
Table 2: Stability of Cysteamine Solutions
| Parameter | Condition | Observation | Citation |
| pH | Acidic (e.g., 4.2) | Decreases the rate of oxidation. | [5] |
| Alkaline (e.g., 7.4) | Promotes the formation of the more reactive thiolate anion, accelerating oxidation. | [5] | |
| Temperature | -20°C | Recommended for long-term storage; concentration remained above 90% for 120 days in one study. | [6] |
| 4°C | Suitable for short-term storage. | [5] | |
| 25°C | Increased rate of degradation. | [5] | |
| Additives | EDTA (Chelating Agent) | Highly effective in preventing oxidation catalyzed by metal ions. | [1] |
Penicillamine (B1679230) Solution Stability:
While specific quantitative data tables for penicillamine solution stability are less readily available in the literature, it is known to be relatively stable in solid form.[2] However, in aqueous solutions, it is susceptible to oxidation. It is recommended to prepare penicillamine solutions fresh and store them for no more than one day. The use of deoxygenated solvents and protection from light can help improve stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized L-Cysteine Stock Solution
This protocol describes the preparation of an L-cysteine solution with enhanced stability for general laboratory use.[3]
-
Solvent Degassing: Deoxygenate high-purity water by sparging with a high-purity inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.[3]
-
Weighing: Accurately weigh the desired amount of L-cysteine hydrochloride monohydrate in a clean, dry vessel.
-
Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the L-cysteine hydrochloride monohydrate. Mix gently until fully dissolved.
-
pH Adjustment: The resulting solution will be acidic (pH 1-2), which enhances stability. If a different pH is required for your experiment, adjust it immediately before use, as neutral or alkaline conditions accelerate oxidation.[3]
-
Sterile Filtration: If a sterile solution is required, filter it through a 0.22 µm syringe filter into a sterile container.[3]
-
Inert Overlay: Before sealing the container, flush the headspace with the inert gas.
-
Storage: Immediately store the solution at the appropriate temperature. For short-term storage, refrigerate at 2-8°C. For long-term storage, create aliquots and freeze at -20°C or -80°C.[3]
Protocol 2: Stability Testing of this compound Solutions by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
-
Sample Preparation: At specified time points during storage, withdraw an aliquot of the this compound solution. Dilute the sample to a suitable concentration with the mobile phase.
-
Chromatographic Conditions (Example for L-Cysteine):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The concentration of the this compound is determined by comparing the peak area of the sample to a standard curve of the compound. The percentage of the remaining this compound at each time point is calculated to assess its stability.
Visualizations
Caption: Oxidation of two this compound molecules to form a disulfide.
Caption: A logical workflow for troubleshooting unstable this compound solutions.
Caption: Workflow for preparing and storing stabilized this compound solutions.
References
Technical Support Center: Aminothiol Quantification Assays
Welcome to the technical support center for aminothiol quantification assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during sample preparation, storage, and analysis using common spectrophotometric (Ellman's Reagent) and chromatographic (HPLC) methods.
Section 1: Ellman's Reagent (DTNB) Assay
The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is widely used for quantifying free sulfhydryl groups. The reaction produces a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which is measured at 412 nm.[1][2]
Q1: My blank (buffer + DTNB) has a high initial absorbance reading. What is the cause?
A1: A high background absorbance in your blank is a common issue that can obscure your results. The primary causes include:
-
DTNB Hydrolysis: At a pH above 8.0, DTNB can spontaneously hydrolyze, producing the same yellow TNB anion that is measured in the reaction with thiols.[1][3]
-
Contaminated Reagents: The buffer or water used to prepare reagents may be contaminated with thiol-containing compounds (e.g., from microbial growth).[1][3]
-
Degraded DTNB: Improper storage of the DTNB solution, such as exposure to light or moisture, can lead to its degradation and the formation of the colored product.[1][3]
Troubleshooting Steps:
-
Check Buffer pH: Ensure your reaction buffer pH is within the optimal range of 7.5-8.0.[1][4] Prepare fresh buffer and re-calibrate your pH meter.[4]
-
Use High-Purity Reagents: Prepare fresh buffers using high-purity, deionized water. Test for reagent contamination by comparing your usual buffer with a freshly prepared one using a new water source.[3]
-
Protect DTNB from Light: Store DTNB powder and solutions in the dark. Prepare the working solution fresh for each experiment.[1][3]
Q2: The yellow color in my samples and standards fades over time. Why is this happening?
A2: Color fading is typically due to the re-oxidation of the yellow TNB anion back to the colorless DTNB.[1] This can be caused by:
-
Suboptimal pH: A pH below the optimal range can lead to instability of the TNB anion.[1] Weak buffering capacity can also be an issue, especially if acidic standards (like cysteine HCl) are used, which can lower the local pH.[4]
-
Oxidizing Agents: The presence of oxidizing agents or trace metal cations in the sample or buffer can facilitate the re-oxidation of TNB.[4]
Troubleshooting Steps:
-
Optimize Buffer System: Switch to a 0.1 M sodium phosphate (B84403) buffer at pH 8.0, which is more robust for this assay than Tris buffers.[4]
-
Increase Buffer Strength: If using an existing buffer, consider increasing the concentration (e.g., to 100 mM) to prevent pH drops upon sample addition.[4]
-
Add a Chelator: Include 1 mM EDTA in your reaction buffer to chelate any metal ions that could catalyze re-oxidation.[4][5]
-
Standardize Reading Time: Take absorbance readings at a consistent time point after initiating the reaction (e.g., 15 minutes) for all samples and standards.[5]
Q3: I see no color change, or the signal is much lower than expected. What went wrong?
A3: A lack of signal is a robust indicator of a fundamental problem with the assay.[6] Potential causes include:
-
No Free Thiols: The sample may not contain detectable levels of free thiols, or the thiols may have been oxidized to disulfides.[6]
-
Incorrect Reagent Preparation: A critical error may have occurred in the preparation of the DTNB solution or the thiol standards.[6]
-
Incorrect pH: The reaction is pH-dependent. If the final pH of the reaction mixture is too low, the reaction rate will be significantly reduced.[5]
Troubleshooting Steps:
-
Qualitative Reagent Check: Perform a quick qualitative test by adding a small amount of a concentrated thiol, like β-mercaptoethanol, to your DTNB working solution. An instant, strong yellow color confirms the DTNB is active.[6]
-
Verify Standard Preparation: Prepare fresh thiol standards (e.g., cysteine) and ensure they are fully dissolved in the correct reaction buffer. Thiols are prone to oxidation in air, so fresh preparation is key.[6]
-
Confirm Final pH: Double-check the pH of your reaction buffer and ensure it remains in the optimal range after the addition of all components.[4]
Section 2: HPLC-Based Assays
High-Performance Liquid Chromatography (HPLC) offers higher specificity and sensitivity, allowing for the separation and quantification of individual aminothiols like glutathione (B108866) (GSH) and its oxidized form (GSSG).[7]
Q1: Why is there an artifactually high level of oxidized glutathione (GSSG) in my samples?
A1: This is a critical and common pitfall, often occurring during sample preparation. The primary cause is the artificial oxidation of GSH to GSSG after sample collection but before analysis.[8][9]
-
Sample Lysis and Deproteinization: Acidic deproteinization, a common step to remove proteins, can cause rapid oxidation of GSH if not handled properly, especially in the presence of oxygenated hemoglobin in blood samples.[9]
-
Thiol Scavengers: The use of certain reagents to block free thiols, like 2-vinylpyridine (B74390) (2-VP), has been shown to artificially inflate GSSG levels compared to methods using N-ethylmaleimide (NEM).[8]
-
Improper Storage: Storing samples at room temperature or even +4°C for extended periods can lead to significant degradation and oxidation of aminothiols.[10][11]
Troubleshooting Steps:
-
Immediate Thiol Alkylation: Immediately after sample collection and lysis, add a thiol-alkylating agent like N-ethylmaleimide (NEM) to block free GSH and prevent its auto-oxidation.[8]
-
Optimize Deproteinization: When using acid precipitation, perform the step on ice and process samples quickly to minimize oxidation.[12]
-
Proper Storage: For long-term storage, samples should be kept at -80°C to minimize degradation of thiols like cysteine and methionine.[10][11][13] Repeated freeze-thaw cycles should be avoided.[14]
Q2: My chromatographic peaks are tailing or showing poor resolution. How can I fix this?
A2: Poor peak shape and resolution can compromise quantification. Common causes in HPLC analysis include:
-
Inadequate Sample Preparation: Failure to filter the sample can introduce particulates that clog the column.[15][16]
-
Incorrect Mobile Phase: An improperly prepared mobile phase, including incorrect pH or solvent ratios, can significantly affect peak shape and retention time.[15][17] Using high concentrations of buffer salts can also cause issues.[16]
-
Column Issues: Using the wrong type of column for the analysis or degradation of the column itself will lead to poor performance.[15]
Troubleshooting Steps:
-
Filter All Samples and Mobile Phases: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[16] Filter and degas all mobile phases before use.[16]
-
Optimize Mobile Phase: Use HPLC-grade solvents.[16] Prepare buffers carefully, ensuring the final pH is correct and the concentration is appropriate.[17]
-
Systematic Maintenance: Regularly maintain the HPLC system, including washing the column after use and storing it in an appropriate solvent.[15][16]
Quantitative Data Summary
The following tables provide key quantitative parameters for common this compound quantification assays.
Table 1: Spectrophotometric Properties of Thiol Assay Reagents
| Reagent | Common Name | Max Wavelength (λmax) | Molar Extinction Coefficient (ε) | Optimal pH |
| DTNB | Ellman's Reagent | 412 nm | 14,150 M⁻¹cm⁻¹[5] | 7.5 - 8.5[1] |
| DTDP | 4,4'-Dithiodipyridine | 324 nm | 19,800 M⁻¹cm⁻¹[2] | ~7.0 |
Table 2: Common Interfering Substances
| Assay Type | Interfering Substance | Effect on Measurement | Mitigation Strategy |
| Ellman's (DTNB) | Other biological thiols (cysteine, homocysteine) | Overestimation of the target thiol (e.g., GSH)[7] | Use a more specific method like HPLC; or use masking agents for specific applications.[7] |
| Ellman's (DTNB) | Reducing agents (DTT, β-mercaptoethanol) | False positive signal (overestimation) | Remove via dialysis or sample cleanup prior to assay.[1] |
| HPLC | Co-eluting compounds | Inaccurate integration and quantification | Optimize mobile phase gradient, change column, or use a derivatization agent to shift retention time.[15] |
| All Assays | Particulates in sample | Clogged columns (HPLC), light scattering (spectrophotometry) | Centrifuge and filter all samples before analysis.[16][18] |
Experimental Protocols
Protocol 1: Standard Ellman's Assay for Total Free Thiols
This protocol provides a general procedure for quantifying total free thiols in a protein sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[5]
-
DTNB Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.[5]
-
Thiol Standard: Cysteine or GSH prepared in Reaction Buffer (e.g., a serial dilution from 1.0 mM).[5]
Procedure:
-
Prepare Standards and Samples: Create a standard curve by serially diluting the thiol standard in Reaction Buffer. Dilute unknown samples in Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.[1]
-
Set up Reaction: In a 96-well plate or cuvettes:
-
Initiate Reaction: Add 50 µL of the DTNB Solution to all wells/cuvettes.[5]
-
Incubate: Mix and incubate at room temperature for 15 minutes, protected from light.[5][19]
-
Measure Absorbance: Measure the absorbance of each well at 412 nm using a spectrophotometer.[5]
-
Data Analysis:
Protocol 2: Sample Preparation for HPLC Analysis of GSH/GSSG
This protocol describes a method to prepare biological samples (e.g., whole blood, tissue homogenates) for HPLC analysis, designed to minimize the artificial oxidation of GSH.
Materials:
-
Alkylation/Lysis Buffer: 10 mM N-ethylmaleimide (NEM) in a suitable lysis buffer.
-
Deproteinization Agent: 10% (w/v) Metaphosphoric acid (MPA) or 5-Sulfosalicylic acid (SSA).[7]
Procedure:
-
Homogenization & Alkylation: Homogenize tissue samples or lyse cells directly in ice-cold Alkylation/Lysis Buffer. This step immediately blocks free thiols.
-
Deproteinization: Add an equal volume of ice-cold 10% MPA or SSA to the homogenate.[7]
-
Vortex & Centrifuge: Vortex the mixture thoroughly and incubate on ice for 10 minutes. Centrifuge at >10,000 x g for 15 minutes at 4°C.[18]
-
Collect Supernatant: Carefully collect the supernatant, which contains the acid-soluble low-molecular-weight thiols.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[16]
-
Analysis: The sample is now ready for injection into the HPLC system for analysis.
Visual Guides
Caption: Workflow for this compound analysis from sample prep to quantification.
Caption: Troubleshooting logic for high blank absorbance in Ellman's assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Do's and Don'ts: HPLC Analysis [m-pharmaguide.com]
- 17. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 18. bioquochem.com [bioquochem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aminothiol Conjugation Reactions
Welcome to the technical support center for aminothiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a maleimide (B117702)?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range provides an effective balance between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[1][2][3] Below pH 6.5, the reaction rate slows considerably as the thiol group is less likely to be in its reactive thiolate anion form.[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can react with primary amines, such as the side chain of lysine (B10760008), leading to a loss of selectivity.[1][2]
Q2: What are the most common side reactions in thiol-maleimide conjugation?
The primary side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, which increases with rising pH, rendering it inactive towards thiols.[1][4]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[1]
-
Retro-Michael Reaction: The formed thiosuccinimide bond can undergo a retro-Michael reaction, which is a reversal of the initial conjugation. This can lead to the dissociation of the thiol from the maleimide and is a primary cause of instability, especially in the presence of other thiols like glutathione.[5][6][7]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a more stable six-membered thiazine ring.[2][8][9] This rearrangement is more prominent at physiological or higher pH.[1][8]
Q3: How can I improve the stability of the final conjugate?
The stability of the thiol-maleimide adduct is a critical concern, particularly for in vivo applications.[5][10] The primary instability arises from the retro-Michael reaction.[5][6] Stability can be enhanced by:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[5] This can be promoted by incubating the conjugate at a pH of 8.5-9.0 for 2-4 hours.[2] Maleimides with electron-withdrawing N-substituents show greatly accelerated rates of this stabilizing ring-opening.[10]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the formation of a thiazine linker results in a more stable conjugate that is significantly less susceptible to thiol exchange with glutathione.[8][9]
Q4: Do I need to reduce disulfide bonds before conjugation?
Yes, if your protein or peptide contains cysteine residues that are part of a disulfide bond, they must be reduced to free thiols (-SH) to react with the maleimide.[11] Disulfides do not react with maleimides.[2]
Q5: Which reducing agent should I use?
Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective, odorless, and does not contain a thiol group itself, meaning it will not compete with your molecule of interest in the conjugation reaction.[11][12][13] Dithiothreitol (DTT) and β-mercaptoethanol (BME) are also effective but are thiol-based and must be removed from the reaction mixture before adding the maleimide reagent, typically by dialysis or using a desalting column.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolyzed Maleimide: Maleimides are unstable in aqueous solutions and hydrolysis increases at higher pH.[2] | Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2] Avoid storing maleimides in aqueous buffers.[2] |
| Oxidized or Inaccessible Thiols: Cysteine residues may have formed disulfide bonds or be sterically hindered.[2] | Pre-reduce your protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.[11][15] | |
| Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[1][2] | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range using a calibrated pH meter.[11] | |
| Incorrect Molar Ratio: The molar ratio of maleimide to thiol may be suboptimal. | Optimize the molar ratio of maleimide to your thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.[16] | |
| Incompatible Buffer Components: Buffers containing thiols (e.g., DTT, BME) or primary amines (e.g., Tris, glycine) can interfere with the reaction.[13][17] | Use a non-amine, non-thiol buffer such as phosphate-buffered saline (PBS) or HEPES.[11] If your protein is in an incompatible buffer, perform a buffer exchange before conjugation.[17] | |
| Poor Conjugate Stability | Retro-Michael Reaction: The thioether bond is reversible and can undergo exchange with other thiols.[5][6] | After conjugation, adjust the pH to 8.5-9.0 and incubate for 2-4 hours to promote hydrolysis of the thiosuccinimide ring to a more stable ring-opened form.[2] Alternatively, consider using next-generation maleimides designed for greater stability.[5] |
| Formation of Unexpected Products | Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearranged product.[8][9] | If this rearrangement is undesirable, perform the conjugation at a more acidic pH (e.g., pH 6.0) to keep the N-terminal amine protonated and less nucleophilic.[11] Alternatively, if possible, avoid using molecules with an N-terminal cysteine.[8] |
| Reaction with other nucleophiles: At pH > 7.5, maleimides can react with amines.[1] | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[11] |
Quantitative Data Summary
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow[2] | High | - |
| 6.5 - 7.5 | Optimal[2] | High[2] | Minimal |
| > 7.5 | Fast | Decreased[2] | Amine reaction, Maleimide hydrolysis[2] |
Table 2: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Type | Key Characteristics | Considerations |
| TCEP (Tris(2-carboxyethyl)phosphine) | Phosphine-based (Thiol-free) | Odorless, stable, and does not need to be removed before conjugation.[12][13] | - |
| DTT (Dithiothreitol) | Thiol-based | Highly effective reducing agent.[14][18] | Must be removed before adding maleimide reagent to prevent competition.[13] |
| BME (β-mercaptoethanol) | Thiol-based | Commonly used and effective.[14][18] | Has a strong odor and must be removed before conjugation.[13] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Labeling of a Protein
This protocol is a general guideline and may require optimization for your specific protein and maleimide reagent.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[19] The protein concentration is typically between 1-10 mg/mL.
-
If the protein is in a buffer containing interfering substances like Tris or glycine, perform a buffer exchange into the conjugation buffer.[20]
-
-
Reduction of Disulfide Bonds (Optional):
-
Preparation of Maleimide Stock Solution:
-
Allow the maleimide reagent to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide in an anhydrous solvent such as DMSO or DMF immediately before use.[15]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol at a concentration sufficient to react with any unreacted maleimide.[11]
-
-
Purification of the Conjugate:
-
Characterization and Storage:
-
Determine the degree of labeling.
-
For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%).[15] Store the conjugate at 4°C, protected from light. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%.[15]
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein or peptide solution.
-
Prepare Reagents:
-
DTNB Solution: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer.
-
Reaction Buffer: A buffer such as 0.1 M sodium phosphate, pH 8.0.
-
-
Assay Procedure:
-
In a cuvette, mix the protein sample with the DTNB solution in the reaction buffer.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow the reaction to complete.
-
Measure the absorbance of the solution at 412 nm.[21][22] The yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at this wavelength.
-
-
Calculation:
-
The concentration of free thiols can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotium.com [biotium.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. letstalkacademy.com [letstalkacademy.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 21. quora.com [quora.com]
- 22. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
troubleshooting low yield in aminothiol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in aminothiol synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis can often be attributed to several key factors:
-
Oxidation of the this compound: Aminothiols, particularly 2-aminothiophenol, are highly susceptible to oxidation, which leads to the formation of disulfide byproducts.[1] This reduces the concentration of your starting material available for the desired reaction.
-
Sub-optimal Reaction Conditions: The temperature, reaction time, solvent, and choice of catalyst are critical variables. Some reactions require elevated temperatures (reflux), while others can proceed at room temperature.[1]
-
Inappropriate Catalyst: The choice of catalyst is often dependent on the specific substrates being used. While some reactions proceed without a catalyst, many benefit from the addition of an acidic or metallic catalyst.[1]
-
Losses During Purification: The desired product can be lost during the workup and purification phases. Oily products, for instance, can be particularly challenging to isolate and may require alternative purification strategies like chromatography instead of simple recrystallization.[1]
-
Incomplete Conversion: If starting materials are not fully consumed, it suggests the reaction is either too slow or has reached an unfavorable equilibrium under the current conditions.[1]
Q2: I'm observing a significant amount of side products. What are they and how can I prevent their formation?
The most common side product in reactions involving aminothiols is the corresponding disulfide, formed from the oxidation of the thiol group.[1] To minimize this, it is crucial to handle the this compound starting material carefully, use fresh or recently purified reagents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] Degassing the solvent before use is also a recommended practice.[1]
Another potential side reaction involves the formation of imine thiophenol intermediates that fail to cyclize efficiently. Optimizing the catalyst and reaction temperature can help drive the reaction toward the desired product.[1]
Q3: How do I select the right catalyst for my specific this compound synthesis?
Catalyst selection is substrate-dependent. For condensation reactions involving 2-aminothiophenol, options range from acidic catalysts to metallic ones. For example, solid acid catalysts like Amberlite IR120 resin or the use of ZnO nanoparticles have been shown to be effective under different conditions (microwave and solvent-free grinding, respectively).[1] The electronic properties of your starting materials can also influence the choice of catalyst.[1] It is often necessary to screen a small number of catalysts to find the optimal one for your specific reaction.
Q4: My starting materials are not being fully consumed, even with extended reaction times. What should I do?
Incomplete conversion indicates that the reaction kinetics are too slow or an equilibrium has been reached. To address this, you can:
-
Increase the Temperature: Many condensation reactions are significantly accelerated by heat. If the reaction is being run at room temperature, consider heating it to reflux.[1]
-
Change the Catalyst: The current catalyst may not be effective enough for your substrates. Experiment with a different type of catalyst (e.g., switching from a general acid catalyst to a specific metal catalyst).[1]
-
Consider Microwave Synthesis: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields for certain this compound reactions.[1]
Troubleshooting Guide: Low Yield Diagnosis
Use the following workflow to diagnose and resolve issues with low reaction yields.
References
Technical Support Center: Preventing Oxidation of Aminothiols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of aminothiol oxidation during sample preparation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of thiol signal or decreased activity of thiol-containing molecules. | Oxidation of the thiol group to form disulfide bonds or other oxidized species. | Add a reducing agent to your buffers to maintain the reduced state of the thiol.[1] Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3] |
| Sample variability and inconsistent results between experiments. | Metal-catalyzed oxidation of thiols by trace metal ions in buffers or on labware. | Incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) in your buffers to sequester metal ions.[4][5] |
| Formation of unexpected disulfide-bonded dimers or multimers. | Exposure to atmospheric oxygen during sample handling and preparation. | Degas your buffers and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][4] |
| Irreversible oxidation of thiol groups. | Prolonged exposure to strong oxidizing conditions or certain reactive species. | Work quickly and at low temperatures to minimize the rate of oxidation.[6] For sensitive samples, consider blocking free thiols with an alkylating agent early in the preparation process.[4] |
| pH-dependent degradation of the this compound. | The thiol group is more susceptible to oxidation at higher pH values.[7][8] | Maintain a slightly acidic pH (below 7) in your buffers whenever possible to decrease the rate of thiol oxidation.[4][9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound oxidation during sample preparation?
A1: The primary causes of this compound oxidation during sample preparation include:
-
Exposure to atmospheric oxygen: Molecular oxygen can directly oxidize thiols, a reaction that is often accelerated by other factors.[10]
-
Presence of metal ions: Transition metals such as copper and iron can catalyze the oxidation of thiols.[7][10]
-
Elevated pH: At neutral to alkaline pH, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation.[8][11]
-
Presence of reactive oxygen species (ROS): ROS generated during cellular processes or sample handling can rapidly oxidize thiols.[12][13]
Q2: Which reducing agent should I choose to prevent oxidation?
A2: The choice of reducing agent depends on your specific application. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two commonly used options.
-
DTT is a strong reducing agent but is less stable at neutral pH and can interfere with certain downstream applications like mass spectrometry due to its sulfur content.[2][14]
-
TCEP is a more stable and effective reducing agent over a wider pH range and does not contain sulfur, making it more compatible with mass spectrometry.[2][3]
Q3: How can I permanently protect the thiol group from oxidation?
A3: To permanently protect the thiol group, you can use an alkylating agent to block the free thiol.[4] This is particularly useful when the reduced state of the thiol needs to be preserved through various experimental steps. Common alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).[4][14] It is crucial to add the alkylating agent before any potential oxidizing steps, such as protein denaturation.[4]
Q4: Can the pH of my buffers really make a difference?
A4: Yes, the pH of your buffers has a significant impact on the stability of aminothiols. The pKa of the thiol group in cysteine is around 8.5.[11] Above this pH, the thiol is predominantly in its anionic thiolate form, which is much more reactive and prone to oxidation.[8][11] Therefore, maintaining a slightly acidic to neutral pH (pH 6.0-7.4) can significantly slow down the rate of oxidation.[7][9]
Q5: Are there any instrumental methods to reduce disulfide bonds without chemical agents?
A5: Yes, electrochemical (EC) methods can be used for the efficient reduction of disulfide bonds in proteins and peptides.[15] This technique can be coupled online with mass spectrometry (EC/MS) and offers a fast and controllable way to reduce disulfides without the need for chemical reducing agents that may need to be removed prior to analysis.[2][15]
Quantitative Data Summary
Table 1: Common Reducing Agents for this compound Stabilization
| Reducing Agent | Typical Working Concentration | Optimal pH Range | Key Characteristics |
| Dithiothreitol (DTT) | 1-10 mM | 7.0 - 9.0 | Strong reducing agent, but less stable and can interfere with some downstream analyses.[3][16] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | 2.0 - 9.0 | More stable than DTT, effective over a broad pH range, and compatible with mass spectrometry.[2][3] |
| β-Mercaptoethanol (β-ME) | 5-20 mM | 7.0 - 9.0 | A commonly used monothiol reducing agent, but has a strong odor and is toxic.[3] |
Table 2: Common Alkylating Agents for Thiol Protection
| Alkylating Agent | Typical Working Concentration | Reaction pH | Notes |
| Iodoacetamide (IAM) | 5-50 mM | 7.5 - 8.5 | Reacts with free thiols to form a stable thioether bond.[4] |
| N-ethylmaleimide (NEM) | 1-10 mM | 6.5 - 7.5 | Specific for thiols at near-neutral pH; can react with amines at higher pH.[9][17] |
Table 3: Common Chelating Agents to Prevent Metal-Catalyzed Oxidation
| Chelating Agent | Typical Working Concentration | Target Metal Ions | Mechanism of Action |
| Ethylenediaminetetraacetic acid (EDTA) | 1-5 mM | Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) | Sequesters metal ions, preventing them from catalyzing redox reactions.[4][5] |
| Diethylenetriaminepentaacetic acid (DTPA) | 1-5 mM | Similar to EDTA, with a higher affinity for some metal ions. | Acts as a strong chelator to remove trace metal contaminants.[4] |
Experimental Protocols & Visualizations
General Workflow for Preventing this compound Oxidation
The following diagram outlines a general workflow for preparing samples containing aminothiols while minimizing oxidation.
Caption: A generalized workflow for minimizing this compound oxidation during sample preparation.
Thiol-Disulfide Exchange Reaction
This diagram illustrates the chemical equilibrium of the thiol-disulfide exchange reaction, which is fundamental to the action of reducing agents.
Caption: The thiol-disulfide exchange reaction mechanism.
Keap1-Nrf2-ARE Signaling Pathway
This diagram shows a simplified representation of the Keap1-Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress in which glutathione (B108866) (GSH), an this compound, plays a crucial role.[18]
Caption: Simplified Keap1-Nrf2-ARE signaling pathway for antioxidant response.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfide Bond Reduction in proteins - Antec Scientific [antecscientific.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelators [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that protein thiols are not primary targets of intracellular reactive oxygen species in growing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of Aminothiols for GC-MS Analysis
Welcome to the technical support center for the derivatization of aminothiols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of aminothiols for GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | Incomplete Derivatization: Reaction conditions may not be optimal. Moisture in the sample or reagents can inhibit the reaction, especially with silylation reagents.[1][2] The derivatizing reagent may have degraded. | - Optimize Reaction Conditions: Increase reaction temperature and/or time. For silylation, a common starting point is 70-100°C for 30-60 minutes.[3] Ensure a sufficient excess of the derivatizing reagent is used.[3] - Ensure Anhydrous Conditions: Thoroughly dry samples and solvents before adding silylation reagents.[1][2] Store reagents under an inert atmosphere and away from moisture. - Use Fresh Reagents: Derivatizing reagents, particularly silylating agents, are moisture-sensitive and should be handled under anhydrous conditions.[2] |
| Sample Degradation: The aminothiol may be unstable under the derivatization conditions. | - Use Milder Derivatization Conditions: Consider using a less harsh derivatization reagent or lowering the reaction temperature. - Prompt Analysis: Analyze derivatized samples as soon as possible, as some derivatives can be unstable over time.[4] | |
| Poor Sample Solubility: The dried sample residue may not be dissolving in the derivatization reagent. | - Add a Solvent: Use a solvent such as pyridine (B92270) or acetonitrile (B52724) to dissolve the sample before adding the derivatizing reagent.[3] | |
| Multiple Peaks for a Single Analyte | Incomplete Derivatization: Both derivatized and underivatized or partially derivatized analytes are present. | - Re-optimize Derivatization: Drive the reaction to completion by increasing the reaction time, temperature, or the amount of derivatizing reagent.[2] |
| Formation of Multiple Derivative Species: Some aminothiols can form multiple stable derivatives. | - Modify Reaction Conditions: Adjusting the reaction temperature or time may favor the formation of a single derivative.[2] - Two-Step Derivatization: A two-step approach, such as esterification followed by acylation, can provide more specific derivatization of different functional groups.[5] | |
| Tautomerization or Isomerization: The analyte may exist in different isomeric forms that are derivatized separately. | - Methoximation Pre-treatment: For aminothiols with ketone or aldehyde functionalities, a methoximation step prior to silylation can prevent the formation of multiple derivatives due to tautomerization.[6] | |
| Broad or Tailing Peaks | Adsorption in the GC System: Active sites in the GC inlet or on the column can interact with the derivatized analyte. | - Check GC System Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner. Trim the front end of the GC column. - Confirm Complete Derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to peak tailing. |
| Co-elution with Matrix Components: Interferences from the sample matrix can affect peak shape. | - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components. | |
| Poor Reproducibility | Variability in Reaction Conditions: Inconsistent reaction times, temperatures, or reagent volumes. | - Standardize the Protocol: Ensure precise control over all derivatization parameters for all samples and standards. - Use an Internal Standard: Incorporate a suitable internal standard to correct for variations in derivatization efficiency and injection volume. |
| Presence of Moisture: Variable amounts of moisture in samples or reagents will lead to inconsistent derivatization yields.[2] | - Strict Anhydrous Technique: Consistently apply rigorous anhydrous techniques throughout the sample preparation and derivatization process.[1] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent should I choose for my this compound?
A1: The choice of reagent depends on the specific this compound and the analytical requirements.
-
Silylation reagents (e.g., MTBSTFA, BSTFA) are widely used and react with both amino and thiol groups.[1][7] MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives compared to the trimethylsilyl (B98337) (TMS) derivatives from BSTFA.[1][8]
-
Acylation reagents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) are also effective for derivatizing amino and thiol groups and can enhance sensitivity for electron capture detection (ECD).[3][9]
-
Alkylation reagents (e.g., alkyl chloroformates like methyl chloroformate - MCF) offer an alternative that can be performed under milder conditions and may provide better reproducibility than silylation.[2][10]
Q2: Why is my derivatization reaction not working even with fresh reagents?
A2: The most common reason for silylation reaction failure is the presence of moisture.[2] Ensure that your sample is completely dry, and that all solvents and glassware are anhydrous. Another possibility is that the sample matrix is interfering with the reaction. Consider a sample cleanup step prior to derivatization.
Q3: What is a two-step derivatization and when should I use it for aminothiols?
A3: A two-step derivatization involves using two different reagents sequentially to derivatize different functional groups. For aminothiols, which also often contain a carboxylic acid group (e.g., cysteine, homocysteine), a common two-step process is:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., using an alcohol with an acid catalyst).
-
Acylation or Silylation: The amino and thiol groups are then derivatized with an acylating or silylating reagent.[5][11]
This approach can lead to more stable and specific derivatives, which can improve chromatographic separation and mass spectral interpretation.[5]
Q4: How can I improve the stability of my this compound derivatives?
A4: Derivative stability can be a concern, especially for TMS derivatives which are prone to hydrolysis.[4] To improve stability:
-
Use reagents that form more robust derivatives, such as MTBSTFA to create TBDMS derivatives, which are significantly more stable than TMS derivatives.[8]
-
Analyze the samples as soon as possible after derivatization.
-
If storage is necessary, keep the derivatized samples at low temperatures (e.g., -20°C) in tightly sealed vials.[4]
-
Ensure the final sample extract is free of excess derivatization reagent byproducts that could promote degradation.
Quantitative Data Summary
The choice of derivatization method can significantly impact the analytical performance. The following tables summarize key quantitative metrics for different derivatization approaches for aminothiols and related compounds.
Table 1: Comparison of Repeatability for Silylation (TMS) and Alkylation (MCF) Derivatization
| Analyte | Concentration (pmol) | Repeatability (RSD%) - TMS | Repeatability (RSD%) - MCF |
| Cysteine | 50 | 9.8 | 11.5 |
| Alanine | 50 | 8.5 | 6.2 |
| Glycine | 50 | 9.1 | 5.9 |
| Valine | 50 | 7.9 | 4.8 |
| Leucine | 50 | 8.2 | 5.1 |
| Data adapted from a study comparing TMS and MCF derivatization methods.[12] Lower RSD% indicates better repeatability. |
Table 2: Comparison of Method Detection Limits (MDL) for Silylation (MTBSTFA) and Alkylation (ECF-MeOH) Derivatization
| Amino Acid | MDL (ng/m³) - MTBSTFA | MDL (ng/m³) - ECF-MeOH |
| Alanine | 0.165 | 0.057 |
| Valine | 0.137 | 0.029 |
| Leucine | 0.133 | 0.027 |
| Isoleucine | 0.129 | 0.025 |
| Proline | 0.198 | 0.051 |
| Serine | 0.239 | 0.048 |
| Threonine | 0.211 | 0.041 |
| Phenylalanine | 0.094 | 0.016 |
| Data from a comparative study on amino acid derivatization.[13] ECF-MeOH derivatization generally resulted in lower detection limits. |
Experimental Protocols
Protocol 1: Single-Step Silylation using MTBSTFA
This protocol is suitable for the derivatization of amino, thiol, and carboxyl groups in a single step.
-
Sample Preparation: Aliquot the sample into a reaction vial and dry it completely under a stream of nitrogen or using a vacuum centrifuge. It is crucial that the sample is free of water.[1]
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.[1]
-
Reaction: Tightly cap the vial and heat at 100°C for 4 hours.[1]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Esterification and Acylation
This protocol is ideal for aminothiols containing a carboxylic acid, providing specific derivatization of each functional group.
-
Esterification:
-
Add 200 µL of 2 M HCl in methanol (B129727) to the dried sample.
-
Seal the vial and heat at 80°C for 60 minutes.[14]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried residue.
-
Seal the vial and heat at 65°C for 30 minutes.[14]
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., toluene).
-
The sample is now ready for GC-MS analysis.[5]
-
Visualizations
Caption: Troubleshooting workflow for no or low analyte peak in GC-MS.
Caption: Experimental workflow for a two-step derivatization of aminothiols.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. gcms.cz [gcms.cz]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Side Reactions in Aminothiol Chemistry
Welcome to the Technical Support Center for aminothiol chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during experiments involving aminothiols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Disulfide Bond Formation
Q1: My this compound is forming dimers or oligomers via disulfide bonds. How can I prevent this?
A1: Disulfide bond formation is a common side reaction caused by the oxidation of the thiol group.[1] Several strategies can be employed to minimize this:
-
Work under an Inert Atmosphere: To minimize oxidation from the air, it is recommended to work with degassed solvents and under an inert atmosphere, such as nitrogen or argon.[2]
-
Use of Reducing Agents: Adding a mild reducing agent to your reaction or purification buffers can help maintain the thiol in its reduced state.[2] Common choices include Tris(2-carboxyethyl)phosphine (TCEP), which is effective over a broad pH range and typically doesn't need to be removed before subsequent reactions like maleimide (B117702) chemistry, and Dithiothreitol (DTT).[2][3]
-
pH Control: Lowering the pH of the solution can slow down the rate of thiol oxidation.[4] However, the pH must be compatible with your desired reaction.
-
Metal Chelators: Trace metal ions, particularly copper and iron, can catalyze thiol oxidation.[4] Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers can sequester these metal ions.[4]
| Strategy | Mechanism | Typical Conditions | Considerations |
| Inert Atmosphere | Prevents oxidation by atmospheric oxygen. | Nitrogen or Argon blanket. | Requires specialized equipment. |
| Reducing Agents | Reduces any formed disulfide bonds back to thiols. | 1-5 molar excess of TCEP.[5] | TCEP is generally compatible with maleimide chemistry; DTT is not.[3] |
| pH Control | Reduces the concentration of the more reactive thiolate anion. | pH < 7 | Must be compatible with the primary reaction. |
| Metal Chelators | Sequesters catalytic metal ions. | 1-5 mM EDTA. | Ensure compatibility with downstream applications. |
Issue 2: Michael Addition Side Reactions
Q2: I am observing unintended Michael addition of my this compound to α,β-unsaturated carbonyl compounds in my reaction mixture. How can this be controlled?
A2: The thiol group of aminothiols is a potent nucleophile that can readily participate in Michael addition reactions.[6][7] To control this side reaction:
-
pH Optimization: The reactivity of the thiol group is pH-dependent. For thiol-maleimide conjugations, maintaining a pH between 6.5 and 7.5 is optimal.[5] At higher pH values, other nucleophiles like amines can become deprotonated and compete in the reaction.[8]
-
Protecting Groups: If the Michael addition is intramolecular or with a component of the reaction mixture that cannot be removed, consider using a thiol protecting group. A variety of protecting groups are available with different deprotection conditions, allowing for orthogonal strategies.[9][10]
-
Catalyst Choice: For catalyzed Michael additions, the choice of catalyst can influence the reaction rate and selectivity. Phosphines are often more effective catalysts than amines for thiol-Michael additions.[11]
Issue 3: Cyclization and Rearrangement Reactions
Q3: My this compound-containing peptide is undergoing cyclization. What are the common mechanisms and how can I prevent them?
A3: Intramolecular reactions are a significant challenge in this compound chemistry, particularly in peptide synthesis.
-
N-terminal Cysteine Cyclization: An N-terminal cysteine can react with a C-terminal thioester in a process called native chemical ligation (NCL), leading to a cyclized peptide.[12] This is a desired reaction in some contexts but a side reaction in others. To prevent it, one of the reactive partners must be protected or absent.
-
Thiazolidine (B150603) Formation: The 1,2-aminothiol moiety of an N-terminal cysteine can react with an aldehyde to form a thiazolidine ring.[12]
-
Amidinonitrile Cyclization: In reactions involving aminonitriles, a transiently formed amidinonitrile can cyclize to form an imidazole.[13]
Troubleshooting Cyclization:
-
Protecting Groups: The most effective way to prevent unwanted cyclization is to use protecting groups on either the amino or the thiol functionality, or both.[14] The choice of protecting group will depend on the overall synthetic strategy.[9][15]
-
Reaction Conditions: Carefully controlling the reaction conditions, such as pH and temperature, can sometimes disfavor the cyclization reaction.
Issue 4: Issues with Protecting Groups
Q4: I'm having trouble with my thiol protecting groups. What are some common issues and their solutions?
A4: Thiol protecting groups are essential for multi-step syntheses but can present their own challenges.[10][14]
-
Incomplete Deprotection: If deprotection is incomplete, try optimizing the deprotection conditions (e.g., reagent concentration, reaction time, temperature).
-
Premature Deprotection: If the protecting group is being removed prematurely, it may not be stable to the reaction conditions. Consult a protecting group compatibility table to select a more robust group for your synthetic route.
-
Side Reactions During Cleavage: During acidic cleavage from a solid-phase resin, scavengers are crucial to prevent re-attachment of the protecting group or other reactive species to the thiol.[2][16] A common scavenger cocktail is Reagent K (TFA, water, phenol, thioanisole, and 1,2-ethanedithiol).[2]
Common Thiol Protecting Groups in Peptide Synthesis:
| Protecting Group | Abbreviation | Deprotection Conditions |
| Triphenylmethyl | Trt | Mild acid (e.g., TFA).[15] |
| tert-Butyl | tBu | Strong acid (e.g., HF).[15] |
| Acetamidomethyl | Acm | Mercury(II) or Iodine.[15] |
| Phenacyl | Pac | Zn/AcOH.[17] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP
This protocol describes the pre-treatment of an this compound to reduce any existing disulfide bonds before a conjugation reaction.
-
Dissolve the this compound compound in a degassed buffer (e.g., phosphate-buffered saline, PBS).
-
Add a 1-5 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Incubate the solution at room temperature for 15-30 minutes.
-
The this compound solution is now ready for the conjugation reaction. TCEP generally does not need to be removed prior to reaction with maleimides.[5]
Protocol 2: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines a general method for the conjugation of a thiol-containing molecule to a maleimide-containing molecule.
-
Dissolve the maleimide-containing molecule in a water-miscible, aprotic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[5]
-
Prepare the thiol-containing molecule in a degassed buffer (e.g., PBS) at a pH between 6.5 and 7.5.[5] If necessary, pre-treat with TCEP as described in Protocol 1.
-
Add the maleimide solution to the thiol solution. A slight molar excess of the maleimide may be used.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Purify the conjugate using an appropriate chromatographic technique.
Visualizations
Caption: Competing reaction pathways in this compound chemistry.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean [mdpi.com]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Aminothiols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of aminothiols.
Troubleshooting Guides
This section addresses specific issues that may arise during the screening of aminothiols.
| Problem | Possible Causes | Recommended Solutions |
| High Signal Variability or Low Z'-Factor | Inconsistent dispensing of reagents or compounds. | Calibrate and validate automated liquid handlers. Use low-volume dispensing technology. |
| Run plates in a randomized order to minimize systematic error.[1] | ||
| Reagent degradation or instability over the screening run. | Prepare fresh reagents daily. Perform reagent stability tests under assay conditions. Monitor temperature and humidity.[1] | |
| Edge effects due to evaporation or temperature gradients in microplates.[2] | Use a humidified incubator. Fill outer wells with sterile water or media. Allow plates to equilibrate to room temperature before adding reagents.[3] | |
| Cell-based assay variability (e.g., inconsistent cell seeding, passage number).[3] | Ensure uniform cell seeding density and maintain a consistent cell passage number.[3] | |
| High Background Signal | Autofluorescence of test compounds.[4] | Pre-screen compound library for autofluorescence at the assay wavelengths. Use a counter-screen to identify interfering compounds.[1] |
| Non-specific binding of detection reagents. | Optimize blocking steps and washing procedures. Titrate antibody or probe concentrations. | |
| Contamination of reagents or microplates. | Use sterile, high-quality reagents and plates. Filter buffers and solutions. | |
| High Rate of False Positives | Assay interference by compounds (e.g., aggregators, redox-active compounds).[4][5] | Perform counter-screens to identify interfering compounds.[1] Use orthogonal assays with different detection technologies to confirm hits.[1] |
| Visually inspect compound structures for known problematic motifs (e.g., PAINS).[1] | ||
| Metal impurities in compound libraries (e.g., zinc) can cause inhibition.[6][7] | Use a chelator like TPEN in a counter-screen to identify hits caused by metal contamination.[6] | |
| Reactive compounds in the library leading to non-specific thiol reactivity. | Employ a fluorescence-based competitive endpoint assay to assess intrinsic thiol reactivity of test compounds.[8] | |
| High Rate of False Negatives | Low potency of active compounds. | Screen at multiple concentrations (quantitative HTS).[1] |
| Poor solubility or degradation of compounds in the assay buffer. | Ensure compound solubility in the final assay buffer.[1] Re-test a subset of "inactive" compounds to estimate the false negative rate.[1] | |
| Insufficient incubation time. | Optimize incubation times for both compound treatment and signal detection steps. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HTS assay for my aminothiol of interest?
A1: The choice of assay depends on several factors including the specific this compound, the biological context, and available instrumentation. Fluorescence-based assays are common due to their high sensitivity and compatibility with HTS.[9] Capillary electrophoresis offers high resolution and speed for analyzing multiple aminothiols simultaneously.[10]
Q2: What are the critical quality control metrics I should monitor during my HTS campaign?
A2: Key quality control metrics include the Z'-factor, signal-to-background ratio (S/B), and the coefficient of variation (%CV). A Z'-factor greater than 0.5 is indicative of an excellent and robust assay.[1] Consistent monitoring of these metrics is crucial for ensuring data quality and reliability.[11]
Q3: My fluorescent probe is showing high background. What can I do?
A3: High background in fluorescence assays can be due to several factors. Check for autofluorescence of your compounds at the excitation and emission wavelengths used. Ensure your washing steps are adequate to remove unbound probe. You may also need to optimize the concentration of the fluorescent probe itself.
Q4: What is the importance of a counter-screen in this compound HTS?
A4: Counter-screens are essential for eliminating false-positive hits that arise from assay interference rather than true biological activity.[1] For example, a counter-screen can identify compounds that are inherently fluorescent, inhibit a reporter enzyme, or are reactive with thiols in a non-specific manner.[4]
Q5: How can I manage and analyze the large datasets generated from HTS?
A5: Specialized software is typically used to process and analyze HTS data.[12] The workflow generally involves data normalization, hit identification based on a defined threshold, and cherry-picking of hits for further validation.[13] Implementing a robust data analysis pipeline is crucial for extracting meaningful results from your screen.[14]
Experimental Protocols
Fluorescence-Based Thiol Detection Assay
This protocol is a generalized method for detecting total thiols in a high-throughput format.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
Fluorometric Thiol Detector (e.g., a maleimide-based probe)
-
Glutathione (B108866) or Cysteine standards
-
Microplates (e.g., 384-well black plates for fluorescence)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Standard Preparation: Prepare a standard curve of glutathione or cysteine in assay buffer.
-
Sample Preparation: Prepare cell lysates or other biological samples and dilute them in assay buffer. For cell pellets, homogenize in cold buffer and centrifuge to remove debris.[15]
-
Plate Layout: Add standards, samples, and controls (e.g., buffer only for blank) to the microplate wells.
-
Reagent Addition: Add the diluted Fluorometric Thiol Detector to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.[15]
-
Measurement: Read the fluorescence intensity using an appropriate excitation (e.g., 380-390 nm) and emission (e.g., 510-520 nm) wavelength pair.[15]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the thiol concentration in the samples.
Capillary Electrophoresis (CE) Method for this compound Analysis
This protocol provides a general framework for the high-throughput separation and detection of aminothiols.[10]
Materials:
-
Fused-silica capillary
-
Capillary Electrophoresis instrument with a suitable detector (e.g., laser-induced fluorescence)
-
Running Buffer (e.g., 60 mmol/L borate, 15 mmol/L sodium dodecyl sulfate, pH 10.0)[10]
-
Reducing agent (e.g., tris(carboxyethyl)phosphine)
-
Labeling agent (e.g., 5-(bromomethyl)fluorescein)[10]
-
This compound standards
Procedure:
-
Sample Preparation: Reduce the samples with the reducing agent to break disulfide bonds.
-
Derivatization: Label the free thiols with the fluorescent labeling agent.
-
Capillary Conditioning: Flush the capillary with solutions such as 0.1 M NaOH, followed by water, and finally the running buffer.[16]
-
Sample Injection: Inject the derivatized sample into the capillary.
-
Separation: Apply a high voltage to perform the electrophoretic separation.
-
Detection: Detect the separated, labeled aminothiols as they pass the detector.
-
Data Analysis: Analyze the resulting electropherogram to identify and quantify the aminothiols based on their migration times and peak areas relative to the standards.[16]
Quantitative Data Summary
Table 1: Performance Characteristics of a Fluorescence-Based Thiol Reactivity Assay [17]
| Parameter | Value |
| Positive Control (MLS) IC₅₀ | 0.32 ± 0.09 µM |
| Signal-to-Background Ratio | 2.38 ± 0.75 |
| Coefficient of Variation (%) | 2.19 ± 0.34 % |
| Z'-Factor | 0.74 ± 0.04 |
Table 2: Performance of a High-Throughput Capillary Electrophoresis Method for Aminothiols [10]
| Parameter | Value |
| Analysis Time | < 2 minutes |
| Linearity (r) | > 0.999 (up to 500 µmol/L) |
| Reproducibility of Migration Times (CV) | < 0.5% |
| Interassay Repeatability (CV, n=10) | 0.60% - 6.09% |
| Recovery | 94 - 106% |
| Sensitivity | < 0.19 µmol/L |
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign for aminothiols.
Caption: A simplified diagram of the glutathione synthesis and redox signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput capillary electrophoretic method for determination of total aminothiols in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary Electrophoresis : 7 Steps - Instructables [instructables.com]
- 13. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 17. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Aminothiol Analysis: UHPLC-MS/MS vs. HPLC-Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aminothiols, such as cysteine, homocysteine, and glutathione, is critical in various fields of research and drug development due to their significant roles in cellular metabolism, redox signaling, and detoxification processes. This guide provides an objective comparison of a modern analytical technique, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), with a well-established method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the analysis of aminothiols. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison Overview
The choice between UHPLC-MS/MS and HPLC-FLD for aminothiol analysis depends on several factors, including the required sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. While HPLC-FLD is a robust and widely used technique, UHPLC-MS/MS offers significant advantages in terms of speed, resolution, and specificity.
| Feature | HPLC with Fluorescence Detection (Established Method) | UHPLC-MS/MS (New Method) |
| Principle | Separation of derivatized aminothiols by HPLC followed by detection of the fluorescent derivatives. | Separation of derivatized or underivatized aminothiols by UHPLC followed by mass analysis for identification and quantification. |
| Derivatization | Typically required to introduce a fluorophore for detection. Common reagents include SBD-F and ABD-F.[1][2] | Can be performed to improve chromatographic separation and sensitivity, but direct analysis is also possible.[3] |
| Sensitivity | Generally high, with detection limits in the nanomolar to picomolar range.[4] | Very high, often reaching the picomolar to femtomolar range, allowing for the analysis of low-abundance thiols. |
| Selectivity | Good, but can be susceptible to interference from other fluorescent compounds in the sample matrix. | Excellent, as it relies on both the retention time and the specific mass-to-charge ratio of the analyte and its fragments.[3] |
| Speed | Analysis times are typically in the range of 15-30 minutes per sample.[2] | Faster analysis times, often under 10 minutes, due to the use of smaller particle size columns and higher pressures.[1][3] |
| Throughput | Moderate. | High, making it suitable for large-scale studies. |
| Instrumentation | Requires an HPLC system with a fluorescence detector. | Requires a more complex and expensive UHPLC system coupled to a tandem mass spectrometer. |
| Robustness | Generally considered a robust and reliable method. | Can be more sensitive to matrix effects, which may require more extensive sample preparation or the use of internal standards. |
Data Presentation
The following tables summarize the quantitative performance data for both HPLC-FLD and UHPLC-MS/MS methods for the analysis of various aminothiols. The data is compiled from different studies and is intended to provide a general comparison of the capabilities of each technique.
Table 1: Performance Characteristics of HPLC with Fluorescence Detection
| Analyte | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Cysteine | >0.999 | 0.16 µM | - | <5% | 98-105% | [2][5] |
| Homocysteine | >0.999 | 0.16 µM | - | <5% | 95-107% | [6] |
| Glutathione | >0.999 | - | - | <3% | 94-107% | [2][5] |
| Cys-Gly | >0.999 | - | - | <6% | 91-95% | [2][5] |
| γ-Glu-Cys | >0.999 | - | - | <10% | 107-124% | [2][5] |
Table 2: Performance Characteristics of UHPLC-MS/MS
| Analyte | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Cysteine | >0.99 | 0.02 mg/L | 0.05 mg/L | <4.0% | 95.6-100.2% | [7] |
| D-Cysteine | >0.99 | 0.02 mg/L | 0.05 mg/L | <4.0% | 95.6-100.2% | [7] |
| Various Amino Acids | >0.99 | - | - | <5% (intra-day) | - | [3] |
Experimental Protocols
Detailed methodologies for both the established HPLC-FLD and the new UHPLC-MS/MS methods are provided below. These protocols are generalized and may require optimization for specific applications.
Established Method: HPLC with Fluorescence Detection
This protocol describes the analysis of aminothiols using pre-column derivatization with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) followed by HPLC-FLD.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Reduce disulfide bonds by adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
2. Derivatization:
-
To the supernatant, add a solution of ABD-F in a suitable buffer.
-
Incubate the mixture at a specific temperature and for a set time to allow the derivatization reaction to complete.
-
Stop the reaction by adding an acid.
3. HPLC-FLD Analysis:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A suitable gradient program to separate the derivatized aminothiols. For example, a gradient from 4% to 30% B over several minutes.[1]
-
Flow Rate: 600 µL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Fluorescence Detection: Excitation wavelength at 390 nm and emission wavelength at 510 nm.[1]
New Method: UHPLC-MS/MS
This protocol outlines a general procedure for the analysis of aminothiols using UHPLC-MS/MS. This method may or may not require a derivatization step depending on the specific analytes and sensitivity requirements.
1. Sample Preparation:
-
Similar to the HPLC-FLD method, prepare the sample by homogenization, reduction of disulfides, and protein precipitation.
-
For underivatized analysis, the supernatant can be directly diluted and injected.
-
For derivatized analysis, follow a similar derivatization procedure as described for the HPLC-FLD method.
2. UHPLC-MS/MS Analysis:
-
UHPLC System: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Column: A suitable UHPLC column (e.g., C18 or HILIC, with particle sizes typically ≤ 2 µm).
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A fast gradient to achieve rapid separation.
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]
-
Injection Volume: 1-10 µL.[3]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for each this compound of interest need to be optimized.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both the established and the new analytical methods.
Caption: Experimental workflow for this compound analysis using HPLC with fluorescence detection.
Caption: Experimental workflow for this compound analysis using UHPLC-MS/MS.
Caption: Logical comparison of key features between HPLC-FLD and UHPLC-MS/MS methods.
References
- 1. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated HPLC-fluorescence method with a semi-micro column for routine determination of homocysteine, cysteine and cysteamine, and the relation between the thiol derivatives in normal human plasma. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aminothiol-Based Antioxidants: Amifostine, N-acetylcysteine, and Cysteamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three prominent aminothiol-based antioxidants: amifostine (B1664874), N-acetylcysteine (NAC), and cysteamine (B1669678). We will delve into their mechanisms of action, present available quantitative data on their antioxidant capacity, detail experimental protocols for assessing their efficacy, and visualize their associated signaling pathways.
Mechanisms of Antioxidant Action
This compound antioxidants exert their protective effects through various mechanisms, primarily centered around the scavenging of reactive oxygen species (ROS) and the support of endogenous antioxidant systems.
Amifostine , a phosphorylated prodrug, is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of free radicals, particularly hydroxyl radicals.[3] Its cytoprotective effects are particularly notable in the context of cancer therapy, where it helps mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1] The selective protection is attributed to higher alkaline phosphatase activity in healthy tissues, leading to greater activation of amifostine.[4]
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[5][6] By replenishing intracellular GSH levels, NAC enhances the body's natural defense against oxidative stress.[6] NAC can also directly scavenge some reactive oxygen species.[7] Furthermore, NAC is involved in modulating inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5]
Cysteamine is another this compound that contributes to antioxidant defense primarily by replenishing intracellular glutathione.[8] It facilitates the cellular uptake of cystine and its subsequent reduction to cysteine, thereby promoting GSH synthesis.[8] Cysteamine can also directly scavenge free radicals and has been shown to modulate the activity of antioxidant enzymes like catalase.[8] Additionally, both cysteamine and its oxidized form, cystamine, can activate the Nrf2-ARE signaling pathway, which upregulates the expression of a battery of antioxidant genes.[9]
Quantitative Comparison of Antioxidant Efficacy
Direct, head-to-head comparisons of the antioxidant efficacy of amifostine, NAC, and cysteamine using standardized assays are limited in the scientific literature. The available data is often from studies with different experimental designs, making direct comparisons challenging. However, we can summarize the available quantitative data to provide a relative sense of their potency.
| Antioxidant | Assay | Metric | Value | Source(s) |
| Amifostine (as WR-1065) | Hydroxyl Radical Scavenging | EC50 | 255 µM (at pH 7.4) | [3] |
| N-acetylcysteine (NAC) | Methotrexate-induced Hepatotoxicity | GSH Activity | Significant increase | [6] |
| N-acetylcysteine (NAC) | Methotrexate-induced Hepatotoxicity | SOD Activity | Significant increase | [6] |
| Amifostine | Methotrexate-induced Hepatotoxicity | GSH Activity | No significant effect | [6] |
| Amifostine | Methotrexate-induced Hepatotoxicity | SOD Activity | No significant effect | [6] |
| Amifostine | Paclitaxel-induced Cytotoxicity (Normal Cells) | Cytoprotection | Stronger than Cysteamine | [10] |
| Cysteamine | Paclitaxel-induced Cytotoxicity (Normal Cells) | Cytoprotection | Weaker than Amifostine | [10] |
Note: EC50 represents the concentration required to obtain a 50% antioxidant effect. It is important to note that the data presented here is from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways
The antioxidant and cytoprotective effects of these aminothiols are mediated by their interaction with key cellular signaling pathways.
Figure 1: Amifostine's Mechanism of Cytoprotection.
Amifostine is converted to its active form, WR-1065, which directly scavenges ROS, protecting DNA from damage. WR-1065 can also modulate the p53 pathway to reduce apoptosis and activate the NF-κB pathway, leading to the upregulation of antioxidant enzymes like SOD2.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective effects of amifostine, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 10. Cytoprotective effects of amifostine and cysteamine on cultured normal and tumor cells treated with paclitaxel in terms of mitotic index and 3H-thymidine labeling index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Aminothiol Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of aminothiols such as glutathione (B108866), cysteine, and homocysteine is paramount for investigating oxidative stress, cellular signaling, and disease pathogenesis. This guide provides an objective comparison of three widely used techniques for aminothiol measurement: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the spectrophotometric Ellman's assay. Supported by experimental data from cross-validation studies, this document aims to assist in the selection of the most appropriate method for specific research needs.
The measurement of aminothiols in biological matrices is a critical aspect of biomedical research. These compounds play a central role in maintaining cellular redox homeostasis, and their dysregulation is implicated in a multitude of diseases. Consequently, a variety of analytical methods have been developed for their quantification, each with its own set of strengths and limitations. This guide offers a comparative analysis of three prominent techniques, presenting their performance characteristics, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding.
Comparative Performance of this compound Quantification Techniques
The choice of an analytical method for this compound quantification is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and the specific aminothiols of interest. The following table summarizes key performance parameters from studies that have cross-validated these methods.
| Feature | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ellman's Assay (Spectrophotometric) |
| Principle | Separation of derivatized aminothiols followed by sensitive fluorescence detection. | Separation by liquid chromatography followed by mass-based detection and quantification. | Colorimetric reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). |
| Specificity | High for individual aminothiols after chromatographic separation. | Very high, based on mass-to-charge ratio, allowing for confident identification. | Low, as it measures total free thiols and is prone to interference from other thiol-containing compounds.[1] |
| Sensitivity | High, with detection limits typically in the low micromolar to nanomolar range.[2] | Very high, often considered the gold standard for sensitivity, with detection limits in the nanomolar to picomolar range. | Moderate, with a higher limit of detection compared to chromatographic methods.[3] |
| Quantitative Data Comparison | A study comparing HPLC-FD with an in-house HPLC method for homocysteine showed a significant correlation (r=0.85).[4] In another study, the intra- and inter-day precision for multiple aminothiols were within ±10%. | A direct comparison with HPLC-FD for glutathione and cysteine found the methods to be comparable in absolute concentrations. However, LC-MS/MS is often favored for its superior selectivity and robustness. | While a direct cross-validation study with chromatographic methods for a range of aminothiols is less common, the Ellman's assay is often used as a preliminary or high-throughput screening method due to its simplicity. Its quantitative accuracy for specific aminothiols in complex biological samples is limited. |
| Throughput | Moderate, with typical run times of 15-30 minutes per sample. | Moderate to high, depending on the chromatographic method used. | High, suitable for plate-based assays and screening large numbers of samples. |
| Cost | Moderate initial instrument cost and moderate running costs. | High initial instrument cost and higher running and maintenance costs. | Low instrument and reagent costs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the three discussed methods.
HPLC with Fluorescence Detection (for simultaneous analysis of multiple aminothiols)
This protocol is based on the widely used pre-column derivatization with a fluorogenic reagent, such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
a) Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., N-acetylcysteine).
-
Reduce disulfide bonds by adding 20 µL of a reducing agent solution (e.g., 10% tris(2-carboxyethyl)phosphine (B1197953) - TCEP) and incubate for 30 minutes at room temperature.
-
Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA), vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
b) Derivatization:
-
To 50 µL of the supernatant, add 50 µL of a borate (B1201080) buffer (pH 9.5).
-
Add 100 µL of a 1 mg/mL SBD-F solution in borate buffer.
-
Incubate the mixture at 60°C for 60 minutes in the dark.
-
After incubation, add 50 µL of 1M HCl to stop the reaction.
c) Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 4.0) with 5% methanol.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation wavelength of 385 nm and an emission wavelength of 515 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (for this compound profiling)
This protocol outlines a general approach for the targeted quantification of aminothiols in plasma.
a) Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard mix corresponding to the aminothiols of interest.
-
Precipitate proteins by adding 200 µL of ice-cold methanol, vortex, and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient tailored to the specific aminothiols and column chemistry.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each this compound and its internal standard.
Ellman's Assay (for total thiol quantification)
This protocol describes the classic colorimetric method for measuring total free thiols in a sample.[4]
a) Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. Prepare this solution fresh.
-
Standard Solution: Prepare a series of standard solutions of a known thiol, such as L-cysteine or glutathione, in the Reaction Buffer (e.g., from 0 to 1 mM).
b) Assay Procedure:
-
Pipette 50 µL of the sample (or standard) into a 96-well microplate.
-
Add 200 µL of the Reaction Buffer to each well.
-
Add 10 µL of the DTNB Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Subtract the absorbance of a blank (containing only the Reaction Buffer and DTNB) from the absorbance of the standards and samples.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the total thiol concentration in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between analytical methods and the biological context of aminothiols can provide valuable insights for researchers.
Caption: Interplay of this compound metabolism and analytical detection.
The diagram above illustrates the central roles of homocysteine, cysteine, and glutathione in cellular metabolism and how different analytical techniques are applied to quantify these key molecules.
Caption: General workflow for cross-validation of analytical methods.
This workflow diagram outlines the key steps involved in a cross-validation study, from sample preparation to the statistical comparison of quantitative data obtained from different analytical techniques.
References
A Comparative Guide to Aminothiol vs. Non-Thiol Reducing Agents in Biological Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and therapeutic development, the precise control of protein structure and function is paramount. A critical step in many protocols, from proteomics to antibody-drug conjugation, is the cleavage of disulfide bonds. This is achieved using reducing agents, which can be broadly categorized into two major classes: aminothiols and non-thiols. The choice between these agents is not trivial, as it can significantly impact experimental outcomes, sample stability, and downstream applications.
This guide provides an objective comparison of common aminothiol and non-thiol reducing agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
At a Glance: this compound vs. Non-Thiol Reducing Agents
This compound reducing agents , such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), are characterized by the presence of a thiol (-SH) group. They operate via a thiol-disulfide exchange mechanism. While effective, they are often hampered by issues like strong odors, instability, and interference with certain downstream labeling chemistries.
Non-thiol reducing agents , like Tris(2-carboxyethyl)phosphine (TCEP), offer a distinct alternative. TCEP is odorless, more stable over a wider pH range, and its mechanism does not involve a thiol group, making it compatible with subsequent thiol-reactive chemistries like maleimide (B117702) conjugation without prior removal.[1][2]
Quantitative Performance Comparison
The selection of a reducing agent often hinges on key quantitative parameters such as redox potential, optimal pH for activity, and stability. The tables below summarize these properties for commonly used reducing agents.
Table 1: Properties of Common this compound Reducing Agents
| Reducing Agent | Redox Potential (E₀' at pH 7) | Optimal pH Range | Stability/Half-life | Key Characteristics |
| Dithiothreitol (DTT) | -0.33 V[3] | >7.0[4] | Low; 40h at pH 6.5, 1.4h at pH 8.5 (20°C) | Strong reducing agent, but prone to air oxidation and has a noticeable odor. Can reduce Ni2+ ions.[4] |
| β-Mercaptoethanol (BME) | -0.26 V[3] | >7.5 | Moderate; >100h at pH 6.5, 4h at pH 8.5 (20°C)[5] | Pungent odor, volatile, and toxic. Less potent than DTT, requiring higher concentrations. |
| Glutathione (B108866) (GSH) | -0.24 V (GSSG/2GSH) | 7.0 - 7.5 | Solution stability is pH-dependent; half-life drops from 16h at pH 6.5 to 9h at pH 7.5.[6] | Major endogenous antioxidant. Milder reducing agent, often used in protein refolding.[1][7] |
| Cysteamine | Not readily available | 7.0 - 8.5 | Readily oxidizes in solution to form cystamine.[8] | Endogenous this compound used in specific applications like selective antibody reduction.[2] |
Table 2: Properties of Common Non-Thiol Reducing Agents
| Reducing Agent | Redox Potential (E₀' at pH 7) | Optimal pH Range | Stability/Half-life | Key Characteristics |
| TCEP | -0.29 V[3] | 1.5 - 8.5[9] | High; stable for weeks at various pHs, but less stable in phosphate (B84403) buffers (>150mM) at neutral pH.[9][10] | Odorless, potent, irreversible reductant. Thiol-free, compatible with maleimide chemistry.[2] |
| Ascorbic Acid (Vitamin C) | +0.06 V | pH-dependent | Degrades in solution, sensitive to light and air. | Mild reducing agent. Can reduce protein disulfides, though less efficiently than thiols or TCEP.[11][12] |
| Sodium Borohydride (NaBH₄) | -1.24 V[3] | 7.0 - 10.0 | Unstable in acidic or neutral aqueous solutions; rapidly hydrolyzes. | Very strong, non-selective reducing agent. Can also reduce other functional groups.[3] |
Mechanisms of Action & Experimental Workflows
The fundamental difference in how these agents reduce disulfide bonds is crucial for experimental design.
This compound Mechanism: Thiol-Disulfide Exchange
Aminothiols reduce disulfides through a reversible exchange reaction. Dithiols like DTT are particularly efficient as they form a stable intramolecular disulfide ring after reducing the target, which drives the reaction to completion.
Non-Thiol Mechanism: TCEP Reduction
TCEP, a phosphine-based reductant, reduces disulfides through a different, irreversible mechanism. The phosphorus atom attacks one of the sulfur atoms in the disulfide bond, leading to the formation of two free thiols and a stable TCEP-oxide. This irreversibility prevents re-oxidation of the sulfhydryl groups.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Effect of Reduction of Redox Modifications of Cys-Residues in the Na,K-ATPase α1-Subunit on Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acceleration of disulfide-coupled protein folding using glutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Is ascorbate able to reduce disulfide bridges? A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascorbic acid reduction of microtubule protein disulfides and its relevance to protein S-nitrosylation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Specificity of Aminothiol-Reactive Fluorescent Probes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific aminothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) are crucial for understanding cellular redox states and their implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for this purpose. However, their utility is fundamentally dependent on their specificity. This guide provides an objective comparison of the performance of various aminothiol-reactive fluorescent probes, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate probe for your research needs.
Introduction to this compound-Reactive Fluorescent Probes
This compound-reactive fluorescent probes are small molecules designed to exhibit a change in their fluorescent properties upon reaction with specific aminothiols. The specificity of these probes is primarily determined by the nature of their reactive group and the subsequent reaction mechanism. Common strategies for achieving selectivity include exploiting the unique chemical reactivity of the thiol group in Cys, Hcy, and GSH.[1]
The design of these probes often involves a fluorophore and a recognition moiety that reacts with the this compound of interest. This reaction leads to a change in the electronic properties of the fluorophore, resulting in a detectable change in fluorescence, such as an increase in intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes).[2]
Comparative Analysis of Probe Specificity
The selection of an appropriate fluorescent probe hinges on its ability to selectively detect the target this compound in a complex biological environment. The following table summarizes the quantitative performance of several representative this compound-reactive fluorescent probes, highlighting their specificity and sensitivity.
| Probe Name/Class | Target this compound | Detection Limit | Fold-Change in Fluorescence | Key Distinguishing Feature | Reference |
| Acrylate-based probes | Cys/Hcy | 77 nM - 0.13 µM | ~20 to >60-fold | Differentiate Cys/Hcy from GSH via intramolecular cyclization.[3][4] | [3][4] |
| NBD-based probes | Cys/Hcy over GSH | Varies | Significant enhancement | Forms amino-NBD derivatives with Cys/Hcy and thiol-NBD with GSH, with distinct optical properties.[5] | [5] |
| Sulfonyl-based probes | GSH | 84 nM - 1.9 µM | ~90-fold | High selectivity for GSH through nucleophilic aromatic substitution (SNAr).[4] | [4] |
| Aldehyde-based probes | Cys/Hcy | 182 nM - 3.8 µM | Up to 700-fold for Hcy | Forms thiazolidine (B150603) (with Cys) or thiazinane (with Hcy) rings, altering fluorescence.[6][7] | [6][7] |
| Disulfide-based probes | Total Thiols | 0.26 µM | Varies | React with thiols via disulfide exchange, often used for ratiometric detection of total thiols.[8] | [8] |
| Michael Acceptors | Total Thiols | ~1 µM | >200-fold | React readily with a broad range of thiols.[4] | [4] |
| ZHJ-X | Cys | 3.8 µM | Not specified | High selectivity for Cys over Hcy and GSH.[6] | [6] |
| HMN | Cys/Hcy, GSH, H2S | Not specified | Not specified | Multi-signal probe for simultaneous and sequential detection.[9] | [9] |
| TCPC-Hg2+ | GSH | 40 nM | "Turn-on" | High sensitivity and selectivity for GSH over Cys.[1] | [1] |
| NIR-9 | Cys | 1.26 µM | Not specified | Near-infrared probe with distinct responses to Cys, Hcy, and GSH.[10] | [10] |
| NIR-15a | GSH | Not specified | Not specified | Selective near-infrared probe for GSH.[10] | [10] |
| NPO-o-Pyr | Cys/Hcy | 0.071 ppm (Cys), 0.189 ppm (Hcy) | Not specified | High specificity and biocompatibility, suitable for in vivo applications.[5] | [5] |
Signaling Pathways and Probe Reaction Mechanisms
The specificity of this compound-reactive probes is intrinsically linked to their mechanism of action. Understanding these reaction pathways is crucial for interpreting experimental results and troubleshooting potential issues.
Caption: Reaction mechanisms conferring specificity to different classes of this compound-reactive probes.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of an this compound-reactive fluorescent probe, a series of well-controlled experiments are essential. The following protocols provide a framework for in vitro and cell-based validation.
In Vitro Specificity Assay
This assay evaluates the probe's reactivity towards a panel of biologically relevant amino acids and other small molecules.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Solutions of Cys, Hcy, GSH, and other amino acids (e.g., 10 mM in appropriate buffer)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorescent probe in the reaction buffer (e.g., 10 µM).
-
In the 96-well plate, add the probe solution to wells containing different analytes (Cys, Hcy, GSH, other amino acids, etc.) at a final concentration several-fold higher than the probe (e.g., 100 µM).
-
Include a control well with the probe in buffer alone.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the fold-change in fluorescence for each analyte relative to the control.
Cell-Based Specificity Assay
This assay validates the probe's performance in a more complex biological environment.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Fluorescent probe
-
Thiol-modifying agents (positive and negative controls):
-
N-ethylmaleimide (NEM): a thiol-scavenging agent.
-
L-buthionine sulfoximine (B86345) (BSO): an inhibitor of GSH synthesis.
-
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Pre-treat cells with NEM or BSO for a defined period to modulate intracellular thiol levels.
-
Wash the cells with PBS.
-
Load the cells with the fluorescent probe at an optimized concentration and for an appropriate duration.
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity in the different treatment groups. A significant reduction in fluorescence in NEM- or BSO-treated cells compared to untreated cells indicates specificity for intracellular thiols.
Caption: Experimental workflow for cell-based assessment of probe specificity.
Logical Relationships in Probe Selection
The choice of a fluorescent probe should be guided by the specific research question and the experimental context.
Caption: A decision-making framework for selecting an appropriate this compound-reactive fluorescent probe.
Conclusion
The assessment of specificity is a critical step in the validation of any this compound-reactive fluorescent probe. By employing rigorous in vitro and cell-based assays, researchers can confidently select and utilize these powerful tools to unravel the complex roles of aminothiols in health and disease. This guide provides a foundation for making informed decisions and designing robust experiments to ensure the reliability and accuracy of your findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. All-Nontoxic Fluorescent Probe for Biothiols and Its Clinical Applications for Real-Time Glioblastoma Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Redox Landscape: A Comparative Guide to Aminothiol Biomarker Validation in Disease Models
For researchers, scientists, and drug development professionals, the accurate measurement of aminothiol biomarkers is critical for understanding disease pathogenesis and evaluating therapeutic efficacy. This guide provides a comparative overview of the validation of key this compound biomarkers—glutathione (B108866), cysteine, and homocysteine—across prevalent disease models, supported by experimental data and detailed methodologies.
Aminothiols are a class of organic compounds containing both an amine and a thiol group. In biological systems, they are crucial players in maintaining redox homeostasis. Dysregulation of this compound levels is implicated in a range of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer. Consequently, the quantification of these molecules serves as a valuable tool in disease modeling and drug development. This guide compares the analytical performance of glutathione, cysteine, and homocysteine as biomarkers in these critical disease areas.
Comparative Performance of this compound Biomarkers
The validation of a biomarker is a rigorous process that establishes its reliability and relevance for a specific context. Key performance indicators include sensitivity, specificity, linearity, and accuracy. The following tables summarize the quantitative performance of glutathione, cysteine, and homocysteine as biomarkers in various disease models, as measured by common analytical techniques.
Cardiovascular Disease Models
Elevated homocysteine is a well-established risk factor for cardiovascular disease.[1] Alterations in glutathione and cysteine levels are also associated with cardiovascular pathologies, often reflecting the underlying oxidative stress.
| Biomarker | Analytical Method | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Citation |
| Homocysteine | HPLC | Plasma | - | - | 0.667 | Associated with higher Framingham Risk Scores for cardiovascular disease.[2] |
| Homocysteine | Not Specified | Serum | 67.88% | 72.34% | 0.768 (Combined with Cys C and UA) | Positively correlated with the severity of coronary artery stenosis.[1][3] |
| Homocysteine | Not Specified | Serum | - | - | 0.569 | A cut-off value of 9.45 µmol/L was determined for the presence of coronary artery calcification.[4] |
| Glutathione (GSH/GSSG) | LC-MS | Cardiac Tissue | - | - | - | The GSH/GSSG ratio was significantly decreased in a mouse model of myocardial infarction.[5][6] |
Neurodegenerative Disease Models
Oxidative stress is a central mechanism in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's. Glutathione, as the primary intracellular antioxidant, and its precursors like cysteine, are therefore critical biomarkers in this context.
| Biomarker | Analytical Method | Sample Type | Sensitivity | Specificity | Linearity | Key Findings & Citation |
| Glutathione (GSH) | LC-MS/MS | Whole Blood | LLOD: 0.4µM | High | Excellent (r > 0.99) | Method validated for clinical determination, showing high precision and accuracy.[7][8] |
| Glutathione (GSH/GSSG) | HPLC | Brain Tissue | - | - | - | The GSH/GSSG ratio is a key indicator of oxidative status in the central nervous system.[9] |
| Cysteine | HPLC with Fluorescence Detection | Plasma/Urine | LOD: 0.16-0.49 µM | High | - | A highly selective fluorescent sensor has been developed for cysteine detection.[10][11] |
| Homocysteine | Not Specified | Plasma | - | - | - | Elevated homocysteine is associated with an increased risk of neurodegenerative diseases.[12] |
Cancer Models
The role of aminothiols in cancer is complex. While glutathione is essential for detoxifying carcinogens, elevated levels in tumor cells can contribute to therapeutic resistance. Cysteine metabolism is also reprogrammed in cancer to support proliferation and combat oxidative stress.
| Biomarker | Analytical Method | Sample Type | Sensitivity | Specificity | Odds Ratio (OR) | Key Findings & Citation |
| Cysteine-Rich Angiogenic Inducer 61 (CYR61) | ELISA | Plasma | 84% (in males) | 100% (in males) | - | Elevated levels of this cysteine-rich protein show potential as a biomarker for lung cancer in men.[13][14] |
| Cysteine | Not Specified | Serum | - | - | - | Elevated cysteine levels have been associated with an increased risk of certain cancers, particularly in women and obese populations.[15] |
| Homocysteine | HPLC | Plasma | - | - | - | Elevated plasma homocysteine was associated with an increased risk of colorectal cancer.[16] |
| Glutathione (GSH) | Enzymatic Assay | Tumor Tissue | - | - | - | Glutathione levels are often elevated in tumor tissues compared to healthy tissues and can correlate with resistance to therapy.[17] |
Experimental Protocols
Accurate and reproducible quantification of this compound biomarkers is paramount. The following sections detail the methodologies for the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of aminothiols.
Sample Preparation (Plasma):
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
Derivatization (for fluorescent detection):
-
To 50 µL of the filtered supernatant, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) for primary amines or monobromobimane (B13751) for thiols).
-
Incubate in the dark at room temperature for a specified time according to the reagent manufacturer's instructions.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) with acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or fluorescence detector, with excitation and emission wavelengths set appropriately for the chosen derivatizing agent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of aminothiols, allowing for the simultaneous measurement of multiple analytes.
Sample Preparation (Tissue):
-
Homogenize flash-frozen tissue samples in a lysis buffer containing a reducing agent (e.g., dithiothreitol, DTT) to convert disulfides to free thiols and an alkylating agent (e.g., N-ethylmaleimide, NEM) to prevent re-oxidation.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge at high speed to pellet the protein precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is typically used for better resolution and faster analysis times.
-
Column: A C18 or HILIC column is chosen based on the polarity of the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard.
Enzymatic Assays
Enzymatic assays provide a cost-effective and high-throughput method for measuring total glutathione or the GSH/GSSG ratio.
Principle: These assays are typically based on the glutathione reductase (GR) recycling method. GR reduces GSSG to GSH in the presence of NADPH. The GSH produced then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the glutathione concentration.
Procedure for GSH/GSSG Ratio:
-
Prepare two sets of samples from the same lysate.
-
In the first set, measure total glutathione (GSH + GSSG).
-
In the second set, add a reagent that masks GSH (e.g., 2-vinylpyridine) to prevent it from reacting with DTNB. This allows for the specific measurement of GSSG after its reduction to GSH by GR.
-
Prepare a standard curve using known concentrations of GSH and GSSG.
-
Add the reaction mixture containing GR, NADPH, and DTNB to the samples and standards.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the concentrations of total glutathione and GSSG from the standard curve. The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration.
Visualizing the Landscape
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Caption: Glutathione's central role in mitigating oxidative stress.
Caption: A typical workflow for validating this compound biomarkers.
Caption: Framework for comparing this compound biomarker performance.
References
- 1. Correlation Analysis and Diagnostic Value of Serum Homocysteine, Cystatin C and Uric Acid Levels with the Severity of Coronary Artery Stenosis in Patients with Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The association between homocysteine levels and cardiovascular disease risk among middle-aged and elderly adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation Analysis and Diagnostic Value of Serum Homocysteine, Cystatin C and Uric Acid Levels with the Severity of Coronary Artery Stenosis in Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cut-off value of serum homocysteine in relation to increase of coronary artery calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Picking out cysteine for health study | News | Chemistry World [chemistryworld.com]
- 12. Homocysteine: a biomarker in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood‐based detection of lung cancer using cysteine‐rich angiogenic inducer 61 (CYR61) as a circulating protein biomarker: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood-based detection of lung cancer using cysteine-rich angiogenic inducer 61 (CYR61) as a circulating protein biomarker: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interplay of serum taurine, S-adenosylmethionine, and cysteine levels in cancer risk: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Radioprotective Effects of Aminothiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radioprotective effects of key aminothiol compounds, including amifostine, cysteamine, and N-acetylcysteine (NAC). The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying mechanisms of action.
Mechanism of Action: The Role of Aminothiols in Radioprotection
This compound compounds exert their radioprotective effects primarily through the scavenging of radiation-induced free radicals.[1][2] Ionizing radiation leads to the radiolysis of water molecules, generating highly reactive species such as hydroxyl radicals (•OH) that can cause significant damage to cellular macromolecules, particularly DNA.[1][2] Aminothiols, containing a thiol (-SH) group, can donate a hydrogen atom to these free radicals, neutralizing them and preventing them from damaging critical cellular components.[3] This process is a key factor in their protective action.[4] Additionally, some aminothiols can induce a state of cellular hypoxia, which further reduces the formation of oxygen-dependent free radicals.[2][4]
References
- 1. ijrr.com [ijrr.com]
- 2. ACTION OF CYSTEAMINE AND CYSTAMINE ON THE REDUCTION OF THE AVERAGE LIFE OF THE MOUSE AFTER TWO SUCCESSIVE DOSES OF X RADIATION (Journal Article) | OSTI.GOV [osti.gov]
- 3. Chemoprevention by N-acetylcysteine of low-dose CT-induced murine lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ies.or.jp [ies.or.jp]
A Head-to-Head Comparison of Aminothiol Drug Delivery Systems: A Guide for Researchers
Introduction: The targeted and controlled release of therapeutic agents remains a cornerstone of advanced drug delivery system design. Among the various strategies, the use of aminothiols to functionalize drug carriers has emerged as a promising approach to enhance therapeutic efficacy. Aminothiol-based systems, particularly those incorporating cysteine, N-acetylcysteine (NAC), and those responsive to glutathione (B108866) (GSH), offer unique advantages such as improved mucoadhesion, enhanced stability, and stimulus-responsive drug release. This guide provides a head-to-head comparison of these systems, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery platforms.
Performance Comparison of this compound Drug Delivery Systems
The following tables summarize key quantitative data for different this compound-based nanoparticle systems. It is important to note that these values are derived from separate studies and direct, controlled head-to-head experimental data in a single study is limited. The presented data serves as a comparative overview based on available literature.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle System | This compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan-based | L-Cysteine | ~200 | < 0.15 | Positive | ~90 | Not Reported | [1] |
| PLGA-based | N-Acetylcysteine | 197.5 | 0.21 | -10.4 | Not Reported | Not Reported | [2] |
| Polyurethane-based | Glutathione-responsive | ~100-200 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Chitosan (B1678972)/Alginate | Thiolated Chitosan | < 200 | Not Reported | Not Reported | Not Reported | High | [4] |
Table 2: In Vitro Performance of this compound Drug Delivery Systems
| Nanoparticle System | This compound | Drug Release Profile | Mucoadhesion Improvement | Cellular Uptake | Cytotoxicity | Reference |
| Chitosan-based | L-Cysteine | Prolonged release | Significant | Enhanced | Low | [5][6] |
| PLGA-based | N-Acetylcysteine | Sustained release | Not Reported | Efficient | Low | [3][7] |
| Polyurethane-based | Glutathione-responsive | Triggered by GSH | Not Reported | Efficient | Dependent on drug | [3] |
| Alginate-based | Cysteine | Controlled release | ~4-fold increase in work of adhesion | Not Reported | Not Reported | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug delivery systems. Below are protocols for key experiments cited in the evaluation of this compound-based carriers.
Quantification of Thiol Groups
The number of free thiol groups on the surface of a drug carrier is a critical parameter influencing its mucoadhesive and responsive properties. The Ellman's test is a widely used method for this quantification.
Protocol:
-
Prepare a standard curve using cysteine solutions of known concentrations.
-
Disperse the thiolated nanoparticles in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to the nanoparticle dispersion and the standard solutions.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark.
-
Centrifuge the nanoparticle dispersion to pellet the particles.
-
Measure the absorbance of the supernatant and the standard solutions at 412 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of thiol groups in the nanoparticle sample by referring to the standard curve.[4]
In Vitro Drug Release Assay for Glutathione-Responsive Systems
This assay evaluates the drug release profile of the carrier in response to glutathione, mimicking the reducing environment inside cells.
Protocol:
-
Prepare a drug-loaded nanoparticle suspension.
-
Place a known amount of the suspension into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to diffuse).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a physiologically relevant concentration of glutathione (e.g., 10 mM).
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time.[9]
In Vitro Mucoadhesion Study (Tensile Test)
This method quantifies the force required to detach the drug delivery system from a mucosal surface, providing an indication of its mucoadhesive strength.
Protocol:
-
Excise a section of fresh porcine intestinal mucosa and secure it on a holder.
-
Compress a tablet or a compact of the thiolated polymer against the mucosal surface with a defined force for a specific contact time.
-
Initiate the detachment process by moving the holder upwards at a constant speed.
-
Record the force required to detach the polymer from the mucosa using a tensiometer.
-
Calculate the total work of adhesion (TWA) and the maximum detachment force (MDF) from the force-distance plot.[8][10]
Cellular Uptake Study using Flow Cytometry
This technique is used to quantify the internalization of fluorescently labeled nanoparticles into cells.
Protocol:
-
Label the nanoparticles with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Culture a suitable cell line (e.g., Caco-2 for intestinal absorption studies) to confluence.
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
After incubation, wash the cells thoroughly to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The shift in fluorescence intensity compared to untreated control cells indicates the extent of nanoparticle uptake.[1][11][12]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-based nanoparticles and control formulations for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[13][14]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Glutathione-responsive drug release mechanism.
Caption: General experimental workflow for evaluation.
References
- 1. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N ‐acetylcysteine–PLGA nano‐conjugate: effects on cellular toxicity and uptake of gadopentate dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in the mucoadhesive properties of alginate by the covalent attachment of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yolk-shell nanovesicles endow glutathione-responsive concurrent drug release and T1 MRI activation for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucoadhesive and cohesive properties of poly(acrylic acid)-cysteine conjugates with regard to their molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
For researchers, scientists, and professionals in drug development, the accurate analysis and validation of experimental data related to aminothiols are crucial for advancing research and ensuring the efficacy and safety of new therapeutics. Aminothiols, such as glutathione (B108866) and cysteine, are pivotal in cellular redox signaling, detoxification, and maintaining homeostasis.[1][2] This guide provides a comparative overview of common analytical techniques for aminothiol quantification, details essential experimental protocols, and outlines a framework for the statistical validation of the resulting data.
Comparison of this compound Quantification Techniques
The selection of an appropriate assay for thiol quantification is dependent on the specific research requirements, including sample type, expected thiol concentration, and necessary throughput.[3] Spectrophotometric methods are often simple and cost-effective, while chromatographic and mass spectrometry-based approaches offer higher sensitivity and selectivity but may require more sophisticated instrumentation.[1][2] Below is a comparison of widely used techniques.
| Analytical Method | Principle | Typical Sensitivity/Range | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric detection based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4] | 0.02 - 0.11 mmol/g[4] | Simple, cost-effective, widely used.[4] | Can be influenced by pH; potential for non-specific reactions.[4] |
| mBBr-HPLC | Fluorescence-based method using monobromobimane (B13751) (mBBr) derivatization followed by High-Performance Liquid Chromatography (HPLC).[3][5] | High | Sensitive and specific for different thiols.[3] | Requires specialized HPLC equipment; longer analysis times.[1][2] |
| ThioGlo1 Assay | A fluorescence-based method employing a maleimide (B117702) reagent that becomes highly fluorescent upon reaction with thiols.[3] | High | High sensitivity and specificity.[3] | Requires a spectrofluorometer; potential for quenching or interference.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that measures the elemental composition and chemical states of atoms.[4] | Surface-specific | Provides information on the chemical state of sulfur. | Requires specialized instrumentation and ultra-high vacuum. |
| Electrochemical Methods | Real-time monitoring of thiol oxidation or reduction at an electrode surface.[2] | High | Enables real-time monitoring.[1] | Susceptible to interference from other electroactive species.[1][2] |
Experimental Protocols: A Practical Example
Reproducibility is a cornerstone of valid research. Detailed protocols are essential for comparing results across different studies. Here is a standard protocol for assessing the antioxidant capacity of an this compound compound using a common in vitro assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of an this compound.[6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test this compound compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6]
-
Preparation of Test Samples : Create a stock solution of the this compound and a positive control (e.g., ascorbic acid) in a suitable solvent. From this, prepare a series of dilutions to be tested.[6]
-
Assay Setup :
-
Incubation : Incubate the microplate in the dark at room temperature for 30 minutes.[6]
-
Measurement : Measure the absorbance of each well at 517 nm.[6]
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.[6]
-
Plot the inhibition percentage against the logarithm of the inhibitor concentration.[6]
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Framework for Statistical Validation
Key Statistical Tools for Data Validation
The primary parameters for interpreting analytical method validation results include calculating the mean, standard deviation, relative standard deviation, confidence intervals, and regression analysis.[7] Common statistical software packages like R, SPSS, or Minitab are typically used for these calculations.[7]
| Statistical Test | Purpose | Application in this compound Research |
| Student's t-test | Compares the means of two groups.[7][9] | To determine if there is a significant difference in this compound concentration between a control and a treated group.[10] |
| ANOVA (Analysis of Variance) | Compares the means of three or more groups.[7] | To compare the efficacy of multiple this compound-based drug candidates or different dosages in a single experiment. |
| Linear Regression | Models the linear relationship between two variables.[7] | To create a standard curve for quantifying thiol concentration from absorbance or fluorescence data in an assay.[4] |
| Chi-Square Test | Determines if there is a significant association between two categorical variables.[9] | To analyze categorical data, such as comparing the frequency of a specific cellular response (e.g., apoptosis) in different treatment groups. |
| Outlier Analysis | Identifies data points that deviate significantly from other observations.[9] | To ensure that extreme values do not unduly influence the results of the statistical analysis. |
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for illustrating complex processes, from biological pathways to data analysis pipelines.
Caption: Workflow for this compound quantification using Ellman's Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 8. youtube.com [youtube.com]
- 9. How to use statistical analysis methods for data validation? - FAQ [wispaper.ai]
- 10. Design, Synthesis, and Biological Evaluation of a Novel this compound Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminothiols: A Guide for Laboratory Professionals
The safe handling and disposal of aminothiols, also known as mercaptans, are critical in a laboratory setting to protect personnel, prevent environmental contamination, and ensure regulatory compliance.[1] Aminothiols are characterized by their potent, unpleasant odors and potential health hazards, including skin, eye, and respiratory irritation.[2][3][4] This guide provides essential safety and logistical information for the proper disposal of aminothiol-containing waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving aminothiols, it is imperative to work in a properly functioning chemical fume hood to control volatile and odorous compounds.[5][6] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4][7] For operations with a higher risk of vapor exposure, a protective mask may be recommended.[4]
-
Ventilation: All handling, dispensing, and disposal procedures must be conducted within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Spill Preparedness: Have a spill kit ready. For small liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[2][4] Report any spills immediately to your supervisor and the institution's Environmental Health & Safety (EHS) office.[2][5]
Data Presentation: Physicochemical and Exposure Data
Understanding the properties of specific aminothiols is key to safe handling. The data below provides an example for a specific PEG-based this compound and general exposure limits for common low-molecular-weight mercaptans.
Table 1: Physicochemical and Safety Data for Thiol-PEG2-acid
| Property | Value |
|---|---|
| Molecular Formula | C7H14O4S |
| Molecular Weight | 194.25 g/mol |
| Appearance | Colorless to light yellow liquid or solid powder |
| Solubility | Soluble in DMSO |
| Storage (Pure Form) | -20°C for long term |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
Source: BenchChem[2]
Table 2: Workplace Exposure Threshold Limits for Select Mercaptans
| Compound | Exposure Limit (8-hour Time-Weighted Average) |
|---|---|
| Methyl mercaptan (methanethiol) | 1.0 mg/m³ |
| Ethyl mercaptan (ethanethiol) | 1.3 mg/m³ |
| Butyl mercaptan (butanethiol) | 1.8 mg/m³ |
Source: UK Health and Safety Executive (HSE)[8]
Step-by-Step Disposal Procedures
This compound waste is classified as hazardous and must be managed in accordance with local, state, and federal regulations.[2] Evaporation or intentional dilution to avoid hazardous waste collection is illegal.[9]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing aminothiols. This includes pure compounds, solutions, and contaminated labware such as pipette tips, vials, gloves, and absorbent materials.[2]
-
Segregate this compound waste from all other laboratory waste to prevent hazardous reactions.[2]
Step 2: Waste Collection
-
Liquid Waste: Collect liquid this compound waste in a dedicated, leak-proof hazardous waste container.[2] Do not mix with other solvent waste unless explicitly permitted by your institution's EHS office.[2]
-
Solid Waste: Collect contaminated solids in a designated, sealed hazardous waste container.[2] If items like gloves or paper towels are malodorous, they should first be sealed in a zip-lock bag before being placed in the container.[7]
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After rinsing, deface the original label, and the container can typically be disposed of as regular lab waste.[10]
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name(s) of the contents, and any other information required by your institution.[2][7]
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[2][9] Ensure caps (B75204) are tightly closed.[2][11]
Step 4: Arrange for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][10] Do not attempt to dispose of this waste through standard trash or sanitary sewer systems.[2]
Experimental Protocols: Waste Neutralization
In some cases, dilute aqueous solutions of aminothiols can be neutralized via chemical oxidation to reduce their hazard and odor before collection.[3][10] This procedure must be performed in a chemical fume hood. [7] Always consult with your EHS office before treating any waste.
Protocol 1: Neutralization with Sodium Hypochlorite (B82951) (Bleach)
-
Preparation: Place the this compound waste in a suitable container (e.g., a large beaker) on a stir plate inside a chemical fume hood.[3]
-
pH Adjustment: Check the pH of the solution. The oxidation process is more effective at an alkaline pH (>9). If necessary, adjust the pH with a dilute solution of sodium hydroxide.[3]
-
Oxidation: While stirring, slowly add a solution of sodium hypochlorite (household bleach).[3][7] An excess of bleach is typically required.
-
Reaction: Allow the solution to stir for at least one hour to ensure the reaction is complete.[3] Soaking contaminated labware for up to 24 hours may be necessary.[7]
-
Verification: The absence of the characteristic mercaptan odor is a primary indicator of complete neutralization.[3]
-
Disposal: The resulting bleach solution should be collected and disposed of as hazardous waste.[7]
Protocol 2: Neutralization with Hydrogen Peroxide
-
Preparation: Place the this compound waste in a suitable container on a stir plate inside a chemical fume hood.[3]
-
Oxidation: Begin stirring the waste and slowly add a 3% hydrogen peroxide solution.[3]
-
Catalysis (Optional): If the reaction is slow, a catalyst such as a small amount of ferrous sulfate (B86663) solution can be added dropwise. Monitor the reaction for any increase in temperature or gas evolution.[3]
-
Reaction: Continue stirring the mixture and monitor for the disappearance of the mercaptan odor.[3]
-
Disposal: Once neutralization is confirmed, the waste must be collected and disposed of in accordance with your institution's hazardous waste procedures.[3]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Proper Disposal Of Materials In A Clinical Lab [needle.tube]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Using Mercaptans | Research Safety [researchsafety.uky.edu]
- 6. scribd.com [scribd.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Mercaptans Analysis | RPS [rpsgroup.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Aminothiols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with aminothiols. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe handling of these compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety when handling aminothiols. Due to the presence of both amine and thiol functional groups, these compounds can be skin and eye irritants, corrosive, potential respiratory irritants, and may cause skin sensitization.[1] The thiol group also contributes to a strong, unpleasant odor.[1]
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | Protects against splashes and aerosols, preventing eye irritation or serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and replace them if contaminated or damaged. For extended contact, consider double-gloving.[1][3] | Prevents skin contact, which can cause irritation, sensitization, or absorption of the chemical. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. The lab coat should be fully buttoned.[1][2] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[4] | Aminothiols can be respiratory irritants, and inhalation of vapors or aerosols should be avoided. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of aminothiols. The following procedure outlines the key steps from preparation to post-handling cleanup.
1. Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary materials, including the aminothiol, solvents, and reaction vessels, and place them inside the fume hood.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.[1]
2. Handling and Use:
-
Conduct all manipulations of aminothiols, including weighing, transferring, and mixing, exclusively within the chemical fume hood to control vapor and aerosol exposure.[1]
-
Avoid all personal contact with the material, including inhalation.[5]
-
Use caution to prevent spills. In case of a minor spill, clean it up immediately following established laboratory procedures.[5]
-
Keep containers of aminothiols securely sealed when not in use to prevent the release of vapors.[5]
3. Post-Handling:
-
Upon completion of work, decontaminate all surfaces and equipment used.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Launder contaminated work clothes separately from other clothing.[5]
Disposal Plan
This compound waste and contaminated materials must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.[6]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Containerization: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the chemical name.[6]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Do not dispose of aminothiols down the drain or in the regular trash.[6]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial to minimize harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water.[4] Seek immediate medical attention. |
| Spill | For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For major spills, evacuate the area and alert emergency services.[5] |
Experimental Workflow
The following diagram illustrates the standard operational workflow for safely handling aminothiols in a laboratory setting.
Caption: A logical workflow for the safe handling of aminothiols, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
